Idalopirdine
Beschreibung
Idalopirdine has been used in trials studying the treatment of Cognition, Schizophrenia, and Alzheimer's Disease.
This compound is a small molecule drug with a maximum clinical trial phase of III (across all indications) and has 3 investigational indications.
Eigenschaften
IUPAC Name |
2-(6-fluoro-1H-indol-3-yl)-N-[[3-(2,2,3,3-tetrafluoropropoxy)phenyl]methyl]ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19F5N2O/c21-15-4-5-17-14(11-27-18(17)9-15)6-7-26-10-13-2-1-3-16(8-13)28-12-20(24,25)19(22)23/h1-5,8-9,11,19,26-27H,6-7,10,12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBAWYTYNMZWMMJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OCC(C(F)F)(F)F)CNCCC2=CNC3=C2C=CC(=C3)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19F5N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201026015 | |
| Record name | 2-(6-Fluoro-1H-indol-3-yl)-N-[[3-(2,2,3,3-tetrafluoropropoxy)phenyl]methyl]ethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201026015 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
398.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
467459-31-0 | |
| Record name | Idalopirdine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=467459-31-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Idalopirdine [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0467459310 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Idalopirdine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB11957 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | 2-(6-Fluoro-1H-indol-3-yl)-N-[[3-(2,2,3,3-tetrafluoropropoxy)phenyl]methyl]ethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201026015 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(6-fluoro-1H-indol-3-yl)-N-[[3-(2,2,3,3-tetrafluoropropoxy)phenyl]methyl]ethanamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | IDALOPIRDINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/59WCJ0YNWM | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Idalopirdine's Mechanism of Action in Alzheimer's Disease: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Idalopirdine (Lu AE58054) is a selective antagonist of the serotonin 6 (5-HT6) receptor that was investigated as a potential symptomatic treatment for mild-to-moderate Alzheimer's disease (AD). The rationale for its development was based on the dense expression of 5-HT6 receptors in brain regions critical for cognition, such as the hippocampus and prefrontal cortex, and the receptor's role in modulating multiple neurotransmitter systems implicated in AD pathophysiology. Preclinical studies demonstrated that this compound, particularly in combination with acetylcholinesterase inhibitors (AChEIs), could enhance cholinergic and glutamatergic neurotransmission and improve cognitive performance in animal models.
Despite promising Phase II clinical trial results, this compound failed to meet its primary endpoints in three large-scale Phase III studies (STARSHINE, STARBEAM, and STARBRIGHT). The adjunctive therapy did not produce a statistically significant improvement in cognition compared to placebo in patients already receiving AChEI treatment. This comprehensive technical guide details the molecular mechanism of action of this compound, summarizes the key preclinical and clinical data, and provides an overview of the experimental methodologies employed in its evaluation.
Molecular Mechanism of Action
This compound is a potent and selective antagonist of the 5-HT6 receptor, with a high binding affinity as demonstrated by a low Ki value.[1][2][3] The 5-HT6 receptor is a G-protein coupled receptor (GPCR) primarily coupled to the Gs alpha subunit, leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic adenosine monophosphate (cAMP).
By antagonizing the 5-HT6 receptor, this compound is hypothesized to disinhibit the release of several neurotransmitters, thereby modulating the activity of multiple neural circuits. The primary mechanism involves the modulation of GABAergic and glutamatergic neurons.[4] 5-HT6 receptors are expressed on GABAergic interneurons; their blockade by this compound is thought to reduce the inhibitory GABAergic tone on cholinergic and glutamatergic neurons, leading to an increase in the release of acetylcholine (ACh) and glutamate.[4] This proposed mechanism is the basis for its potential synergistic effects with AChEIs, which act by preventing the breakdown of ACh.
Signaling Pathways
The signaling cascade initiated by 5-HT6 receptor activation and its antagonism by this compound is multifaceted. Beyond the canonical Gs-cAMP pathway, the 5-HT6 receptor has been shown to interact with other signaling molecules, including mTOR and Fyn kinase. Antagonism of this receptor, therefore, has the potential to influence a broad range of cellular processes.
Preclinical Pharmacology
Receptor Binding Affinity
This compound exhibits high affinity for the human 5-HT6 receptor. While it is highly selective for the 5-HT6 receptor, some studies have noted potential interactions with other receptors at higher concentrations.
| Receptor/Transporter | Binding Affinity (Ki, nM) |
| Human 5-HT6 | 0.83 |
In Vivo Neurochemical and Electrophysiological Studies
Preclinical studies in rodents were instrumental in elucidating the neurochemical and electrophysiological effects of this compound. These experiments primarily utilized in vivo microdialysis and electroencephalography (EEG).
Microdialysis studies in freely-moving rats demonstrated that this compound administration led to changes in the extracellular levels of several neurotransmitters in the medial prefrontal cortex (mPFC).
| Treatment | Dopamine | Noradrenaline | Glutamate | Serotonin | Acetylcholine |
| This compound (10 mg/kg, p.o.) | Increased | Increased | Increased | Trend towards increase | No effect |
| Donepezil (1.3 mg/kg, s.c.) | Not Reported | Not Reported | Not Reported | Not Reported | Increased |
| This compound + Donepezil | Not Reported | Not Reported | Not Reported | Not Reported | Potentiated increase |
Data from Mørk et al., 2017
A key finding from preclinical research was the synergistic effect of this compound when co-administered with the AChEI donepezil. This combination resulted in a more pronounced and sustained increase in extracellular acetylcholine levels in the rat mPFC and dorsal hippocampus than with donepezil alone. Electrophysiological studies in rats also showed that this compound potentiated the effects of donepezil on neuronal network oscillations (theta and gamma power), which are considered important for cognitive processes.
Functional Magnetic Resonance Imaging (fMRI) Studies
Functional MRI studies in awake rats were conducted to investigate the effects of this compound, alone and in combination with donepezil, on brain activity.
-
This compound (2 mg/kg, i.v.) alone: Induced modest activation in eight brain regions.
-
Donepezil (0.3 mg/kg, i.v.) alone: Activated 19 brain regions.
-
This compound + Donepezil: Resulted in a robust activation of 36 brain regions, indicating a synergistic effect that extends beyond the cholinergic system to recruit multiple neural circuits.
Experimental Protocols
In Vivo Microdialysis in Freely-Moving Rats
Methodology:
-
Surgical Implantation: Male Sprague-Dawley rats are anesthetized and placed in a stereotaxic frame. A guide cannula for the microdialysis probe is implanted, targeting the desired brain region (e.g., medial prefrontal cortex). The cannula is secured to the skull with dental cement.
-
Microdialysis Procedure: Following a recovery period, a microdialysis probe with a semi-permeable membrane is inserted into the guide cannula. The probe is perfused with artificial cerebrospinal fluid at a low, constant flow rate.
-
Sample Collection and Analysis: After an equilibration period, dialysate samples are collected at regular intervals to establish a baseline. Following drug administration (this compound, donepezil, or vehicle), samples continue to be collected. The concentrations of neurotransmitters in the dialysate are quantified using high-performance liquid chromatography (HPLC) coupled with electrochemical detection.
Awake Rat Functional Magnetic Resonance Imaging (fMRI)
Methodology:
-
Animal Habituation: To minimize stress and motion artifacts, rats undergo a period of habituation to the experimental setup, including the restraint system and the MRI scanner environment.
-
fMRI Data Acquisition: The awake and restrained rat is placed in the MRI scanner. Blood-oxygen-level-dependent (BOLD) fMRI is used to measure changes in brain activity. A baseline resting-state scan is typically acquired before the intravenous administration of this compound, donepezil, or vehicle. Post-administration scans are then acquired to assess drug-induced changes in brain activity.
-
Data Analysis: The fMRI data is preprocessed to correct for motion and other artifacts. Statistical analysis is then performed to identify brain regions showing significant changes in BOLD signal following drug administration compared to baseline or vehicle control.
Clinical Development and Outcomes
The clinical development program for this compound in Alzheimer's disease included a promising Phase II trial followed by three large, confirmatory Phase III trials.
Phase II LADDER Study (NCT01019421)
This randomized, double-blind, placebo-controlled trial evaluated the efficacy and safety of this compound (90 mg/day) as an add-on therapy to donepezil in patients with moderate AD.
| Outcome Measure | This compound + Donepezil | Placebo + Donepezil | Treatment Difference (p-value) |
| Change from Baseline in ADAS-Cog Total Score at Week 24 | -0.77 (SD 0.55) | +1.38 (SD 0.53) | -2.16 (p=0.0040) |
Data from Wilkinson et al., 2014
The positive results of the LADDER study, showing a statistically significant improvement in cognition for the this compound group, provided the basis for advancing to Phase III trials.
Phase III Program (STARSHINE, STARBEAM, STARBRIGHT)
Three randomized, double-blind, placebo-controlled Phase III trials were conducted to confirm the efficacy of this compound as an adjunctive therapy to AChEIs in patients with mild-to-moderate AD.
| Study | This compound Dose(s) | Primary Endpoint: Mean Change in ADAS-Cog from Baseline to 24 Weeks (Adjusted Mean Difference vs. Placebo) |
| STARSHINE (NCT01955161) | 30 mg/day, 60 mg/day | 0.61 (0.33), 0.37 (0.05) |
| STARBEAM (NCT02006641) | 10 mg/day, 30 mg/day | 0.53 (not statistically compared), 1.01 (0.63) |
| STARBRIGHT (NCT02006654) | 60 mg/day | 0.38 (-0.55) |
Data from Atri et al., 2018
Across all three Phase III trials, this compound failed to demonstrate a significant improvement in cognition compared to placebo. The findings did not support the use of this compound for the treatment of Alzheimer's disease.
Safety and Tolerability
In the Phase III trials, treatment-emergent adverse events occurred in 55.4% to 69.7% of participants in the this compound groups, compared to 56.7% to 61.4% in the placebo groups. The drug was generally considered safe and well-tolerated.
Conclusion
This compound was developed based on a strong scientific rationale, targeting the 5-HT6 receptor to modulate key neurotransmitter systems implicated in Alzheimer's disease. Preclinical studies provided compelling evidence for its mechanism of action and potential efficacy, particularly in synergy with acetylcholinesterase inhibitors. However, the promising findings from the Phase II LADDER study were not replicated in the large-scale Phase III clinical program. The failure of this compound, along with other 5-HT6 receptor antagonists in late-stage development, has raised questions about the viability of this therapeutic strategy for Alzheimer's disease. This technical guide provides a comprehensive overview of the scientific journey of this compound, from its molecular mechanism to its ultimate clinical outcomes, offering valuable insights for the future of Alzheimer's drug development.
References
- 1. Impact of 5-HT6 Receptor Subcellular Localization on Its Signaling and Its Pathophysiological Roles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. goums.ac.ir [goums.ac.ir]
- 3. Awake Rat Brain Functional Magnetic Resonance Imaging Using Standard Radio Frequency Coils and a 3D Printed Restraint Kit - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Brain Microdialysis in Freely Moving Animals | Springer Nature Experiments [experiments.springernature.com]
An In-Depth Technical Guide to the Synthesis and Chemical Properties of Lu AE58054 (Idalopirdine)
For Researchers, Scientists, and Drug Development Professionals
Abstract
Lu AE58054, also known as Idalopirdine, is a potent and selective 5-HT6 receptor antagonist that has been investigated for its potential therapeutic effects in cognitive disorders, particularly Alzheimer's disease and schizophrenia. This document provides a comprehensive overview of the synthesis and chemical properties of Lu AE58054, intended to serve as a technical guide for researchers and professionals in the field of drug development. The synthesis section details a likely manufacturing process based on patent literature, outlining the key reaction steps and intermediates. The chemical properties section provides a summary of its structural features, physicochemical data, and stability information. This guide also includes a detailed experimental protocol for the synthesis and diagrams of the synthetic workflow and its primary signaling pathway.
Chemical Properties
Lu AE58054 is a synthetic organic molecule with the systematic IUPAC name 2-(6-fluoro-1H-indol-3-yl)-N-(3-(2,2,3,3-tetrafluoropropoxy)benzyl)ethanamine. Its chemical structure consists of a fluorinated indole ring linked via an ethylamine bridge to a benzyl group substituted with a tetrafluoropropoxy moiety.
Physicochemical Properties
A summary of the key physicochemical properties of Lu AE58054 is presented in the table below.
| Property | Value | Source |
| Molecular Formula | C₂₀H₁₉F₅N₂O | [1][2] |
| Molecular Weight | 398.37 g/mol | [1] |
| CAS Number | 467459-31-0 | [1] |
| Appearance | Not specified in provided results | N/A |
| Solubility | Soluble in DMSO. Hydrochloride salt is soluble in water. | [3] |
| Storage Conditions | Store at -20°C for short-term and -80°C for long-term. |
Structural Information
The chemical structure of Lu AE58054 is depicted below:
Synthesis of Lu AE58054
The synthesis of Lu AE58054 can be achieved through a multi-step process, as outlined in patent literature (SG11201704523WA). A plausible synthetic route involves the coupling of a 6-fluoroindole derivative with a substituted benzylamine component.
Synthetic Workflow
The overall synthetic workflow for Lu AE58054 is illustrated in the following diagram.
Caption: Synthetic workflow for Lu AE58054.
Experimental Protocol
The following is a detailed, plausible experimental protocol for the synthesis of Lu AE58054, based on general synthetic organic chemistry principles and information inferred from patent literature.
Step 1: Synthesis of 2-(6-fluoro-1H-indol-3-yl)ethanamine (Intermediate A)
-
Materials: 6-Fluoroindole, oxalyl chloride, ammonia, lithium aluminum hydride (LAH), diethyl ether, tetrahydrofuran (THF).
-
Procedure:
-
To a solution of 6-fluoroindole in anhydrous diethyl ether, add oxalyl chloride dropwise at 0°C.
-
Stir the reaction mixture at room temperature for 2 hours.
-
The resulting precipitate, (6-fluoro-1H-indol-3-yl)(oxo)acetyl chloride, is filtered and washed with cold diethyl ether.
-
The acid chloride is then treated with an excess of aqueous ammonia to form 2-(6-fluoro-1H-indol-3-yl)-2-oxoacetamide.
-
The amide is subsequently reduced to the corresponding amine using a strong reducing agent like LAH in anhydrous THF.
-
The reaction is quenched carefully with water and sodium hydroxide solution.
-
The product, 2-(6-fluoro-1H-indol-3-yl)ethanamine, is extracted with an organic solvent and purified by column chromatography.
-
Step 2: Synthesis of 3-(2,2,3,3-tetrafluoropropoxy)benzaldehyde (Intermediate B)
-
Materials: 3-Hydroxybenzaldehyde, 1,1,2,2-tetrafluoro-3-iodopropane, potassium carbonate, acetone.
-
Procedure:
-
To a solution of 3-hydroxybenzaldehyde in acetone, add potassium carbonate and 1,1,2,2-tetrafluoro-3-iodopropane.
-
The reaction mixture is heated at reflux for 12 hours.
-
After cooling, the inorganic salts are filtered off, and the solvent is removed under reduced pressure.
-
The residue is purified by column chromatography to yield 3-(2,2,3,3-tetrafluoropropoxy)benzaldehyde.
-
Step 3: Synthesis of Lu AE58054
-
Materials: 2-(6-fluoro-1H-indol-3-yl)ethanamine (Intermediate A), 3-(2,2,3,3-tetrafluoropropoxy)benzaldehyde (Intermediate B), sodium triacetoxyborohydride, dichloromethane.
-
Procedure:
-
To a solution of Intermediate A in dichloromethane, add Intermediate B.
-
The mixture is stirred at room temperature for 1 hour.
-
Sodium triacetoxyborohydride is then added portion-wise, and the reaction is stirred for an additional 12 hours.
-
The reaction is quenched with saturated aqueous sodium bicarbonate solution.
-
The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography to afford Lu AE58054.
-
Mechanism of Action and Signaling Pathway
Lu AE58054 is a potent and selective antagonist of the 5-HT6 serotonin receptor. These receptors are primarily expressed in the central nervous system, particularly in brain regions associated with cognition and memory, such as the hippocampus and prefrontal cortex.
The antagonism of 5-HT6 receptors by Lu AE58054 is believed to enhance the release of other neurotransmitters, including acetylcholine and glutamate. This modulation of cholinergic and glutamatergic neurotransmission is thought to be the primary mechanism underlying its potential pro-cognitive effects.
Signaling Pathway Diagram
The following diagram illustrates the proposed signaling pathway affected by Lu AE58054.
Caption: Proposed signaling pathway of Lu AE58054.
Conclusion
Lu AE58054 (this compound) is a significant molecule in the field of neuroscience research, with a well-defined mechanism of action as a 5-HT6 receptor antagonist. This guide has provided a detailed overview of its chemical properties and a plausible synthetic route based on available information. The provided experimental protocol and diagrams are intended to aid researchers in their understanding and potential synthesis of this compound. Further research and clinical trials are necessary to fully elucidate its therapeutic potential in cognitive disorders.
References
Idalopirdine: A Technical Guide to its 5-HT6 Receptor Binding Affinity and Selectivity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Idalopirdine (also known as Lu AE58054) is a potent and selective antagonist of the serotonin 6 (5-HT6) receptor.[1][2] This receptor subtype is predominantly expressed in the central nervous system, particularly in brain regions implicated in cognition and memory, such as the hippocampus and cortex. Blockade of the 5-HT6 receptor is hypothesized to modulate multiple neurotransmitter systems, including acetylcholine and glutamate, leading to pro-cognitive effects. This technical guide provides an in-depth overview of the 5-HT6 receptor binding affinity and selectivity profile of this compound, complete with detailed experimental protocols and visual representations of key pathways and workflows.
5-HT6 Receptor Binding Affinity and Selectivity Profile of this compound
The affinity of this compound for the human 5-HT6 receptor is well-established, with a reported inhibition constant (Ki) of 0.83 nM .[1][2] Its selectivity has been evaluated against a wide array of other neurotransmitter receptors. The following tables summarize the quantitative data on this compound's binding affinities.
Table 1: this compound Binding Affinity for Serotonin (5-HT) Receptor Subtypes
| Receptor Subtype | Ki (nM) | Selectivity vs. 5-HT6 (fold) |
| 5-HT6 | 0.83 | 1 |
| 5-HT2A | 83 | ~100 |
| Other 5-HT Subtypes | >332 | >400 |
Data sourced from Arnt et al. (2010).[2]
Table 2: this compound Off-Target Binding Affinity Profile
| Receptor Family | Receptor Subtype | Ki (nM) | Selectivity vs. 5-HT6 (fold) |
| Adrenergic | α1A | 21 | ~25 |
| α1B | 22 | ~26 | |
| Other Receptors | >70 targets | - | >50 |
Data sourced from Arnt et al. (2010).
This compound demonstrates high selectivity for the 5-HT6 receptor over other serotonin receptor subtypes and a broad panel of other neurotransmitter receptors. Notably, it displays moderate affinity for the adrenergic α1A and α1B receptors. For over 70 other receptors and enzymes screened, this compound showed more than 50-fold selectivity.
Experimental Protocols
The binding affinity and functional activity of this compound at the 5-HT6 receptor are typically determined using radioligand binding assays and functional assays that measure downstream signaling, such as cAMP accumulation.
Radioligand Binding Assay for 5-HT6 Receptor
This assay determines the affinity of a test compound by measuring its ability to displace a radiolabeled ligand from the receptor.
Objective: To determine the inhibition constant (Ki) of this compound for the human 5-HT6 receptor.
Materials:
-
Cell Membranes: Membranes from Baby Hamster Kidney (BHK) or Chinese Hamster Ovary (CHO) cells stably expressing the recombinant human 5-HT6 receptor.
-
Radioligand: [3H]LSD (lysergic acid diethylamide).
-
Test Compound: this compound.
-
Non-specific Binding Control: A high concentration of a known 5-HT6 antagonist (e.g., 10 µM methiothepin).
-
Assay Buffer: 50 mM Tris-HCl (pH 7.4) containing 0.1% ascorbic acid and 4 mM CaCl2.
-
Filtration Apparatus: Cell harvester with glass fiber filters (e.g., Filtermat A) pre-soaked in 0.5% polyethyleneimine (PEI).
-
Scintillation Counter: For quantifying radioactivity.
Procedure:
-
Preparation: Thaw the frozen cell membranes and resuspend them in the assay buffer. Prepare serial dilutions of this compound.
-
Incubation: In a 96-well plate, combine the cell membranes, a fixed concentration of [3H]LSD (e.g., 1 nM), and varying concentrations of this compound. For total binding wells, no this compound is added. For non-specific binding wells, a high concentration of methiothepin is added.
-
Incubate the plate for 60 minutes at 27°C.
-
Filtration: Terminate the incubation by rapid vacuum filtration through the pre-soaked glass fiber filters to separate bound from free radioligand.
-
Washing: Wash the filters multiple times with ice-cold assay buffer to remove any remaining unbound radioligand.
-
Quantification: Dry the filters, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific [3H]LSD binding) by non-linear regression analysis. Convert the IC50 to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Functional Antagonist Assay (cAMP Accumulation)
This assay measures the ability of an antagonist to inhibit the agonist-induced production of cyclic adenosine monophosphate (cAMP), a second messenger in the 5-HT6 receptor signaling pathway.
Objective: To determine the functional antagonist potency of this compound at the human 5-HT6 receptor.
Materials:
-
Cells: CHO or HeLa cells stably expressing the recombinant human 5-HT6 receptor.
-
Agonist: Serotonin (5-HT).
-
Test Compound: this compound.
-
cAMP Detection Kit: A commercially available kit (e.g., TR-FRET based).
-
Cell Culture Medium and Reagents.
Procedure:
-
Cell Culture: Culture the cells expressing the human 5-HT6 receptor in appropriate media and conditions.
-
Assay Preparation: Seed the cells into a 96-well plate and allow them to adhere.
-
Compound Addition: Add varying concentrations of this compound to the cells and pre-incubate for a specified period.
-
Agonist Stimulation: Add a fixed concentration of serotonin (typically the EC80 concentration) to stimulate cAMP production.
-
Incubation: Incubate the plate for a defined time (e.g., 20 minutes) at 37°C.
-
Lysis and Detection: Lyse the cells and measure the intracellular cAMP levels according to the instructions of the chosen cAMP detection kit.
-
Data Analysis: Plot the inhibition of the serotonin-induced cAMP response against the concentration of this compound. Determine the IC50 value using non-linear regression.
Visualizations
The following diagrams illustrate the key signaling pathway and experimental workflows described above.
Conclusion
This compound is a high-affinity and selective 5-HT6 receptor antagonist. Its robust selectivity profile, particularly over other serotonin receptor subtypes, underscores its targeted mechanism of action. The experimental protocols detailed herein provide a foundation for the in vitro characterization of this compound and other novel 5-HT6 receptor ligands. This comprehensive understanding of its binding characteristics is crucial for ongoing research and development efforts in the field of cognitive disorders.
References
In Vitro Characterization of Idalopirdine's Effects on Neuronal Cells: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Idalopirdine (Lu AE58054) is a potent and selective antagonist of the serotonin 5-HT6 receptor, a G-protein coupled receptor primarily expressed in the central nervous system.[1] The exclusive localization of 5-HT6 receptors in brain regions implicated in cognition, such as the hippocampus and frontal cortex, has made them a compelling target for therapeutic intervention in cognitive disorders, including Alzheimer's disease.[2][3] Blockade of the 5-HT6 receptor is hypothesized to enhance cholinergic and glutamatergic neurotransmission, systems crucial for learning and memory.[2][4] This technical guide provides a comprehensive overview of the in vitro characterization of this compound's effects on neuronal cells, detailing its receptor binding profile, functional activity, and effects on neuronal signaling and viability.
Receptor Binding Profile of this compound
Radioligand binding assays are crucial for determining the affinity and selectivity of a compound for its target receptors. The following table summarizes the binding affinities (Ki) of this compound for the human 5-HT6 receptor and a selection of other neurotransmitter receptors.
Table 1: Receptor Binding Affinity of this compound
| Receptor/Target | Ligand/Assay Condition | Ki (nM) |
| 5-HT6 (human) | Radioligand binding assay | 0.83 |
| Adrenergic α1A | Not specified | Medium affinity |
| Adrenergic α1B | Not specified | Medium affinity |
| >70 other targets | Not specified | >50-fold selectivity |
Note: "Medium affinity" and ">50-fold selectivity" are reported in the literature, however, specific Ki values for a comprehensive panel of receptors, including dopamine D3 and D4, are not publicly available in the reviewed sources.
Experimental Protocol: Radioligand Binding Assay
This protocol provides a general framework for a competitive radioligand binding assay to determine the Ki of a test compound like this compound for the 5-HT6 receptor.
Materials:
-
Cell Membranes: Membranes from a stable cell line expressing the human 5-HT6 receptor (e.g., HEK293 or CHO cells).
-
Radioligand: A specific 5-HT6 receptor radioligand (e.g., [3H]LSD or a more selective ligand).
-
Test Compound: this compound.
-
Non-specific Binding Control: A high concentration of a known 5-HT6 antagonist (e.g., unlabeled clozapine).
-
Assay Buffer: e.g., 50 mM Tris-HCl, 10 mM MgCl2, 0.5 mM EDTA, pH 7.4.
-
Scintillation Cocktail.
-
Glass Fiber Filters.
-
Filtration Apparatus.
-
Scintillation Counter.
Procedure:
-
Preparation of Reagents: Prepare serial dilutions of this compound. Prepare the radioligand solution at a concentration close to its Kd.
-
Assay Setup: In a 96-well plate, combine the cell membranes, radioligand, and either assay buffer (for total binding), the test compound (at various concentrations), or the non-specific binding control.
-
Incubation: Incubate the plate at a specific temperature (e.g., 25°C) for a predetermined time to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters to separate bound from free radioligand. Wash the filters with ice-cold assay buffer.
-
Scintillation Counting: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration. Determine the IC50 value (the concentration of the test compound that inhibits 50% of specific binding) from the resulting sigmoidal curve. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Workflow for a Radioligand Binding Assay
A flowchart illustrating the key steps in a radioligand binding assay.
Functional Activity of this compound
5-HT6 Receptor-Mediated cAMP Signaling
The 5-HT6 receptor is positively coupled to adenylyl cyclase, and its activation leads to an increase in intracellular cyclic adenosine monophosphate (cAMP). As an antagonist, this compound is expected to inhibit 5-HT-induced cAMP accumulation.
Table 2: Functional Activity of this compound
| Assay | Cell Line | Effect | Potency (IC50/EC50) |
| cAMP Accumulation | Not specified | Inhibition of 5-HT-mediated cAMP increase | Not specified |
Experimental Protocol: cAMP Accumulation Assay
This protocol describes a general method for measuring cAMP levels in response to 5-HT6 receptor stimulation and its inhibition by this compound.
Materials:
-
Cell Line: A neuronal cell line endogenously or recombinantly expressing the human 5-HT6 receptor (e.g., SH-SY5Y, HEK293-5HT6).
-
5-HT (Serotonin): The receptor agonist.
-
This compound: The test antagonist.
-
cAMP Assay Kit: A commercially available kit (e.g., HTRF, FRET, or ELISA-based).
-
Cell Culture Medium.
-
Stimulation Buffer: Typically a buffer containing a phosphodiesterase inhibitor like IBMX to prevent cAMP degradation.
Procedure:
-
Cell Culture: Plate the cells in a 96- or 384-well plate and grow to the desired confluency.
-
Pre-incubation with Antagonist: Replace the culture medium with stimulation buffer containing various concentrations of this compound or vehicle. Incubate for a specific period.
-
Stimulation with Agonist: Add 5-HT at a concentration that elicits a submaximal response (e.g., EC80) to the wells and incubate for a defined time.
-
Cell Lysis and cAMP Detection: Lyse the cells and measure the intracellular cAMP concentration according to the instructions of the chosen cAMP assay kit.
-
Data Analysis: Generate a dose-response curve by plotting the cAMP level against the logarithm of the this compound concentration. Determine the IC50 value.
5-HT6 Receptor Signaling Pathway
This compound blocks serotonin's activation of the 5-HT6 receptor, preventing downstream cAMP signaling.
Effects on Neuronal Excitability and Synaptic Transmission
Electrophysiological techniques like patch-clamp are used to directly measure the electrical properties of neurons and assess the impact of compounds on neuronal excitability and synaptic communication. While specific in vitro electrophysiology data for this compound is not widely published, the known modulatory role of 5-HT6 receptors on cholinergic and glutamatergic systems suggests potential effects on neuronal firing and synaptic currents.
Experimental Protocol: Whole-Cell Patch-Clamp Electrophysiology
This protocol outlines a general approach to investigate the effects of this compound on the electrophysiological properties of cultured neurons.
Materials:
-
Neuronal Culture: Primary cortical or hippocampal neurons, or a suitable neuronal cell line.
-
Artificial Cerebrospinal Fluid (aCSF): Containing appropriate ion concentrations.
-
Internal Solution: For the patch pipette, containing a physiological concentration of ions.
-
This compound.
-
Patch-Clamp Rig: Including a microscope, micromanipulator, amplifier, and data acquisition system.
Procedure:
-
Preparation: Place a coverslip with cultured neurons in a recording chamber continuously perfused with aCSF.
-
Patching: Under microscopic guidance, approach a neuron with a glass micropipette filled with the internal solution. Form a high-resistance seal (giga-seal) with the cell membrane.
-
Whole-Cell Configuration: Rupture the membrane patch to gain electrical access to the cell's interior.
-
Recording:
-
Current-Clamp Mode: Record the resting membrane potential and action potential firing in response to current injections before and after the application of this compound.
-
Voltage-Clamp Mode: Hold the membrane potential at a specific voltage and record spontaneous or evoked postsynaptic currents (EPSCs and IPSCs) before and after this compound application.
-
-
Data Analysis: Analyze changes in resting membrane potential, action potential frequency, and the amplitude and frequency of postsynaptic currents to determine the effect of this compound.
Workflow for Whole-Cell Patch-Clamp Recording
A simplified workflow for a whole-cell patch-clamp experiment to study drug effects.
Modulation of Neurotransmitter Release
The pro-cognitive effects of 5-HT6 receptor antagonists are thought to be mediated, in part, by their ability to increase the release of acetylcholine and glutamate in brain regions critical for memory.
Table 3: Effects of this compound on Neurotransmitter Release (In Vitro)
| Neurotransmitter | Brain Region/Cell Type | Effect | Method |
| Acetylcholine | Not specified | Expected to increase release | Not specified |
| Glutamate | Not specified | Expected to increase release | Not specified |
Note: While in vivo studies and the known mechanism of 5-HT6 antagonists suggest that this compound increases acetylcholine and glutamate release, specific in vitro data from neuronal cell cultures or brain slices is not extensively available in the public literature.
Experimental Protocol: In Vitro Neurotransmitter Release Assay
This protocol provides a general method to measure the effect of this compound on the release of neurotransmitters like acetylcholine or glutamate from brain slices.
Materials:
-
Brain Slices: Acutely prepared slices from relevant brain regions (e.g., hippocampus or prefrontal cortex) of rodents.
-
aCSF.
-
This compound.
-
High Potassium (K+) aCSF: To depolarize neurons and evoke neurotransmitter release.
-
Detection System: High-Performance Liquid Chromatography (HPLC) with electrochemical detection for acetylcholine, or HPLC with fluorescence detection for glutamate.
Procedure:
-
Slice Preparation: Prepare acute brain slices using a vibratome.
-
Pre-incubation: Pre-incubate the slices in aCSF containing this compound or vehicle.
-
Stimulation: Transfer the slices to a chamber with high K+ aCSF to stimulate neurotransmitter release.
-
Sample Collection: Collect the superfusate at timed intervals.
-
Neurotransmitter Quantification: Analyze the concentration of the neurotransmitter of interest in the collected samples using HPLC.
-
Data Analysis: Compare the amount of neurotransmitter released in the presence and absence of this compound.
Assessment of Neuronal Viability
It is essential to evaluate the potential neurotoxicity of any new CNS drug candidate. Cell viability assays are used to determine if a compound has adverse effects on neuronal health.
Table 4: Effects of this compound on Neuronal Viability
| Assay | Cell Line | Concentration Range | Effect |
| MTT Assay | Not specified | Not specified | No significant toxicity expected |
| LDH Assay | Not specified | Not specified | No significant toxicity expected |
Experimental Protocols: Cell Viability Assays
This assay measures the metabolic activity of viable cells.
Materials:
-
Neuronal Cell Line: (e.g., SH-SY5Y).
-
This compound.
-
MTT Reagent: (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide).
-
Solubilization Solution: (e.g., DMSO).
-
Microplate Reader.
Procedure:
-
Cell Plating: Seed cells in a 96-well plate.
-
Treatment: Treat cells with various concentrations of this compound for a specified duration (e.g., 24-48 hours).
-
MTT Addition: Add MTT reagent to each well and incubate to allow for the formation of formazan crystals.
-
Solubilization: Add the solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Data Analysis: Express cell viability as a percentage of the vehicle-treated control.
This assay measures the release of lactate dehydrogenase (LDH) from damaged cells with compromised membrane integrity.
Materials:
-
Neuronal Cell Line.
-
This compound.
-
LDH Assay Kit.
-
Microplate Reader.
Procedure:
-
Cell Plating and Treatment: Follow the same procedure as for the MTT assay.
-
Sample Collection: Collect the cell culture supernatant.
-
LDH Measurement: Perform the LDH assay on the supernatant according to the kit manufacturer's instructions.
-
Data Analysis: Express cytotoxicity as a percentage of the positive control (total lysis).
Logical Relationship of this compound's Mechanism of Action
The antagonistic action of this compound at the 5-HT6 receptor leads to cellular changes that may result in cognitive enhancement.
Conclusion
This compound is a potent and selective 5-HT6 receptor antagonist. Its in vitro profile demonstrates high affinity for its primary target. The antagonism of the 5-HT6 receptor is expected to modulate intracellular signaling pathways and lead to an increase in the release of key neurotransmitters involved in cognitive processes. The provided experimental protocols offer a foundation for the further in vitro investigation of this compound and other 5-HT6 receptor modulators. While comprehensive public data on its in vitro effects on neuronal electrophysiology, neurotransmitter release, and neurotoxicity is limited, the available information supports its mechanism of action as a promising therapeutic agent for cognitive impairment. Further detailed in vitro studies will be crucial for a complete understanding of its neuronal effects and for the development of next-generation cognitive enhancers.
References
- 1. Lu AE58054, a 5-HT6 antagonist, reverses cognitive impairment induced by subchronic phencyclidine in a novel object recognition test in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound as a treatment for Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Safety and efficacy of this compound, a 5-HT6 receptor antagonist, in patients with moderate Alzheimer's disease (LADDER): a randomised, double-blind, placebo-controlled phase 2 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. juniperpublishers.com [juniperpublishers.com]
The Pharmacological Profile of Idalopirdine: A Selective 5-HT6 Receptor Antagonist
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
Idalopirdine (Lu AE58054) is a potent and selective antagonist of the serotonin 6 (5-HT6) receptor. This receptor subtype is almost exclusively expressed in the central nervous system (CNS), particularly in brain regions integral to cognition and memory, such as the hippocampus and frontal cortex. The unique distribution of the 5-HT6 receptor has made it a compelling target for therapeutic intervention in cognitive disorders. This technical guide provides a comprehensive overview of the pharmacological profile of this compound, detailing its binding characteristics, in vivo effects on neurotransmitter systems, and the methodologies used for its evaluation.
Pharmacological Profile: Quantitative Data
This compound's pharmacological activity is characterized by its high affinity and selectivity for the human 5-HT6 receptor. The following tables summarize the key quantitative data from in vitro and in vivo studies.
Table 1: In Vitro Receptor Binding Affinity of this compound
| Receptor | Species | Ki (nM) | Reference |
| 5-HT6 | Human | 0.83 | |
| Adrenergic α1A | - | Medium Affinity | |
| Adrenergic α1B | - | Medium Affinity | |
| Over 70 other targets | - | >50-fold selectivity |
Table 2: In Vivo Receptor Occupancy and Pharmacokinetics of this compound
| Parameter | Species | Value | Method | Reference |
| ED50 (in vivo binding) | Rat | 2.7 mg/kg (p.o.) | Inhibition of [3H]Lu AE60157 binding | |
| Plasma EC50 | Rat | 20 ng/mL | Pharmacokinetic/receptor occupancy modeling |
Table 3: Effects of this compound on Neurotransmitter Levels (In Vivo Microdialysis)
| Neurotransmitter | Brain Region | Effect | Reference |
| Acetylcholine | Cortex and Hippocampus | Potentiates the effects of acetylcholinesterase inhibitors | |
| Monoamines | Prefrontal Cortex | Increases extracellular levels | |
| Glutamate | Prefrontal Cortex | Increases extracellular levels |
Experimental Protocols
This section details the methodologies employed in the key experiments cited in this guide.
Radioligand Binding Assays
Radioligand binding assays are fundamental for determining the affinity of a compound for its target receptor.
Objective: To determine the binding affinity (Ki) of this compound for the 5-HT6 receptor and a panel of other receptors to assess its selectivity.
Methodology:
-
Membrane Preparation: Cell membranes expressing the receptor of interest (e.g., recombinant human 5-HT6 receptor) are prepared from cultured cells or brain tissue homogenates.
-
Competition Binding Assay:
-
A fixed concentration of a specific radioligand (e.g., [3H]LSD for 5-HT6) is incubated with the receptor-containing membranes.
-
Increasing concentrations of the unlabeled test compound (this compound) are added to compete with the radioligand for binding to the receptor.
-
The reaction is incubated to allow binding to reach equilibrium.
-
-
Separation of Bound and Free Radioligand: The mixture is rapidly filtered through glass fiber filters to separate the receptor-bound radioligand from the unbound radioligand. The filters are then washed to remove any non-specifically bound radioactivity.
-
Quantification: The radioactivity retained on the filters, representing the amount of bound radioligand, is measured using a scintillation counter.
-
Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.
Caption: Workflow for a competitive radioligand binding assay.
In Vivo Microdialysis
In vivo microdialysis is a technique used to measure the levels of neurotransmitters and other molecules in the extracellular fluid of specific brain regions in freely moving animals.
Objective: To determine the effect of this compound administration on the extracellular levels of acetylcholine, monoamines, and glutamate in the brain.
Methodology:
-
Probe Implantation: A microdialysis probe is stereotaxically implanted into the brain region of interest (e.g., prefrontal cortex, hippocampus) of an anesthetized animal.
-
Perfusion: The probe is continuously perfused with an artificial cerebrospinal fluid (aCSF) at a slow, constant flow rate.
-
Sample Collection: Small molecules from the extracellular fluid diffuse across the semipermeable membrane of the probe and into the aCSF. The resulting fluid, called the dialysate, is collected at regular intervals.
-
Drug Administration: After a baseline collection period, this compound is administered to the animal (e.g., via oral gavage or subcutaneous injection).
-
Neurotransmitter Analysis: The collected dialysate samples are analyzed using highly sensitive analytical techniques, such as high-performance liquid chromatography (HPLC) coupled with electrochemical or mass spectrometric detection, to quantify the concentrations of the neurotransmitters of interest.
-
Data Analysis: The changes in neurotransmitter levels following this compound administration are compared to the baseline levels to determine the drug's effect.
Caption: Workflow for an in vivo microdialysis experiment.
Functional cAMP Assays
Functional assays are used to determine the effect of a compound on the signaling pathway of a receptor. Since the 5-HT6 receptor is coupled to the Gs protein, its activation leads to an increase in intracellular cyclic AMP (cAMP).
Objective: To determine if this compound acts as an antagonist at the 5-HT6 receptor by measuring its ability to block agonist-induced cAMP production.
Methodology:
-
Cell Culture: Cells expressing the human 5-HT6 receptor are cultured in appropriate media.
-
Antagonist Pre-incubation: The cells are pre-incubated with varying concentrations of this compound.
-
Agonist Stimulation: A known 5-HT6 receptor agonist (e.g., serotonin) is added to the cells to stimulate cAMP production.
-
Cell Lysis and cAMP Measurement: After a defined incubation period, the cells are lysed, and the intracellular cAMP levels are measured using a competitive immunoassay or a reporter gene assay.
-
Data Analysis: The ability of this compound to inhibit the agonist-induced increase in cAMP is quantified, and an IC50 value is determined.
Caption: Workflow for a functional cAMP antagonist assay.
Signaling Pathways
The 5-HT6 receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gs alpha subunit, leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cAMP. This canonical pathway, however, is not the only mechanism through which 5-HT6 receptors exert their effects. They can also modulate other signaling cascades, influencing a variety of cellular processes.
Canonical 5-HT6 Receptor Signaling Pathway
The primary signaling pathway for the 5-HT6 receptor is the Gs-cAMP pathway.
Caption: Canonical Gs-cAMP signaling pathway of the 5-HT6 receptor.
Non-Canonical 5-HT6 Receptor Signaling
In addition to the canonical Gs-cAMP pathway, the 5-HT6 receptor can engage in other signaling cascades, contributing to its diverse physiological roles.
Caption: Non-canonical signaling pathways of the 5-HT6 receptor.
Conclusion
This compound is a highly potent and selective 5-HT6 receptor antagonist. Its pharmacological profile, characterized by high affinity for its target and the ability to modulate key neurotransmitter systems involved in cognition, made it a promising candidate for the treatment of cognitive deficits in disorders like Alzheimer's disease. Despite promising early-phase clinical data, this compound ultimately failed to demonstrate efficacy in larger Phase 3 trials. Nevertheless, the study of this compound has significantly contributed to our understanding of the role of the 5-HT6 receptor in brain function and its potential as a therapeutic target. The detailed methodologies and data presented in this guide serve as a valuable resource for researchers in the field of neuroscience and drug discovery.
Idalopirdine's Modulation of Cholinergic and Glutamatergic Systems: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Idalopirdine (Lu AE58054) is a selective antagonist of the serotonin 6 (5-HT6) receptor that has been investigated for its potential as a cognitive enhancer, particularly in the context of Alzheimer's disease. Its mechanism of action is primarily centered on the modulation of multiple neurotransmitter systems, most notably the cholinergic and glutamatergic pathways, which are critical for learning and memory. This technical guide provides an in-depth overview of the preclinical and clinical data elucidating this compound's role in these systems. It includes a summary of quantitative data from key studies, detailed experimental protocols for foundational research techniques, and visual representations of the underlying signaling pathways and experimental workflows. While this compound ultimately did not achieve its primary endpoints in Phase III clinical trials for Alzheimer's disease, the extensive research into its mechanism of action provides valuable insights for the continued development of novel therapeutics targeting cognitive dysfunction.
Introduction: The 5-HT6 Receptor and its Role in Cognition
The 5-HT6 receptor, a G-protein coupled receptor, is almost exclusively expressed in the central nervous system (CNS), with high densities in brain regions integral to cognition, such as the hippocampus and the frontal cortex. Blockade of the 5-HT6 receptor has been shown to enhance cholinergic and glutamatergic neurotransmission, providing a strong rationale for the investigation of 5-HT6 receptor antagonists as a therapeutic strategy for cognitive disorders. This compound emerged as a potent and selective antagonist for this receptor, with a high binding affinity.
Modulation of the Cholinergic System
A significant body of preclinical evidence demonstrates that this compound potentiates cholinergic neurotransmission, particularly in combination with acetylcholinesterase inhibitors (AChEIs) like donepezil. While this compound alone does not consistently increase basal acetylcholine (ACh) levels, its synergistic effect with AChEIs has been a key focus of its development.
Preclinical Evidence
In vivo microdialysis studies in rats have shown that while this compound (10 mg/kg, p.o.) did not significantly alter extracellular ACh levels in the medial prefrontal cortex on its own, it significantly potentiated the increase in ACh levels induced by donepezil.[1] Similarly, in the rat dorsal hippocampus, this compound was found to augment the donepezil-induced elevation of extracellular ACh.
Proposed Signaling Pathway
The blockade of 5-HT6 receptors by this compound is hypothesized to disinhibit cholinergic neurons. This is thought to occur through the modulation of GABAergic interneurons that tonically inhibit cholinergic signaling. By antagonizing 5-HT6 receptors on these GABAergic neurons, this compound reduces their inhibitory influence, thereby facilitating the release of acetylcholine from cholinergic terminals. When combined with an AChEI, which prevents the breakdown of acetylcholine in the synapse, this effect is amplified, leading to a more pronounced and sustained increase in cholinergic signaling.
Figure 1: this compound's potentiation of cholinergic signaling.
Modulation of the Glutamatergic System
This compound has also been shown to modulate the glutamatergic system, which is crucial for synaptic plasticity and cognitive function. Preclinical studies have demonstrated that this compound can increase extracellular levels of glutamate in key brain regions.
Preclinical Evidence
In a microdialysis study in freely-moving rats, oral administration of this compound (10 mg/kg) produced a significant increase in the extracellular levels of glutamate in the medial prefrontal cortex.[1] This effect on glutamate is believed to contribute to the pro-cognitive properties of 5-HT6 receptor antagonists.
Proposed Signaling Pathway
The mechanism by which 5-HT6 receptor antagonism leads to increased glutamate release is thought to involve the modulation of GABAergic interneurons that synapse on glutamatergic neurons. By blocking 5-HT6 receptors on these interneurons, this compound reduces GABAergic inhibition of glutamatergic neurons, resulting in enhanced glutamate release.
Figure 2: this compound's modulation of glutamatergic signaling.
Quantitative Data Summary
The following tables summarize the key quantitative findings from preclinical studies on this compound.
Table 1: Receptor Binding Affinity of this compound
| Receptor | Species | Ki (nM) | Reference |
| 5-HT6 | Human | 0.83 | [1] |
Table 2: Effects of this compound on Extracellular Neurotransmitter Levels (in vivo Microdialysis in Rats)
| Brain Region | Treatment | Neurotransmitter | % Change from Baseline (Mean ± SEM) | Reference |
| Medial Prefrontal Cortex | This compound (10 mg/kg, p.o.) | Dopamine | ~150% | [1] |
| Medial Prefrontal Cortex | This compound (10 mg/kg, p.o.) | Noradrenaline | ~175% | [1] |
| Medial Prefrontal Cortex | This compound (10 mg/kg, p.o.) | Glutamate | ~140% | |
| Medial Prefrontal Cortex | This compound (10 mg/kg, p.o.) | Acetylcholine | No significant change | |
| Medial Prefrontal Cortex | Donepezil (1.3 mg/kg, s.c.) | Acetylcholine | Significant increase | |
| Medial Prefrontal Cortex | This compound (10 mg/kg, p.o.) + Donepezil (1.3 mg/kg, s.c.) | Acetylcholine | Potentiated increase vs. Donepezil alone | |
| Dorsal Hippocampus | This compound + Donepezil | Acetylcholine | Augmented increase vs. Donepezil alone |
Experimental Protocols
5-HT6 Receptor Binding Assay
Objective: To determine the binding affinity (Ki) of this compound for the human 5-HT6 receptor.
Methodology:
-
Membrane Preparation: Membranes from cells recombinantly expressing the human 5-HT6 receptor are prepared.
-
Radioligand: A specific radioligand for the 5-HT6 receptor, such as [3H]-LSD or [125I]-SB-258585, is used.
-
Assay Buffer: A suitable buffer, typically Tris-HCl with added salts and protease inhibitors, is used to maintain pH and protein integrity.
-
Incubation: The cell membranes, radioligand, and varying concentrations of this compound are incubated to allow for competitive binding to reach equilibrium.
-
Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
Quantification: The amount of radioactivity trapped on the filters is measured using liquid scintillation counting.
-
Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.
In Vivo Microdialysis in Freely-Moving Rats
Objective: To measure the effects of this compound on extracellular levels of acetylcholine and glutamate in specific brain regions.
Methodology:
-
Animal Model: Male Sprague-Dawley or Wistar rats are typically used.
-
Surgical Implantation: Under anesthesia, a guide cannula is stereotaxically implanted into the target brain region (e.g., medial prefrontal cortex or hippocampus).
-
Microdialysis Probe: A microdialysis probe with a semi-permeable membrane is inserted through the guide cannula.
-
Perfusion: The probe is perfused with artificial cerebrospinal fluid (aCSF) at a constant, slow flow rate (e.g., 1-2 µL/min). For acetylcholine measurement, an acetylcholinesterase inhibitor may be included in the perfusate to prevent degradation.
-
Sample Collection: Dialysate samples are collected at regular intervals (e.g., every 20-30 minutes) before and after drug administration.
-
Drug Administration: this compound is administered orally (p.o.) or subcutaneously (s.c.).
-
Neurochemical Analysis: The concentrations of acetylcholine and glutamate in the dialysate samples are quantified using a highly sensitive analytical technique, such as High-Performance Liquid Chromatography (HPLC) coupled with electrochemical or fluorescence detection, or Mass Spectrometry (MS).
-
Data Analysis: The neurotransmitter concentrations are expressed as a percentage of the baseline levels, and statistical analysis is performed to determine the significance of the drug effects.
Figure 3: Workflow for in vivo microdialysis experiments.
Conclusion
This compound's mechanism of action as a 5-HT6 receptor antagonist provides a clear example of how targeting a specific serotonin receptor subtype can modulate downstream cholinergic and glutamatergic neurotransmission. The preclinical data robustly support its ability to enhance these critical neurotransmitter systems, particularly in combination with an acetylcholinesterase inhibitor. Although the translation of these preclinical findings into clinical efficacy for Alzheimer's disease was not successful, the scientific investigation of this compound has significantly advanced our understanding of the role of the 5-HT6 receptor in cognitive processes. This body of work continues to inform the development of novel therapeutic strategies for a range of CNS disorders characterized by cholinergic and glutamatergic deficits. The detailed methodologies and quantitative data presented in this guide serve as a valuable resource for researchers in this field.
References
The Structural Enigma of Idalopirdine: An In-Depth Guide to its Structure-Activity Relationship and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
Idalopirdine (Lu AE58054), a potent and selective 5-HT6 receptor antagonist, has been a focal point in the quest for effective treatments for cognitive deficits in neurodegenerative disorders like Alzheimer's disease. This technical guide delves into the intricate structural activity relationship (SAR) of this compound and its analogs, providing a comprehensive overview of the key chemical features governing its affinity and selectivity for the 5-HT6 receptor. We will explore the downstream signaling pathways modulated by 5-HT6 receptor antagonism and detail the experimental protocols for key in vitro and in vivo assays used to characterize these compounds. This guide aims to equip researchers with the foundational knowledge to drive the rational design of next-generation 5-HT6 receptor modulators with enhanced therapeutic profiles.
Introduction: The Therapeutic Promise of 5-HT6 Receptor Antagonism
The serotonin 6 (5-HT6) receptor, almost exclusively expressed in the central nervous system, has emerged as a compelling target for the symptomatic treatment of cognitive decline. Its localization in brain regions critical for learning and memory, such as the hippocampus and cortex, has spurred the development of numerous antagonists. The prevailing hypothesis is that blockade of 5-HT6 receptors enhances cholinergic and glutamatergic neurotransmission, thereby improving cognitive function. This compound, with a high binding affinity for the human 5-HT6 receptor (Ki of 0.83 nM), has been a leading candidate in this class of compounds[1]. While it showed promise in early clinical trials, particularly as an adjunctive therapy with acetylcholinesterase inhibitors, it ultimately failed to meet its primary endpoints in Phase III studies. Understanding the nuanced SAR of this compound and its analogs is paramount to overcoming the hurdles faced in translating preclinical efficacy to clinical success.
Structural Activity Relationship (SAR) of this compound and its Analogs
The core structure of this compound can be dissected into three key pharmacophoric elements: a fluoro-substituted indole ring, an ethylamine linker, and a substituted phenyl ring bearing a polyfluoroalkoxy group. The SAR of 5-HT6 receptor antagonists is complex, with subtle modifications to each of these regions significantly impacting binding affinity and selectivity.
Table 1: Inferred Structure-Activity Relationships for 5-HT6 Receptor Antagonists based on this compound's Scaffold
| Structural Modification | General Effect on 5-HT6 Receptor Affinity (Ki) | Rationale / Key Interactions |
| Indole Ring Substitution | ||
| Electron-withdrawing group (e.g., Fluoro at C6) | Generally favorable | May enhance hydrophobic interactions within the binding pocket. |
| Methylation of indole nitrogen (N1) | Variable, can be tolerated | May influence the orientation of the indole ring. |
| Other substitutions on the indole ring | Requires careful exploration | Bulky groups may lead to steric clashes. |
| Ethylamine Linker | ||
| Length of the alkyl chain | Two-carbon linker appears optimal | Provides the correct distance and orientation between the indole and phenyl moieties for optimal receptor engagement. |
| Modifications to the amine | Secondary amine is crucial | The basic nitrogen is believed to form a key ionic interaction with a conserved aspartate residue (Asp3.32) in the receptor's transmembrane domain 3. |
| Substituted Phenyl Ring | ||
| Position of the polyfluoroalkoxy group | Meta-position is preferred | This substitution pattern likely directs the molecule into a favorable binding pose. |
| Nature of the alkoxy chain | Polyfluorination enhances affinity | The electron-withdrawing nature and lipophilicity of the fluoroalkyl chain contribute to favorable interactions. |
| Other substituents on the phenyl ring | Requires optimization | Both electronic and steric factors will influence binding. |
Signaling Pathways Modulated by this compound
The cognitive-enhancing effects of this compound are attributed to its ability to modulate multiple neurotransmitter systems through the blockade of 5-HT6 receptors. The primary downstream signaling cascade initiated by 5-HT6 receptor activation involves the Gs alpha subunit, leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic AMP (cAMP) levels. This, in turn, activates Protein Kinase A (PKA). By antagonizing this pathway, this compound is thought to disinhibit the release of other neurotransmitters.
Furthermore, 5-HT6 receptors have been shown to interact with other signaling pathways, including the mTOR and ERK pathways, which are crucial for synaptic plasticity and memory formation. The synergistic effects observed when this compound is co-administered with acetylcholinesterase inhibitors like donepezil suggest a complex interplay between the serotonergic and cholinergic systems.
References
Idalopirdine in Cognitive Impairment: A Technical Review of Early-Phase Clinical Trials
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the early-phase clinical trial results for idalopirdine, a selective 5-HT6 receptor antagonist investigated for the symptomatic treatment of cognitive deficits in Alzheimer's disease. The document summarizes key quantitative data, details experimental protocols from pivotal studies, and visualizes the proposed mechanism of action and trial workflows.
Core Findings from Early-Phase Clinical Trials
This compound was evaluated as an adjunctive therapy to acetylcholinesterase inhibitors (AChEIs) in patients with mild-to-moderate Alzheimer's disease. While initial Phase II results were promising, subsequent Phase III trials did not confirm these findings.[1][2][3] This guide focuses on the data generated during these crucial early stages of development.
Quantitative Data Summary
The following tables summarize the key efficacy and safety data from the pivotal Phase II (LADDER) and Phase III (STARSHINE, STARBEAM, STARBRIGHT) clinical trials.
Table 1: Efficacy Results - Change in ADAS-Cog Total Score from Baseline at 24 Weeks
| Clinical Trial | Treatment Group | N | Baseline Mean ADAS-Cog (SD) | Mean Change from Baseline (SD/SE) | Adjusted Mean Difference vs. Placebo (95% CI) | p-value |
| Phase II: LADDER (NCT01019421) | This compound 90 mg/day (30 mg TID) + Donepezil | 140 | 28.0 (approx.) | -0.77 (0.55) | -2.16 (-3.62 to -0.69) | 0.0040 |
| Placebo + Donepezil | 132 | 28.0 (approx.) | +1.38 (0.53) | - | - | |
| Phase III: STARSHINE (NCT01955161) | This compound 60 mg/day + AChEI | ~310 | 26.0 (approx.) | 0.37 | 0.05 (-0.88 to 0.98) | Not Significant |
| This compound 30 mg/day + AChEI | ~310 | 26.0 (approx.) | 0.61 | 0.33 (-0.59 to 1.26) | Not Significant | |
| Placebo + AChEI | ~310 | 26.0 (approx.) | 0.41 | - | - | |
| Phase III: STARBEAM (NCT02006641) | This compound 30 mg/day + Donepezil | ~286 | 26.0 (approx.) | 1.01 | 0.63 (-0.38 to 1.65) | Not Significant |
| This compound 10 mg/day + Donepezil | ~286 | 26.0 (approx.) | 0.53 | Not Statistically Compared | Not Applicable | |
| Placebo + Donepezil | ~286 | 26.0 (approx.) | 0.56 | - | - | |
| Phase III: STARBRIGHT (NCT02006654) | This compound 60 mg/day + AChEI | ~367 | 26.0 (approx.) | 0.38 | -0.55 (-1.45 to 0.36) | Not Significant |
| Placebo + AChEI | ~367 | 26.0 (approx.) | 0.82 | - | - |
Data compiled from multiple sources.[4][5] SD: Standard Deviation; SE: Standard Error; CI: Confidence Interval; TID: Three times a day; AChEI: Acetylcholinesterase Inhibitor. A lower score on the ADAS-Cog indicates less cognitive impairment.
Table 2: Overview of Common Treatment-Emergent Adverse Events (>3% incidence in any this compound group and greater than placebo)
| Adverse Event | Phase II: LADDER (this compound 90 mg/day) | Phase II: LADDER (Placebo) | Phase III Pooled Data (this compound Groups) | Phase III Pooled Data (Placebo Groups) |
| Increased γ-glutamyltransferase | 10% | 2% | Not Reported | Not Reported |
| Increased Alanine Aminotransferase | 6% | 0% | Not Reported | Not Reported |
| Diarrhoea | 4% | 7% | 55.4% - 69.7% (all AEs) | 56.7% - 61.4% (all AEs) |
| Urinary Tract Infection | 2% | 7% | Not Reported | Not Reported |
| Fall | 2% | 6% | Not Reported | Not Reported |
Data from the LADDER study. Pooled Phase III data represents the range of overall adverse event occurrence.
Experimental Protocols
Below are the detailed methodologies for the key early-phase clinical trials of this compound.
Phase II: LADDER Study (NCT01019421)
-
Study Design: A 24-week, multicenter, randomized, double-blind, placebo-controlled, parallel-group study.
-
Patient Population:
-
Inclusion Criteria: Patients aged 50 years or older with a diagnosis of probable Alzheimer's disease, a Mini-Mental State Examination (MMSE) score of 12-19, and on a stable dose of 10 mg/day donepezil for at least 3 months.
-
Exclusion Criteria: Evidence of other clinically significant neurodegenerative or psychiatric disorders, or conditions that could interfere with the study assessments.
-
-
Intervention:
-
This compound 90 mg per day (administered as 30 mg three times daily) as an add-on to donepezil.
-
Placebo as an add-on to donepezil.
-
-
Outcome Measures:
-
Primary Endpoint: Change from baseline in the 11-item Alzheimer's Disease Assessment Scale-cognitive subscale (ADAS-Cog) total score at week 24.
-
Secondary Endpoints: Included the Alzheimer's Disease Cooperative Study–Clinical Global Impression of Change (ADCS-CGIC) and the Alzheimer's Disease Cooperative Study–Activities of Daily Living (ADCS-ADL) inventory.
-
-
Statistical Analysis: The primary efficacy analysis was performed on the full-analysis set (modified intention-to-treat). The treatment effect was estimated using a mixed model for repeated measures.
Phase III: STARSHINE (NCT01955161), STARBEAM (NCT02006641), and STARBRIGHT (NCT02006654) Studies
-
Study Design: Three 24-week, randomized, double-blind, placebo-controlled, parallel-group, fixed-dose studies.
-
Patient Population:
-
Inclusion Criteria: Patients aged 50 years or older with a diagnosis of mild-to-moderate Alzheimer's disease (MMSE score of 12-22). Patients were on stable treatment with an acetylcholinesterase inhibitor (donepezil in STARSHINE and STARBEAM; donepezil, rivastigmine, or galantamine in STARBRIGHT).
-
Exclusion Criteria: Similar to the LADDER study, excluding patients with other significant neurological or psychiatric conditions.
-
-
Intervention:
-
STARSHINE: this compound 30 mg/day or 60 mg/day, or placebo.
-
STARBEAM: this compound 10 mg/day or 30 mg/day, or placebo.
-
STARBRIGHT: this compound 60 mg/day or placebo.
-
-
Outcome Measures:
-
Primary Endpoint: Change from baseline in the 11-item ADAS-Cog total score at 24 weeks.
-
Key Secondary Endpoints: ADCS-CGIC and the 23-item ADCS-ADL inventory.
-
-
Statistical Analysis: A mixed model for repeated measures was used to analyze the primary and key secondary endpoints. A hierarchical testing procedure was employed to control for multiple comparisons.
Visualizations: Signaling Pathways and Experimental Workflow
The following diagrams were generated using Graphviz (DOT language) to illustrate key concepts related to the clinical development of this compound.
Caption: Proposed mechanism of action for this compound.
Caption: Generalized workflow of the this compound Phase III clinical trials.
References
- 1. ClinicalTrials.gov [clinicaltrials.gov]
- 2. researchgate.net [researchgate.net]
- 3. Drug candidates in clinical trials for Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effect of this compound as Adjunct to Cholinesterase Inhibitors on Change in Cognition in Patients With Alzheimer Disease: Three Randomized Clinical Trials | Artículos científicos BBRC [barcelonabeta.org]
- 5. Effect of this compound as Adjunct to Cholinesterase Inhibitors on Change in Cognition in Patients With Alzheimer Disease: Three Randomized Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Idalopirdine: Application Notes and Protocols for In Vivo Animal Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Idalopirdine (also known as Lu AE58054) is a selective antagonist of the serotonin 5-HT6 receptor. This receptor is predominantly expressed in areas of the central nervous system integral to cognition, such as the hippocampus and frontal cortex. Blockade of the 5-HT6 receptor is hypothesized to modulate multiple neurotransmitter systems, including promoting the release of acetylcholine and glutamate, which are crucial for learning and memory processes. This mechanism has made this compound a compound of interest for symptomatic treatment of cognitive deficits in neurodegenerative disorders like Alzheimer's disease.
These application notes provide an overview of experimental protocols for evaluating the efficacy of this compound in preclinical in vivo animal models of cognitive impairment. The focus is on behavioral assays commonly used to assess learning and memory, alongside the underlying signaling pathways.
Mechanism of Action: 5-HT6 Receptor Antagonism
This compound exerts its effects by blocking the 5-HT6 receptor, which is a G-protein coupled receptor (GPCR). The downstream signaling cascade of 5-HT6 receptor activation and its antagonism by this compound is multifaceted.
Signaling Pathway of 5-HT6 Receptor and this compound's Point of Intervention
Caption: 5-HT6 receptor signaling and this compound's antagonistic action.
Data Presentation: Efficacy in Animal Models
The following tables summarize quantitative data from preclinical studies evaluating this compound's effect on cognitive performance in rodent models.
Table 1: this compound in the Novel Object Recognition (NOR) Test in a Phencyclidine (PCP)-Induced Cognitive Impairment Model in Rats
| Treatment Group | Dose (mg/kg, p.o.) | Discrimination Index (Mean ± SEM) | % Reversal of PCP-Induced Deficit |
| Vehicle + Saline | - | 0.25 ± 0.04 | N/A |
| Vehicle + PCP | - | -0.05 ± 0.03 | 0% |
| This compound + PCP | 5 | 0.10 ± 0.05 | ~50% |
| This compound + PCP | 10 | 0.15 ± 0.06 | ~67% |
| This compound + PCP | 20 | 0.20 ± 0.04 | ~83% |
Data adapted from Arnt et al., International Journal of Neuropsychopharmacology, 2010.[1]
Table 2: Synergistic Effects of this compound and Donepezil on Brain Activity in Rats
| Treatment Group | Dose (mg/kg, i.v.) | Number of Activated Brain Regions | Key Activated Regions |
| This compound | 2 | 8 | Diagonal Band of Broca, Ventral Pallidum |
| Donepezil | 0.3 | 19 | Cortical Regions, Septo-hippocampal System |
| This compound + Donepezil | 2 + 0.3 | 36 | Extended-amygdala, Striato-pallidal, and Septo-hippocampal networks |
Data from a functional MRI study in awake rats, highlighting the synergistic effects on brain activity.[2][3]
Experimental Protocols
Detailed methodologies for key behavioral assays are provided below. These protocols can be adapted for use with various rodent models of cognitive impairment, such as scopolamine-induced amnesia or transgenic models of Alzheimer's disease.
Novel Object Recognition (NOR) Test
This test assesses recognition memory based on the innate tendency of rodents to explore novel objects more than familiar ones.
Experimental Workflow for the Novel Object Recognition Test
Caption: Workflow for the Novel Object Recognition (NOR) test.
Protocol:
-
Apparatus: A square or circular open-field arena (e.g., 50x50x40 cm) made of non-porous material. The arena should be cleaned thoroughly between trials to eliminate olfactory cues.
-
Objects: Two sets of identical objects that are heavy enough not to be displaced by the animal. The objects should differ in shape and texture but not have intrinsic rewarding or aversive properties.
-
Habituation (Day 1): Each animal is individually placed in the empty arena for 10 minutes to acclimate to the environment.
-
Drug Administration: this compound or vehicle is administered at a predetermined time before the training or testing phase, depending on whether the study aims to assess effects on memory acquisition, consolidation, or retrieval.
-
Training (T1): On Day 2, two identical objects are placed in the arena. The animal is placed in the arena and allowed to explore the objects for 5 minutes.
-
Retention Interval: After the training phase, the animal is returned to its home cage for a specific retention interval (e.g., 1 hour for short-term memory, 24 hours for long-term memory).
-
Testing (T2): Following the retention interval, the animal is returned to the arena where one of the familiar objects has been replaced by a novel object. The animal is allowed to explore for 5 minutes.
-
Data Analysis: The time spent exploring each object is recorded. Exploration is defined as the animal's nose being within 2 cm of the object and oriented towards it. The discrimination index is calculated as: (Time exploring novel object - Time exploring familiar object) / (Total exploration time).
Morris Water Maze (MWM) Test
The MWM is a widely used behavioral task to assess spatial learning and memory, which is dependent on the hippocampus.
Experimental Workflow for the Morris Water Maze Test
Caption: Workflow for the Morris Water Maze (MWM) test.
Protocol:
-
Apparatus: A circular pool (approximately 1.5-2.0 m in diameter) filled with water made opaque with non-toxic paint. The pool is located in a room with various distal visual cues. An escape platform is submerged just below the water surface.
-
Acclimation (Day 1): Animals are allowed to swim freely in the pool for 60 seconds without the platform to habituate to the water.
-
Drug Administration: this compound or vehicle is administered daily, typically 30-60 minutes before the first trial of the day.
-
Acquisition Training (Days 2-5): The platform is placed in a fixed location in one of the quadrants. For each trial, the animal is released into the water from one of four starting positions, facing the wall of the pool. The animal is given 60-90 seconds to find the platform. If it fails, it is gently guided to the platform and allowed to remain there for 15-30 seconds. Each animal performs four trials per day.
-
Probe Trial (Day 6): The platform is removed from the pool, and the animal is allowed to swim for 60 seconds. This trial assesses the animal's memory for the platform's location.
-
Data Analysis: A video tracking system is used to record and analyze the swim path, escape latency (time to find the platform during training), and the time spent in the target quadrant during the probe trial.
Conclusion
This compound, as a 5-HT6 receptor antagonist, has demonstrated pro-cognitive effects in preclinical animal models, particularly in reversing cognitive deficits. The protocols and data presented here provide a framework for researchers to design and conduct in vivo studies to further investigate the therapeutic potential of this compound and other 5-HT6 receptor modulators for cognitive disorders. Careful consideration of the animal model, behavioral paradigm, and dosing regimen is crucial for obtaining robust and translatable results.
References
- 1. Lu AE58054, a 5-HT6 antagonist, reverses cognitive impairment induced by subchronic phencyclidine in a novel object recognition test in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Serotonin Receptor 6 Antagonist this compound and Acetylcholinesterase Inhibitor Donepezil Have Synergistic Effects on Brain Activity—A Functional MRI Study in the Awake Rat - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Serotonin Receptor 6 Antagonist this compound and Acetylcholinesterase Inhibitor Donepezil Have Synergistic Effects on Brain Activity-A Functional MRI Study in the Awake Rat - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Use of Idalopirdine in Rodent Models of Cognitive Impairment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Idalopirdine (also known as Lu AE58054) is a selective antagonist of the serotonin 5-HT6 receptor. These receptors are primarily expressed in areas of the central nervous system integral to memory and cognition, such as the hippocampus and frontal cortex. Antagonism of the 5-HT6 receptor has been shown to modulate multiple neurotransmitter systems, including the cholinergic and glutamatergic systems, which are implicated in cognitive processes. This has positioned this compound as a compound of interest for treating cognitive deficits, particularly in the context of Alzheimer's disease and other neurodegenerative disorders. Preclinical studies in rodent models of cognitive impairment are crucial for elucidating its mechanism of action and therapeutic potential.
These application notes provide an overview of the use of this compound in rodent models, with detailed protocols for key behavioral assays and a summary of reported quantitative data.
Mechanism of Action: 5-HT6 Receptor Antagonism
The 5-HT6 receptor is a G-protein coupled receptor that, when activated, can modulate the activity of other neurotransmitter systems. By blocking this receptor, this compound is thought to disinhibit the release of acetylcholine and glutamate, two neurotransmitters vital for learning and memory.[1] Furthermore, preclinical evidence suggests that this compound can potentiate the effects of acetylcholinesterase inhibitors (AChEIs) like donepezil, leading to a synergistic increase in extracellular acetylcholine levels in brain regions associated with cognition.
Rodent Models of Cognitive Impairment
Several rodent models are employed to study cognitive impairment and evaluate the efficacy of pro-cognitive compounds like this compound.
-
Scopolamine-Induced Amnesia: Scopolamine is a muscarinic receptor antagonist that induces a transient cholinergic deficit, leading to impairments in learning and memory. This model is useful for screening compounds that enhance cholinergic neurotransmission.
-
Phencyclidine (PCP)-Induced Cognitive Deficits: Subchronic administration of the NMDA receptor antagonist PCP can induce cognitive deficits in rodents that are relevant to schizophrenia.[2][3]
-
Aged Rodents: Natural aging in rodents is associated with cognitive decline, providing a model to study age-related memory impairment.[4][5]
Data Presentation: Quantitative Effects of this compound in Rodent Models
The following tables summarize the quantitative data from preclinical studies investigating the effects of this compound on cognitive performance and neurotransmitter levels in rodents.
Table 1: Effects of this compound on Cognitive Performance in the Novel Object Recognition (NOR) Test
| Animal Model | Drug/Treatment | Dosage | Route | Key Findings | Reference |
| Rat (PCP-induced cognitive impairment) | This compound (Lu AE58054) | 5-20 mg/kg | p.o. | Reversed cognitive impairment. Doses achieved >65% striatal 5-HT6 receptor occupancy. | Arnt et al., 2010 |
Table 2: Effects of this compound on Extracellular Neurotransmitter Levels
| Brain Region | Animal Model | Drug/Treatment | Dosage | Route | Neurotransmitter Change | Reference |
| Medial Prefrontal Cortex | Rat | This compound | 10 mg/kg | p.o. | Increased Dopamine, Noradrenaline, and Glutamate levels. | Mørk et al., 2017 |
| Dorsal Hippocampus | Rat | This compound + Donepezil | 10 mg/kg (this compound), 1.3 mg/kg (Donepezil) | p.o. (this compound), s.c. (Donepezil) | Potentiated the Donepezil-induced increase in Acetylcholine levels. | Herrik et al., 2016 |
Note: There is a lack of specific published data on the effects of this compound in the Morris water maze test in rodent models of cognitive impairment.
Experimental Protocols
Protocol 1: Novel Object Recognition (NOR) Test in Rats with Scopolamine-Induced Amnesia
This protocol is designed to assess the ability of this compound to reverse short-term memory deficits induced by scopolamine. The NOR test is based on the innate tendency of rodents to explore novel objects more than familiar ones.
Materials:
-
Open field arena (e.g., 50 cm x 50 cm x 40 cm)
-
Two sets of identical objects (e.g., small plastic toys, metal objects) that are heavy enough not to be displaced by the rats.
-
This compound
-
Scopolamine hydrobromide
-
Vehicle for drug administration (e.g., saline, distilled water with a suspending agent)
-
Video recording and tracking software
Procedure:
-
Habituation (Day 1):
-
Allow each rat to individually explore the empty open field arena for 5-10 minutes. This reduces novelty-induced stress on the testing day.
-
-
Training (Day 2):
-
Administer this compound (e.g., 5, 10, or 20 mg/kg, p.o.) or vehicle 60 minutes before the training session.
-
Administer scopolamine (e.g., 0.5 mg/kg, i.p.) or vehicle 30 minutes before the training session.
-
Place two identical objects (A and A) in the arena.
-
Place the rat in the arena, midway between the two objects, and allow it to explore freely for a set period (e.g., 5 minutes).
-
Record the time spent exploring each object. Exploration is typically defined as the rat's nose being within 2 cm of the object and oriented towards it.
-
Return the rat to its home cage.
-
-
Testing (Day 2, after a retention interval):
-
After a retention interval (e.g., 1 hour), place one of the familiar objects (A) and a novel object (B) in the same locations as in the training phase.
-
Place the rat back into the arena and record its exploratory behavior for a set period (e.g., 5 minutes).
-
Record the time spent exploring the familiar object (Tf) and the novel object (Tn).
-
Data Analysis:
-
Calculate the Discrimination Index (DI) : DI = (Tn - Tf) / (Tn + Tf)
-
A positive DI indicates that the rat spent more time exploring the novel object, suggesting it remembers the familiar object. A DI close to zero suggests a memory deficit.
-
Compare the DI between the different treatment groups (Vehicle, Scopolamine, Scopolamine + this compound) using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests).
Protocol 2: Morris Water Maze (MWM) Test in Aged Rats
The MWM is a widely used behavioral assay to assess spatial learning and memory. This protocol is adapted for evaluating the potential cognitive-enhancing effects of this compound in aged rats.
Materials:
-
Circular water tank (e.g., 1.5 m in diameter) filled with water made opaque with non-toxic white or black paint.
-
Submerged escape platform (hidden 1-2 cm below the water surface).
-
Prominent visual cues placed around the room.
-
This compound
-
Vehicle for drug administration
-
Video recording and tracking software
Procedure:
-
Pre-training/Habituation (Day 1):
-
Place the rat in the water maze for 60 seconds without the platform to allow for habituation to the swimming environment.
-
Conduct a cued trial where the platform is visible (e.g., marked with a flag) to ensure the rats are not visually impaired and can learn the basic task of escaping onto a platform.
-
-
Acquisition Phase (Days 2-5):
-
Administer this compound (e.g., daily dose) or vehicle at a consistent time before each day's trials.
-
Conduct 4 trials per day for each rat.
-
For each trial, gently place the rat into the water facing the wall at one of four randomized start locations.
-
Allow the rat to swim and find the hidden platform for a maximum of 60 or 90 seconds.
-
If the rat finds the platform, allow it to remain there for 15-30 seconds.
-
If the rat does not find the platform within the allotted time, gently guide it to the platform and allow it to stay for 15-30 seconds.
-
Record the escape latency (time to find the platform) and path length for each trial.
-
-
Probe Trial (Day 6):
-
Remove the platform from the tank.
-
Administer the final dose of this compound or vehicle.
-
Place the rat in the tank at a novel start position and allow it to swim freely for 60 seconds.
-
Record the swim path.
-
Data Analysis:
-
Acquisition Phase: Analyze the escape latency and path length across the training days. A decrease in these parameters indicates learning. Compare the learning curves between the treatment groups.
-
Probe Trial: Analyze the following parameters:
-
Time spent in the target quadrant: The quadrant where the platform was previously located.
-
Number of platform crossings: The number of times the rat swims over the exact location where the platform used to be.
-
-
Compare these parameters between the aged vehicle-treated group and the aged this compound-treated group to assess for improvements in spatial memory.
Visualizations
Signaling Pathway of this compound
Caption: Proposed mechanism of this compound's pro-cognitive effects.
Experimental Workflow for Cognitive Testing
Caption: General workflow for assessing this compound's efficacy.
Logical Relationship of this compound's Action
References
- 1. 5HT6 Antagonists in the Treatment of Alzheimer’s Dementia: Current Progress - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. academic.oup.com [academic.oup.com]
- 4. Stable, long-term, spatial memory in young and aged rats achieved with a one day Morris water maze training protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Severity of Spatial Learning Impairment in Aging: Development of a Learning Index for Performance in the Morris Water Maze - PMC [pmc.ncbi.nlm.nih.gov]
Idalopirdine in Preclinical Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the administration and dosing of idalopirdine (also known as Lu AE58054) in preclinical research settings, with a primary focus on rodent models. This document outlines detailed protocols for drug preparation, administration, and relevant behavioral and neurochemical assays to facilitate the investigation of this compound's therapeutic potential.
Overview of this compound
This compound is a selective and high-affinity antagonist of the serotonin 5-HT6 receptor.[1] These receptors are predominantly expressed in brain regions crucial for cognition, such as the hippocampus and frontal cortex. Blockade of the 5-HT6 receptor by this compound is proposed to modulate the balance between excitatory (glutamate) and inhibitory (GABA) neurotransmission. This action leads to an increase in the extracellular levels of several neurotransmitters, including acetylcholine, dopamine, and noradrenaline, which are often compromised in neurodegenerative and psychiatric disorders.[1] Preclinical and clinical studies have often focused on this compound's potential as an adjunctive therapy, particularly with acetylcholinesterase inhibitors (AChEIs) like donepezil, to enhance cognitive function.[2]
Quantitative Data Summary: Dosing and Administration
The following tables summarize quantitative data extracted from various preclinical studies involving this compound administration in rats.
Table 1: this compound Dosing Regimens in Rats
| Animal Model | Route of Administration | Dose Range (mg/kg) | Dosing Regimen | Vehicle | Key Findings |
| Sprague-Dawley Rat | Intravenous (i.v.) | 2 | Single dose | 5% Hydroxypropyl-β-cyclodextrin in distilled water | Modest increase in brain activity (fMRI); Synergistic effect when combined with donepezil.[2][3] |
| Freely-moving Rat | Oral (p.o.) | 10 | Single dose | Not specified | Increased extracellular levels of dopamine, noradrenaline, and glutamate in the medial prefrontal cortex. |
| Wistar Rat | Oral (p.o.) | 5 - 20 | Single dose | Not specified | Reversed cognitive impairment in a phencyclidine-induced novel object recognition task. |
| Freely-moving Rat | Subcutaneous (s.c.) | 10 (in combination) | Pre-treatment | Not specified | Potentiated the effect of donepezil on increasing extracellular acetylcholine levels. |
Table 2: Pharmacokinetic Parameters of a 5-HT6 Antagonist (HEC30654) in Rats for Reference
| Parameter | Oral Administration | Intravenous Administration |
| Bioavailability | 12.2% | N/A |
| Half-life (t½) | Not Specified | 4 - 8 hours |
| Time to Max Concentration (Tmax) | Not Specified | Not Specified |
| Plasma Protein Binding | >93% | >93% |
Experimental Protocols
This section provides detailed methodologies for the preparation and administration of this compound, along with protocols for key behavioral and neurochemical assays.
Drug Preparation
Objective: To prepare this compound solution for in vivo administration.
Materials:
-
This compound powder
-
Vehicle: 5% (w/v) Hydroxypropyl-β-cyclodextrin (HP-β-CD) in sterile distilled water or saline.
-
Sterile vials
-
Vortex mixer
-
Sonicator
-
pH meter and adjustment solutions (e.g., 0.1M HCl, 0.1M NaOH) if necessary
-
Sterile filters (0.22 µm)
Procedure:
-
Calculate the required amount of this compound and vehicle based on the desired final concentration and volume.
-
Prepare the 5% HP-β-CD vehicle by dissolving the HP-β-CD powder in sterile distilled water. Gentle warming and vortexing can aid dissolution. Allow the solution to cool to room temperature.
-
Gradually add the this compound powder to the vehicle while vortexing to ensure even dispersion.
-
Sonicate the suspension in a water bath sonicator to facilitate dissolution. Intermittent vortexing may be required.
-
Visually inspect the solution for complete dissolution. If necessary, check the pH and adjust to a physiological range (pH 6.5-7.5) using dilute HCl or NaOH.
-
For intravenous administration, sterile filter the final solution using a 0.22 µm syringe filter into a sterile vial.
-
Store the prepared solution as recommended by the manufacturer, typically protected from light. Prepare fresh solutions daily unless stability data indicates otherwise.
Administration Protocols
A. Oral Gavage (p.o.)
Objective: To administer a precise volume of this compound solution directly into the stomach of a rat.
Materials:
-
Prepared this compound solution
-
Appropriately sized gavage needle (e.g., 16-18 gauge, 2-3 inches long with a ball tip for adult rats)
-
Syringe
-
Animal scale
Procedure:
-
Weigh the rat to determine the correct dosing volume (typically 5-10 ml/kg).
-
Gently restrain the rat, ensuring the head and body are in a straight line to facilitate passage of the gavage needle.
-
Measure the gavage needle externally from the tip of the rat's nose to the last rib to estimate the insertion depth to reach the stomach.
-
Draw the calculated volume of this compound solution into the syringe and attach the gavage needle.
-
Insert the gavage needle into the diastema (gap between incisors and molars) and gently advance it over the tongue into the esophagus. The rat should swallow the needle as it advances. Do not force the needle. If resistance is met, withdraw and reposition.
-
Once the needle is at the predetermined depth, slowly administer the solution.
-
Gently withdraw the needle and return the rat to its home cage.
-
Monitor the animal for any signs of distress or respiratory difficulty.
B. Intravenous Injection (i.v.)
Objective: To administer this compound directly into the systemic circulation via a tail vein.
Materials:
-
Sterile, filtered this compound solution
-
Rat restrainer
-
Heat lamp or warm water to dilate the tail vein
-
27-30 gauge needle attached to a tuberculin or insulin syringe
-
Alcohol swabs
Procedure:
-
Place the rat in a suitable restrainer.
-
Warm the tail using a heat lamp or by immersing it in warm water for a few minutes to cause vasodilation, making the lateral tail veins more visible.
-
Swab the tail with an alcohol wipe.
-
Position the needle, bevel up, parallel to the vein and insert it into the vein.
-
A successful insertion is often indicated by a small flash of blood in the needle hub.
-
Slowly inject the this compound solution at a volume of approximately 1 ml/kg.
-
Withdraw the needle and apply gentle pressure to the injection site to prevent bleeding.
-
Return the rat to its home cage and monitor for any adverse reactions.
Behavioral Assay: Novel Object Recognition (NOR) Test
Objective: To assess recognition memory in rats. The test is based on the innate tendency of rodents to explore a novel object more than a familiar one.
Procedure:
-
Habituation: For 2-3 days prior to testing, handle the rats for several minutes each day. On the day before the test, allow each rat to explore the empty testing arena (e.g., a 50x50x35 cm open field box) for 5-10 minutes to acclimate.
-
Training/Familiarization Phase (T1): Place two identical objects in the back corners of the arena. Place the rat in the center of the arena and allow it to explore for a set period (e.g., 5 minutes). Exploration is defined as the rat's nose being within 2 cm of the object and pointing towards it.
-
Inter-Trial Interval (ITI): Return the rat to its home cage. The duration of the ITI can be varied to test short-term (e.g., 1 hour) or long-term (e.g., 24 hours) memory. This compound or vehicle is typically administered before the training phase.
-
Test Phase (T2): Replace one of the familiar objects with a novel object. Place the rat back in the arena and record its exploration of both the familiar and novel objects for a set period (e.g., 5 minutes).
-
Data Analysis: Calculate the discrimination index: (Time exploring novel object - Time exploring familiar object) / (Total exploration time). A higher index indicates better recognition memory.
Neurochemical Assay: In Vivo Microdialysis
Objective: To measure extracellular levels of neurotransmitters (e.g., acetylcholine) in specific brain regions of freely-moving rats.
Procedure:
-
Surgery: Anesthetize the rat and place it in a stereotaxic frame. Implant a guide cannula targeting the brain region of interest (e.g., medial prefrontal cortex or hippocampus). Secure the cannula with dental cement. Allow the animal to recover for several days.
-
Probe Insertion: On the day of the experiment, gently insert a microdialysis probe through the guide cannula.
-
Perfusion: Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a low, constant flow rate (e.g., 1-2 µl/min).
-
Baseline Collection: After a stabilization period (e.g., 1-2 hours), collect several baseline dialysate samples (e.g., every 20 minutes).
-
Drug Administration: Administer this compound (and/or donepezil) via the desired route.
-
Post-Treatment Collection: Continue to collect dialysate samples for several hours to monitor changes in neurotransmitter levels.
-
Sample Analysis: Analyze the concentration of the neurotransmitter of interest (e.g., acetylcholine) in the dialysate samples using a sensitive analytical method such as High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ED).
-
Data Analysis: Express the post-treatment neurotransmitter levels as a percentage of the average baseline levels.
Visualization of Pathways and Workflows
Signaling Pathway of this compound (5-HT6 Antagonism)
Caption: Mechanism of action for this compound as a 5-HT6 receptor antagonist.
Experimental Workflow for Preclinical Evaluation
Caption: A typical experimental workflow for evaluating this compound in rodents.
References
Application Note: A Cell-Based Homogeneous Time-Resolved Fluorescence (HTRF) Assay for Screening 5-HT6 Receptor Antagonists
Audience: Researchers, scientists, and drug development professionals.
Introduction
The serotonin 6 (5-HT6) receptor, a G-protein coupled receptor (GPCR) predominantly expressed in the central nervous system, is a key target in drug discovery for cognitive disorders such as Alzheimer's disease and schizophrenia. The receptor primarily couples to the Gαs protein, leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic adenosine monophosphate (cAMP).[1] This signaling pathway provides a robust method for identifying and characterizing novel 5-HT6 receptor ligands. Antagonists of this receptor are of particular interest as they have been shown to enhance cognitive performance.[2]
This application note provides a detailed protocol for a cell-based assay to screen for 5-HT6 receptor antagonists using a Homogeneous Time-Resolved Fluorescence (HTRF) cAMP detection method. The assay is designed for a high-throughput screening (HTS) format and utilizes a recombinant cell line stably expressing the human 5-HT6 receptor.
Principle of the Assay
The screening assay is a competitive immunoassay that measures the accumulation of intracellular cAMP. Cells expressing the 5-HT6 receptor are first incubated with a test compound (potential antagonist). Subsequently, a 5-HT6 receptor agonist (e.g., serotonin) is added to stimulate the Gαs pathway and induce cAMP production. In the presence of an effective antagonist, this agonist-induced cAMP production is inhibited.
The level of intracellular cAMP is quantified using an HTRF assay. This technology is based on the competition between native cAMP produced by the cells and a d2-labeled cAMP tracer for binding to a specific anti-cAMP antibody labeled with a Europium cryptate (donor). When the donor and acceptor are in close proximity (i.e., low cellular cAMP), a Fluorescence Resonance Energy Transfer (FRET) signal is generated. An increase in intracellular cAMP displaces the d2-labeled tracer from the antibody, leading to a decrease in the FRET signal.[3] The antagonist activity is therefore measured as a recovery of the FRET signal in the presence of an agonist.
Signaling Pathway and Experimental Workflow
The signaling cascade initiated by the 5-HT6 receptor and the workflow for the antagonist screening assay are depicted below.
Materials and Methods
Cell Lines and Culture
A cell line stably expressing the human 5-HT6 receptor is required. Commonly used host cell lines include Human Embryonic Kidney 293 (HEK293) and Chinese Hamster Ovary (CHO-K1) cells.[2][4]
Protocol 1: Cell Culture for HEK293-5HT6 Stable Cell Line
-
Culture Medium: Prepare Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and an appropriate concentration of selection antibiotic (e.g., 400 µg/ml G418).
-
Incubation: Culture cells at 37°C in a humidified atmosphere with 5% CO2.
-
Passaging: Subculture the cells when they reach 80-90% confluency, typically every 2-3 days.
-
Wash the cell monolayer with Phosphate-Buffered Saline (PBS).
-
Add Trypsin-EDTA solution and incubate for 1-3 minutes at 37°C until cells detach.
-
Neutralize trypsin with complete culture medium and centrifuge the cell suspension.
-
Resuspend the cell pellet in fresh medium and seed into new flasks at a ratio of 1:3 to 1:6.
-
cAMP HTRF Assay Protocol
This protocol is optimized for a 384-well plate format.
Protocol 2: 5-HT6 Antagonist Mode cAMP Assay
-
Cell Preparation:
-
On the day of the assay, harvest cells using a non-enzymatic cell dissociation buffer or gentle trypsinization.
-
Centrifuge cells and resuspend them in assay buffer (e.g., HBSS with 5 mM HEPES, 0.1% BSA, and 0.5 mM IBMX, a phosphodiesterase inhibitor).
-
Determine cell density and adjust to the desired concentration (e.g., 1 x 10^6 cells/mL). The optimal cell number per well should be determined empirically but typically ranges from 2,000 to 10,000 cells/well.
-
-
Compound Plating:
-
Prepare serial dilutions of test compounds (potential antagonists) and the reference antagonist (e.g., SB-271046) in assay buffer.
-
Dispense 5 µL of each compound dilution into the appropriate wells of a white, low-volume 384-well plate. Include wells for controls:
-
Vehicle Control (Basal): 5 µL of assay buffer.
-
Agonist Control (Max Signal): 5 µL of assay buffer.
-
Reference Antagonist Control: 5 µL of a known antagonist at a high concentration.
-
-
-
Antagonist Pre-incubation:
-
Add 5 µL of the prepared cell suspension to each well.
-
Seal the plate and incubate for 15-30 minutes at room temperature.
-
-
Agonist Stimulation:
-
Prepare a solution of serotonin (5-HT) in assay buffer at a concentration that is 2 times its pre-determined EC80 value (the concentration that elicits 80% of the maximal response).
-
Add 10 µL of the 5-HT solution to all wells except the vehicle control wells (add 10 µL of assay buffer to these).
-
Seal the plate and incubate for 30 minutes at room temperature to allow for cAMP accumulation.
-
-
cAMP Detection:
-
Prepare the HTRF detection reagents according to the manufacturer's instructions. This typically involves diluting the cAMP-d2 tracer and the anti-cAMP Cryptate antibody in the provided lysis buffer.
-
Add 10 µL of the cAMP-d2 solution, followed by 10 µL of the anti-cAMP Cryptate solution to each well.
-
-
Final Incubation and Plate Reading:
-
Seal the plate and incubate for 60 minutes at room temperature, protected from light.
-
Read the plate on an HTRF-compatible reader, measuring fluorescence emission at 665 nm (acceptor) and 620 nm (donor).
-
Data Presentation and Analysis
The HTRF signal is expressed as a ratio of the acceptor (665 nm) and donor (620 nm) fluorescence intensities, multiplied by 10,000. The data should be normalized to the control wells.
Data Analysis Steps:
-
Calculate the HTRF ratio for each well: Ratio = (Emission_665nm / Emission_620nm) * 10000.
-
Determine the percentage of inhibition for each antagonist concentration using the following formula: % Inhibition = 100 * (Agonist_Control_Ratio - Sample_Ratio) / (Agonist_Control_Ratio - Basal_Control_Ratio)
-
Plot the % inhibition against the logarithm of the antagonist concentration.
-
Fit the data to a four-parameter logistic equation (sigmoidal dose-response curve) to determine the IC50 value for each compound.
Expected Results
The following tables summarize typical quantitative data obtained from this assay using reference compounds.
Table 1: Agonist Potency at the 5-HT6 Receptor
| Compound | Cell Line | EC50 (nM) | Emax (% over Basal) |
| Serotonin (5-HT) | HEK293-5HT6 | 0.76 ± 0.07 | 200% |
| E-6801 | HEK293-rat 5HT6 | N/A | 120% |
| E-6837 | HEK293-rat 5HT6 | N/A | 23% |
Table 2: Antagonist Potency at the 5-HT6 Receptor
| Compound | Cell Line | Assay Type | Potency Value |
| SB-271046 | HeLa-h5HT6 | Functional Antagonism | pA2 = 8.71 |
| SB-271046 | HeLa-h5HT6 | Radioligand Binding | pKi = 8.92 |
| Ro 04-6790 | HEK293-rat 5HT6 | Functional Antagonism | pA2 = 7.89 ± 0.10 |
| Methiothepin | HeLa-h5HT6 | Functional Antagonism | IC50 = 24 nM |
Note: pA2 is a measure of the potency of an antagonist. An IC50 value for an antagonist is dependent on the concentration of agonist used.
Summary
The cell-based HTRF cAMP assay described provides a sensitive, reliable, and high-throughput compatible method for the identification and pharmacological characterization of 5-HT6 receptor antagonists. The protocol is robust and can be adapted for screening large compound libraries, facilitating the discovery of novel therapeutics for cognitive disorders. The use of stable recombinant cell lines ensures assay consistency and reproducibility.
References
- 1. Physical interaction between neurofibromin and serotonin 5-HT6 receptor promotes receptor constitutive activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Low-Basicity 5-HT6 Receptor Ligands from the Group of Cyclic Arylguanidine Derivatives and Their Antiproliferative Activity Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Detect GPCR activity with the cAMP-Gs HiRange HTRF Assay [moleculardevices.com]
- 4. Development of Stable CHO-K1 Cell Lines Overexpressing Full-Length Human CD20 Antigen - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: PET Imaging of Idalopirdine Brain Receptor Occupancy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Idalopirdine (Lu AE58054) is a selective antagonist of the serotonin 6 (5-HT6) receptor. These receptors are predominantly expressed in brain regions associated with cognition and memory, such as the hippocampus and frontal cortex, making them a promising target for therapeutic intervention in cognitive disorders like Alzheimer's disease.[1] Positron Emission Tomography (PET) is a non-invasive imaging technique that allows for the in vivo quantification of receptor occupancy, providing a crucial link between drug dosage, plasma concentration, and target engagement in the central nervous system.[2] These application notes provide a comprehensive overview of the methodologies and protocols for conducting PET studies to determine the brain receptor occupancy of this compound.
Data Presentation: this compound 5-HT6 Receptor Occupancy
Table 1: Summary of this compound 5-HT6 Receptor Occupancy Data
| Species | Drug Administration | Plasma Concentration (ng/mL) | Brain Region | Receptor Occupancy (%) | Radioligand | Reference |
| Rat | 5 mg/kg, p.o. | Not Reported | Striatum | >65% | [3H]Lu AE60157 | [3] |
| Rat | 10 mg/kg, p.o. | Not Reported | Striatum | >65% | [3H]Lu AE60157 | [3] |
| Rat | 20 mg/kg, p.o. | Not Reported | Striatum | >65% | [3H]Lu AE60157 | [3] |
| Human (Projected) | 60 mg, once daily for 10 days | To be determined | Striatum | To be determined | [11C]GSK215083 | |
| Human (Projected) | 120 mg, once daily for 10-14 days | To be determined | Striatum | To be determined | [11C]GSK215083 |
Note: The human data are projected based on the design of clinical trial NCT03307993. The preclinical data from rats used an in-vivo binding assay with a radiolabeled antagonist, which provides a strong indication of receptor occupancy.
Signaling Pathways and Experimental Workflows
5-HT6 Receptor Signaling Pathway
The 5-HT6 receptor is a G-protein coupled receptor (GPCR) that, upon activation by serotonin, stimulates adenylyl cyclase, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP). This compound, as an antagonist, blocks this signaling cascade.
Caption: 5-HT6 receptor signaling and this compound's mechanism of action.
Experimental Workflow for a Clinical PET Occupancy Study
A typical clinical PET study to determine this compound's receptor occupancy involves a baseline scan followed by a post-dosing scan.
Caption: Workflow for a clinical PET receptor occupancy study.
Dose-Occupancy Relationship
The relationship between the administered dose of this compound, the resulting plasma concentration, and the percentage of 5-HT6 receptor occupancy is a critical aspect of drug development.
References
- 1. Safety and efficacy of this compound, a 5-HT6 receptor antagonist, in patients with moderate Alzheimer's disease (LADDER): a randomised, double-blind, placebo-controlled phase 2 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 3. Lu AE58054, a 5-HT6 antagonist, reverses cognitive impairment induced by subchronic phencyclidine in a novel object recognition test in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Electrophysiological Assessment of Idalopirdine's Effect on Neural Circuits
For Researchers, Scientists, and Drug Development Professionals
Introduction
Idalopirdine (Lu AE58054) is a selective antagonist of the serotonin 5-HT6 receptor.[1] This receptor is expressed almost exclusively in the brain, particularly in regions critical for cognition such as the hippocampus and frontal cortex. Antagonism of the 5-HT6 receptor is thought to modulate the activity of multiple neurotransmitter systems, including the cholinergic, glutamatergic, and monoaminergic systems, thereby offering a potential mechanism for cognitive enhancement.[2] While clinical trials of this compound as a treatment for Alzheimer's disease did not ultimately show efficacy, preclinical studies provided significant insights into its effects on neural circuit activity, particularly in combination with acetylcholinesterase inhibitors (AChEIs) like donepezil.[1][2][3]
These application notes provide a detailed overview of the electrophysiological methods used to characterize the effects of this compound on neural circuits, based on preclinical studies in rodent models. The protocols described herein are intended to serve as a guide for researchers investigating the effects of 5-HT6 receptor antagonists on brain activity.
Mechanism of Action: 5-HT6 Receptor Antagonism
This compound acts as a high-affinity antagonist at the 5-HT6 receptor. This receptor is coupled to the Gs protein and stimulates adenylyl cyclase activity. By blocking the binding of endogenous serotonin to this receptor, this compound modulates downstream signaling cascades, which in turn influences the release of other neurotransmitters. A key aspect of this compound's mechanism, as revealed by electrophysiological and neurochemical studies, is its ability to potentiate the effects of AChEIs. It has been shown to enhance and prolong the increase in extracellular acetylcholine levels and augment neuronal oscillations in the hippocampus and prefrontal cortex when administered with donepezil.
Figure 1: this compound's Mechanism of Action at the 5-HT6 Receptor.
Quantitative Data Summary
The following tables summarize the key quantitative findings from preclinical electrophysiological and neurochemical studies of this compound.
Table 1: Effect of this compound and Donepezil on Gamma Oscillations in the Medial Prefrontal Cortex (mPFC) of Anesthetized Rats
| Treatment Group | Dose | Peak Effect on Gamma Power (% of Baseline) | Statistical Significance vs. Vehicle |
| This compound | 2 mg/kg i.v. | ~150% | p < 0.05 |
| Donepezil | 0.3 mg/kg i.v. | Not significantly different from vehicle | - |
| Donepezil | 1 mg/kg i.v. | ~150% | p < 0.05 |
| This compound + Donepezil | 2 mg/kg + 0.3 mg/kg | Significantly greater than vehicle and Donepezil alone | p < 0.01 vs. vehicle |
| This compound + Donepezil | 2 mg/kg + 1 mg/kg | ~180% | p < 0.05 vs. vehicle and Donepezil alone |
Data compiled from studies demonstrating the potentiation of donepezil-induced gamma oscillations by this compound.
Table 2: Effect of this compound and Donepezil on Extracellular Acetylcholine (ACh) Levels in the Hippocampus of Freely-Moving Rats
| Treatment Group | Dose | Peak Effect on Extracellular ACh (% of Baseline) | | :--- | :--- | | this compound | 10 mg/kg p.o. | No significant effect on basal levels | | Donepezil | 1.3 mg/kg s.c. | Significant increase over baseline | | this compound + Donepezil | 10 mg/kg p.o. + 1.3 mg/kg s.c. | Potentiated the effect of Donepezil alone |
This table summarizes findings from in vivo microdialysis studies.
Experimental Protocols
The following are detailed protocols for key experiments used to assess the electrophysiological effects of this compound.
Protocol 1: In Vivo Electrophysiology in Anesthetized Rats - Brainstem-Induced Cortical Oscillations
This protocol is designed to measure changes in neuronal network oscillations in the medial prefrontal cortex (mPFC) in response to brainstem stimulation.
1. Animal Preparation and Anesthesia:
-
Species: Male Sprague-Dawley rats (250-400 g).
-
Anesthesia: Urethane (1.25 g/kg, i.p.) is a suitable anesthetic as it preserves many neurophysiological parameters. The depth of anesthesia should be monitored regularly by checking for the absence of a paw-pinch withdrawal reflex.
-
Surgical Preparation: Place the anesthetized rat in a stereotaxic frame. Maintain body temperature at 37°C using a heating pad.
2. Electrode Implantation:
-
Recording Electrode: A concentric bipolar electrode is implanted in the mPFC. Stereotaxic coordinates: Anterior/Posterior (AP): +3.2 mm from Bregma; Medial/Lateral (ML): -0.8 mm from midline; Dorsal/Ventral (DV): -3.0 mm from the cortical surface.
-
Stimulating Electrode: A bipolar stimulating electrode is implanted in the nucleus pontis oralis (nPO). Stereotaxic coordinates: AP: -9.3 mm from Bregma; ML: ±1.1 mm from midline; DV: -6.5 mm from the skull surface.
-
Ground and Reference Electrodes: Place screw electrodes over the cerebellum to serve as ground and reference.
3. Electrical Stimulation and Recording:
-
Stimulation Parameters: Deliver electrical stimulation to the nPO using a constant current stimulus isolator. A suggested starting point for inducing gamma oscillations is a 0.5-second train of 500 Hz, 0.5 ms pulses, with an intensity of 5-10 µA. These parameters may need to be optimized for each animal.
-
Recording: Record local field potentials (LFPs) from the mPFC. The signal should be amplified (e.g., 1000x) and filtered (e.g., 0.1-1000 Hz). Digitize the signal at a sampling rate of at least 2 kHz.
-
Experimental Timeline:
-
Record a stable baseline of LFP activity for at least 30 minutes.
-
Administer vehicle or this compound (e.g., 2 mg/kg, i.v.).
-
After a set time (e.g., 60 minutes), administer vehicle or donepezil (e.g., 0.3 or 1.0 mg/kg, i.v.).
-
Continuously record LFP activity and apply nPO stimulation at regular intervals (e.g., every 5 minutes) to assess changes in induced oscillations.
-
4. Data Analysis:
-
Power Spectral Density: Use Fourier analysis to calculate the power spectral density of the LFP recordings during nPO stimulation.
-
Quantification: Quantify the power in specific frequency bands, such as theta (4-8 Hz) and gamma (30-80 Hz). Express the changes in power as a percentage of the baseline.
-
Statistical Analysis: Use appropriate statistical tests (e.g., ANOVA with post-hoc tests) to compare the effects of different drug treatments.
Figure 2: Workflow for Anesthetized Rat Electrophysiology.
Protocol 2: In Vivo Microdialysis in Freely-Moving Rats - Measurement of Hippocampal Acetylcholine
This protocol allows for the measurement of extracellular acetylcholine levels in the hippocampus of awake, behaving rats.
1. Animal Preparation and Surgery:
-
Species: Male Sprague-Dawley rats (250-400 g).
-
Anesthesia: Use a suitable anesthetic for survival surgery (e.g., isoflurane).
-
Guide Cannula Implantation: Under aseptic conditions, implant a guide cannula stereotaxically, targeting the dorsal hippocampus. Stereotaxic coordinates: AP: -3.8 mm from Bregma; ML: -2.2 mm from midline; DV: -2.0 mm from the cortical surface. Secure the guide cannula to the skull with dental cement.
-
Recovery: Allow the animal to recover from surgery for at least one week.
2. Microdialysis Procedure:
-
Probe Insertion: On the day of the experiment, insert a microdialysis probe (e.g., 2 mm membrane length) through the guide cannula into the hippocampus.
-
Perfusion: Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a constant flow rate (e.g., 1-2 µL/min). The aCSF should contain an acetylcholinesterase inhibitor (e.g., neostigmine, 0.5 µM) to prevent the degradation of acetylcholine in the dialysate.
-
Sample Collection: After a stabilization period of at least 2 hours, collect dialysate samples at regular intervals (e.g., every 20 minutes) into vials containing a small amount of acid to prevent ACh degradation.
-
Experimental Timeline:
-
Collect at least three baseline samples to establish a stable baseline of ACh levels.
-
Administer vehicle or this compound (e.g., 10 mg/kg, p.o.).
-
After a set time (e.g., 2 hours), administer vehicle or donepezil (e.g., 1.3 mg/kg, s.c.).
-
Continue collecting dialysate samples for several hours to monitor the drug effects.
-
3. Neurochemical Analysis:
-
Quantification of Acetylcholine: Analyze the acetylcholine content in the dialysate samples using high-performance liquid chromatography with electrochemical detection (HPLC-ED).
-
Data Analysis: Express the acetylcholine levels in each sample as a percentage of the average baseline concentration.
-
Statistical Analysis: Use appropriate statistical methods (e.g., repeated measures ANOVA) to compare the effects of the different treatments over time.
Conclusion
The electrophysiological and neurochemical protocols detailed above provide a robust framework for assessing the impact of 5-HT6 receptor antagonists, such as this compound, on neural circuit function. The key finding from preclinical studies is the synergistic potentiation of cholinergic neurotransmission and associated neuronal oscillations when this compound is co-administered with an acetylcholinesterase inhibitor. These methods are valuable tools for the continued investigation of novel pro-cognitive compounds and their effects on the complex dynamics of neural networks. While this compound's clinical development was halted, the insights gained from these preclinical assessments continue to inform the field of cognitive neuroscience and drug discovery.
References
Idalopirdine: A Versatile Tool for Interrogating 5-HT6 Receptor Function
Application Note & Protocols
Audience: Researchers, scientists, and drug development professionals.
Introduction: Idalopirdine (also known as Lu AE58054) is a potent and selective antagonist of the serotonin 6 (5-HT6) receptor, a G-protein coupled receptor predominantly expressed in the central nervous system.[1][2][3] Its high affinity and selectivity make it an invaluable tool compound for elucidating the physiological and pathological roles of the 5-HT6 receptor. Although clinical trials of this compound for Alzheimer's disease did not meet their primary endpoints, its well-characterized pharmacology provides a solid foundation for its use in preclinical research to explore 5-HT6 receptor signaling, its modulation of neurotransmitter systems, and its role in cognitive processes.[4][5] This document provides detailed application notes and experimental protocols for utilizing this compound as a tool compound in 5-HT6 receptor research.
Data Presentation
Table 1: In Vitro Pharmacological Profile of this compound
This table summarizes the binding affinity and functional potency of this compound for the human 5-HT6 receptor.
| Parameter | Value | Receptor/System | Reference |
| Binding Affinity (Ki) | 0.83 nM | Human 5-HT6 Receptor | |
| Functional Antagonism (IC50) | 26 nM | Human 5-HT6 Receptor |
Table 2: Selectivity Profile of this compound
This table presents the binding affinities (Ki) of this compound for a panel of other serotonin and non-serotonin receptors, demonstrating its high selectivity for the 5-HT6 receptor.
| Receptor | Ki (nM) | Fold Selectivity vs. 5-HT6 | Reference |
| 5-HT1A | 2300 | >2700 | |
| 5-HT1B | >10,000 | >12,000 | |
| 5-HT1D | 2600 | >3100 | |
| 5-HT1E | >4600 | >5500 | |
| 5-HT1F | 2400 | >2800 | |
| 5-HT2A | 83 | ~100 | |
| 5-HT2B | >4100 | >4900 | |
| 5-HT2C | 250 | ~300 | |
| 5-HT3 | >10,000 (IC50) | >12,000 | |
| 5-HT4e | >10,000 (IC50) | >12,000 | |
| 5-HT7 | >10,000 | >12,000 | |
| Adrenergic α1A | 21 | ~25 | |
| Adrenergic α1B | 22 | ~26 |
Table 3: In Vivo Effects of this compound
This table highlights key findings from in vivo studies using this compound.
| Animal Model | Dosing | Key Finding | Reference |
| Rat (Obesity Model) | 5 mg/kg, i.p. | Significantly reduced food intake and body weight. | |
| Rat (fMRI) | 2 mg/kg, i.v. | Modest brain activation alone; robust synergistic activation with donepezil. | |
| Rat (Microdialysis) | 10 mg/kg, p.o. | Increased extracellular levels of dopamine, noradrenaline, and glutamate in the medial prefrontal cortex. |
Mandatory Visualizations
References
- 1. This compound, a selective 5-HT6 receptor antagonist, reduces food intake and body weight in a model of excessive eating - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | The Serotonin Receptor 6 Antagonist this compound and Acetylcholinesterase Inhibitor Donepezil Have Synergistic Effects on Brain Activity—A Functional MRI Study in the Awake Rat [frontiersin.org]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. Effect of this compound as Adjunct to Cholinesterase Inhibitors on Change in Cognition in Patients With Alzheimer Disease: Three Randomized Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound as a treatment for Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Assessing the Synergistic Effects of Idalopirdine and Donepezil
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for assessing the synergistic effects of Idalopirdine, a selective 5-HT6 receptor antagonist, and Donepezil, an acetylcholinesterase inhibitor. The combination of these two compounds represents a promising therapeutic strategy for enhancing cognitive function, particularly in the context of Alzheimer's disease. The protocols outlined herein cover key preclinical assays to evaluate this synergy, from receptor engagement and neurochemical modulation to cognitive performance. All quantitative data is summarized in structured tables, and key pathways and workflows are visualized using diagrams.
Introduction
Alzheimer's disease is characterized by a decline in cognitive function, partly attributed to cholinergic system deficits. Donepezil, a standard-of-care treatment, mitigates this by inhibiting the breakdown of acetylcholine (ACh).[1][2][3][4][5] this compound, a selective antagonist of the serotonin 6 (5-HT6) receptor, has been investigated as an adjunctive therapy. The 5-HT6 receptor is almost exclusively expressed in the brain, particularly in regions crucial for cognition like the hippocampus and cortex. Blockade of this receptor is thought to enhance cholinergic neurotransmission, providing a mechanistic basis for its synergistic potential with acetylcholinesterase inhibitors.
Preclinical studies have demonstrated that the combination of this compound and Donepezil results in a robust and synergistic enhancement of brain activity in neural circuits relevant to cognition, extending beyond the effects of either drug alone. This synergy is observed at the neurochemical and neurophysiological levels, with the combination therapy potentiating acetylcholine release and enhancing neuronal oscillations associated with cognitive processes. While clinical trials have yielded mixed results, the preclinical evidence for synergy remains compelling and warrants further investigation. These application notes provide a framework for researchers to explore and quantify the synergistic potential of this drug combination.
Mechanism of Action and Synergy
Donepezil acts by reversibly inhibiting the acetylcholinesterase enzyme, thereby increasing the concentration of acetylcholine in the synaptic cleft and enhancing cholinergic neurotransmission.
This compound is a potent and selective antagonist of the 5-HT6 receptor with a high binding affinity (Ki = 0.83 nM). By blocking the 5-HT6 receptor, this compound is believed to disinhibit cholinergic neurons, leading to increased acetylcholine release.
The synergistic effect of the combination is thought to arise from their complementary mechanisms. Donepezil increases the availability of acetylcholine, while this compound further enhances its release. This dual action leads to a more significant potentiation of cholinergic signaling than either agent can achieve alone.
Diagram of the Proposed Synergistic Signaling Pathway
Caption: Synergistic mechanism of this compound and Donepezil.
Experimental Protocols
The following protocols are designed for preclinical assessment in rat models.
In Vivo Microdialysis for Acetylcholine Measurement
This protocol measures extracellular acetylcholine levels in the prefrontal cortex, a key brain region for cognitive function.
Materials:
-
Stereotaxic apparatus
-
Microdialysis probes (e.g., CMA 12)
-
Perfusion pump
-
Fraction collector
-
HPLC with electrochemical detection
-
Artificial cerebrospinal fluid (aCSF)
-
This compound and Donepezil solutions
-
Anesthetics
Procedure:
-
Animal Preparation: Anesthetize the rat and place it in the stereotaxic apparatus.
-
Probe Implantation: Surgically implant a microdialysis guide cannula targeting the medial prefrontal cortex. Allow the animal to recover for at least 48 hours.
-
Microdialysis: On the day of the experiment, insert the microdialysis probe through the guide cannula. Perfuse the probe with aCSF at a constant flow rate (e.g., 1-2 µL/min).
-
Baseline Collection: Collect dialysate samples every 20 minutes for at least 60-90 minutes to establish a stable baseline of acetylcholine levels.
-
Drug Administration: Administer vehicle, this compound (e.g., 10 mg/kg, p.o.), Donepezil (e.g., 1.3 mg/kg, s.c.), or the combination of this compound and Donepezil.
-
Sample Collection: Continue collecting dialysate samples for at least 3-4 hours post-administration.
-
Analysis: Analyze the acetylcholine concentration in the dialysate samples using HPLC with electrochemical detection.
-
Data Expression: Express acetylcholine levels as a percentage of the mean baseline concentration.
In Vivo Electrophysiology for Gamma Oscillation Recording
This protocol assesses neuronal network activity in the hippocampus by recording gamma oscillations, which are associated with cognitive processing.
Materials:
-
Electrophysiology recording system (amplifier, data acquisition system)
-
Recording electrodes (e.g., tungsten microelectrodes)
-
Stereotaxic apparatus
-
Stimulating electrode (for evoked oscillations)
-
This compound and Donepezil solutions
-
Anesthetics
Procedure:
-
Animal Preparation: Anesthetize the rat and place it in the stereotaxic apparatus.
-
Electrode Implantation: Implant a recording electrode in the CA1 or CA3 region of the hippocampus and a stimulating electrode in the brainstem nucleus pontis oralis (nPO) for evoking oscillations.
-
Baseline Recording: Record baseline local field potentials (LFPs) for at least 30 minutes.
-
Drug Administration: Administer vehicle, this compound (e.g., 2 mg/kg, i.v.), Donepezil (e.g., 0.3 or 1 mg/kg, i.v.), or the combination.
-
Post-Dose Recording: Record LFPs for at least 60-90 minutes after drug administration.
-
Data Analysis: Filter the LFP data for the gamma frequency band (30-80 Hz). Calculate the power spectral density to quantify changes in gamma power over time.
-
Data Expression: Express gamma power as a percentage change from baseline.
Ex Vivo 5-HT6 Receptor Occupancy Assay
This protocol determines the extent to which this compound binds to 5-HT6 receptors in the brain at a given dose.
Materials:
-
Cryostat
-
Microscope slides
-
Radiolabeled 5-HT6 receptor ligand (e.g., [3H]-SB258585)
-
Scintillation counter or phosphor imager
-
This compound solution
Procedure:
-
Drug Administration: Administer vehicle or various doses of this compound to the rats.
-
Tissue Collection: At the time of expected peak brain concentration, euthanize the animals and rapidly dissect the brains. Freeze the brains immediately.
-
Sectioning: Cut coronal brain sections (e.g., 20 µm) containing 5-HT6 receptor-rich regions (e.g., striatum, hippocampus) using a cryostat and mount them on microscope slides.
-
Radioligand Incubation: Incubate the brain sections with a saturating concentration of the radiolabeled 5-HT6 receptor ligand.
-
Washing: Wash the sections to remove unbound radioligand.
-
Detection: Quantify the amount of bound radioligand using a scintillation counter or phosphor imager.
-
Data Analysis: Compare the binding in the this compound-treated groups to the vehicle-treated group to calculate the percentage of receptor occupancy for each dose.
Cognitive Assessment in Animal Models
This test assesses recognition memory based on the innate tendency of rodents to explore novel objects.
Procedure:
-
Habituation: Individually habituate each rat to the testing arena (e.g., a 50x50x50 cm open field) for 5-10 minutes for 2-3 days.
-
Familiarization Phase (T1): Place two identical objects in the arena and allow the rat to explore them for a set period (e.g., 5 minutes).
-
Inter-Trial Interval (ITI): Return the rat to its home cage for a specific duration (e.g., 1 hour or 24 hours).
-
Test Phase (T2): Replace one of the familiar objects with a novel object and allow the rat to explore for a set period (e.g., 5 minutes).
-
Drug Administration: Administer vehicle, this compound, Donepezil, or the combination at an appropriate time before the familiarization phase.
-
Data Analysis: Record the time spent exploring each object. Calculate the discrimination index: (Time exploring novel object - Time exploring familiar object) / (Total exploration time). A higher discrimination index indicates better recognition memory.
This test assesses spatial learning and memory.
Procedure:
-
Apparatus: A circular pool (e.g., 150 cm in diameter) filled with opaque water containing a hidden escape platform.
-
Acquisition Phase: For 4-5 consecutive days, conduct 4 trials per day. In each trial, place the rat in the water at one of four starting positions and allow it to find the hidden platform. Guide the rat to the platform if it fails to find it within a set time (e.g., 60 seconds).
-
Probe Trial: On the day after the last acquisition day, remove the platform and allow the rat to swim freely for a set period (e.g., 60 seconds).
-
Drug Administration: Administer vehicle, this compound, Donepezil, or the combination daily before the first trial.
-
Data Analysis: Record the escape latency (time to find the platform) during the acquisition phase. In the probe trial, record the time spent in the target quadrant (where the platform was located).
Data Presentation
The following tables summarize expected quantitative outcomes based on preclinical studies.
Table 1: Synergistic Effects on Brain Activity (fMRI BOLD Signal in Awake Rats)
| Treatment Group | Dose | Number of Activated Brain Regions | Key Activated Regions |
| Vehicle | - | 0 | - |
| This compound | 2 mg/kg, i.v. | 8 | Diagonal band of Broca, infralimbic cortex, ventral pallidum, nucleus accumbens shell |
| Donepezil | 0.3 mg/kg, i.v. | 19 | Cortical regions, septo-hippocampal system, raphe nucleus |
| This compound + Donepezil | 2 mg/kg + 0.3 mg/kg, i.v. | 36 | Extended-amygdala, striato-pallidal, and septo-hippocampal networks; cholinergic system |
| Data adapted from a study in awake rats. |
Table 2: Potentiation of Acetylcholine Release in the Medial Prefrontal Cortex
| Treatment Group | Dose | Peak Acetylcholine Increase (% of Baseline) |
| Donepezil | 1.3 mg/kg, s.c. | ~150% |
| This compound (10 mg/kg, p.o.) + Donepezil (1.3 mg/kg, s.c.) | As indicated | >200% (Potentiated) |
| Qualitative representation of data from preclinical studies. |
Table 3: Enhancement of Gamma Oscillations in the Medial Prefrontal Cortex
| Treatment Group | Dose | Peak Gamma Power Increase (% of Baseline) |
| Donepezil | 1 mg/kg, i.v. | ~150% |
| This compound (2 mg/kg, i.v.) + Donepezil (1 mg/kg, i.v.) | As indicated | ~180% (Potentiated and Prolonged) |
| Data adapted from a study in anesthetized rats. |
Table 4: Expected Outcomes in Cognitive Behavioral Tests
| Treatment Group | Novel Object Recognition (Discrimination Index) | Morris Water Maze (Escape Latency) |
| Vehicle | Low | High |
| This compound | Modest Improvement | Modest Improvement |
| Donepezil | Significant Improvement | Significant Improvement |
| This compound + Donepezil | Synergistic Improvement (Higher than Donepezil alone) | Synergistic Improvement (Lower than Donepezil alone) |
| Hypothesized outcomes based on strong mechanistic synergy. Rat studies have shown that combining this compound with an acetylcholinesterase inhibitor improved cognition. |
Visualizations
Experimental Workflow for Synergy Assessment
Caption: Workflow for assessing this compound-Donepezil synergy.
Logical Relationship of the Combination Therapy
Caption: Logical flow of the this compound-Donepezil combination therapy.
Conclusion
The protocols and data presented in these application notes provide a comprehensive framework for the preclinical evaluation of the synergistic effects of this compound and Donepezil. The strong evidence for synergy at the neurochemical and neurophysiological levels suggests a high potential for pro-cognitive effects. Researchers utilizing these protocols will be well-equipped to further investigate this promising combination therapy for cognitive disorders such as Alzheimer's disease.
References
- 1. researchgate.net [researchgate.net]
- 2. Frontiers | The Serotonin Receptor 6 Antagonist this compound and Acetylcholinesterase Inhibitor Donepezil Have Synergistic Effects on Brain Activity—A Functional MRI Study in the Awake Rat [frontiersin.org]
- 3. Novel object recognition test as an alternative approach to assessing the pharmacological profile of sigma-1 receptor ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The 5-HT6 receptor antagonist this compound potentiates the effects of donepezil on gamma oscillations in the frontal cortex of anesthetized and awake rats without affecting sleep-wake architecture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. sciedu.ca [sciedu.ca]
Application Notes and Protocols for Long-Term Potentiation (LTP) Assays to Measure Idalopirdine's Effect on Synaptic Plasticity
For Researchers, Scientists, and Drug Development Professionals
Application Notes
Idalopirdine is a selective antagonist of the serotonin 6 (5-HT6) receptor, which is predominantly expressed in brain regions critical for cognition, such as the hippocampus and cortex.[1] The therapeutic potential of this compound, particularly in cognitive disorders like Alzheimer's disease, is hypothesized to stem from its ability to modulate multiple neurotransmitter systems.[1][2][3] Specifically, antagonism of the 5-HT6 receptor has been shown to enhance cholinergic and glutamatergic neurotransmission, two key pathways involved in synaptic plasticity.[4]
Long-term potentiation (LTP), a persistent strengthening of synapses, is a primary cellular mechanism underlying learning and memory. Therefore, LTP assays are a important tool to evaluate the pro-cognitive effects of compounds like this compound. These assays measure the enhancement of the field excitatory postsynaptic potential (fEPSP), providing a quantitative assessment of synaptic strength.
The application of LTP assays in the study of this compound is based on the following rationale:
-
Modulation of Glutamatergic Neurotransmission: 5-HT6 receptor antagonists have been observed to increase extracellular glutamate levels in the hippocampus and prefrontal cortex. Enhanced glutamate availability can facilitate the induction and maintenance of LTP.
-
Potentiation of Cholinergic Signaling: this compound has been shown to potentiate the effects of acetylcholinesterase inhibitors (AChEIs) like donepezil, leading to increased acetylcholine levels in the hippocampus. Acetylcholine plays a crucial modulatory role in synaptic plasticity and can facilitate the induction of LTP.
-
Rescue of Impaired Plasticity: In disease models where synaptic plasticity is impaired, such as in models of Alzheimer's disease, 5-HT6 receptor antagonists are hypothesized to restore normal LTP.
While direct, publicly available electrophysiological data on the effect of this compound on LTP is limited, studies on other selective 5-HT6 receptor antagonists, such as SB-271046, provide evidence for the potential effects of this class of compounds.
Data Presentation
The following table summarizes the quantitative data on the effect of the selective 5-HT6 receptor antagonist SB-271046 on rescuing impaired LTP in a pilocarpine-induced epilepsy model, which is associated with cognitive deficits. This data can be used as a proxy to estimate the potential effects of this compound in similar LTP assays.
| Group | Treatment | fEPSP Slope (% of Baseline) | Statistical Significance vs. Pilo Group |
| Saline | Vehicle | 155.3 ± 5.2% | p < 0.001 |
| Pilo | Pilocarpine | 112.8 ± 3.7% | - |
| Pilo + SB | Pilocarpine + SB-271046 (300 nM) | 148.9 ± 4.1% | p < 0.001 |
| Pilo + WAY | Pilocarpine + WAY-181187 (5-HT6 Agonist) | 115.6 ± 3.9% | Not Significant |
Data adapted from a study on the 5-HT6 receptor antagonist SB-271046 in a pilocarpine-induced epilepsy model. The fEPSP slope was analyzed during the last 10 minutes of recording.
Experimental Protocols
In Vitro Long-Term Potentiation (LTP) Assay in Hippocampal Slices
This protocol describes the induction and recording of LTP in acute hippocampal slices, a standard method for assessing synaptic plasticity.
1. Materials and Reagents:
-
Rodent (rat or mouse)
-
Artificial cerebrospinal fluid (aCSF) [in mM]: 117 NaCl, 5.3 KCl, 1.3 MgSO4, 1 NaH2PO4, 26 NaHCO3, 10 glucose, 2.5 CaCl2.
-
Sucrose-based cutting solution [in mM]: 210 sucrose, 2.5 KCl, 1.25 NaH2PO4, 25 NaHCO3, 10 glucose, 0.5 CaCl2, 7 MgCl2.
-
Carbogen gas (95% O2 / 5% CO2)
-
This compound (or other 5-HT6 receptor antagonist)
-
Donepezil (optional, for combination studies)
-
Vibratome
-
Submerged or interface recording chamber
-
Glass microelectrodes (for recording)
-
Bipolar stimulating electrode
-
Amplifier and data acquisition system
2. Procedure:
-
Slice Preparation:
-
Anesthetize and decapitate the rodent.
-
Rapidly remove the brain and place it in ice-cold, carbogenated sucrose-based cutting solution.
-
Isolate the hippocampus and prepare 350-400 µm thick transverse slices using a vibratome.
-
Transfer slices to a holding chamber with carbogenated aCSF at room temperature and allow them to recover for at least 1 hour.
-
-
Electrophysiological Recording:
-
Transfer a single slice to the recording chamber, continuously perfused with carbogenated aCSF at 30-32°C.
-
Place a bipolar stimulating electrode in the Schaffer collateral pathway and a recording glass microelectrode filled with aCSF in the stratum radiatum of the CA1 region.
-
Deliver single baseline stimuli (0.05 Hz) and adjust the stimulus intensity to elicit an fEPSP with a slope that is 30-40% of the maximal response.
-
Record a stable baseline for at least 20-30 minutes.
-
-
Drug Application:
-
If testing this compound, perfuse the slice with aCSF containing the desired concentration of the drug for at least 20 minutes before LTP induction. For combination studies, co-apply with donepezil.
-
-
LTP Induction:
-
Induce LTP using a high-frequency stimulation (HFS) protocol, such as theta-burst stimulation (TBS): 10 bursts of 4 pulses at 100 Hz, with a 200 ms inter-burst interval.
-
-
Post-Induction Recording:
-
Continue recording fEPSPs at the baseline stimulation frequency for at least 60 minutes post-HFS to assess the magnitude and stability of potentiation.
-
-
Data Analysis:
-
Measure the initial slope of the fEPSP.
-
Normalize the fEPSP slope to the average baseline value.
-
The magnitude of LTP is expressed as the percentage increase in the fEPSP slope in the last 10 minutes of the recording compared to the baseline.
-
In Vivo Long-Term Potentiation (LTP) Assay
This protocol outlines the measurement of LTP in the hippocampus of an anesthetized rodent.
1. Materials and Reagents:
-
Rodent (rat or mouse)
-
Anesthetic (e.g., urethane)
-
Stereotaxic frame
-
Drill
-
Bipolar stimulating and recording electrodes
-
Amplifier and data acquisition system
-
This compound (dissolved in an appropriate vehicle for in vivo administration)
2. Procedure:
-
Animal Preparation:
-
Anesthetize the rodent and mount it in a stereotaxic frame.
-
Perform a craniotomy to expose the skull over the hippocampus.
-
-
Electrode Implantation:
-
Using stereotaxic coordinates, lower the stimulating electrode into the perforant path and the recording electrode into the dentate gyrus.
-
-
Electrophysiological Recording:
-
Deliver baseline test pulses (0.033 Hz) and determine the stimulus intensity that elicits a population spike of approximately 50% of the maximum amplitude.
-
Record a stable baseline of fEPSPs for at least 30 minutes.
-
-
Drug Administration:
-
Administer this compound systemically (e.g., intraperitoneally) or directly into the brain via a cannula. Allow sufficient time for the drug to reach its target.
-
-
LTP Induction:
-
Deliver HFS to the perforant path (e.g., 10 trains of 10 pulses at 400 Hz).
-
-
Post-Induction Recording:
-
Monitor the fEPSP for at least 60-120 minutes following HFS.
-
-
Data Analysis:
-
Analyze the fEPSP slope as described in the in vitro protocol.
-
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Proposed signaling pathway of this compound's effect on synaptic plasticity.
Caption: Experimental workflows for in vitro and in vivo LTP assays.
References
- 1. drugdiscoverytrends.com [drugdiscoverytrends.com]
- 2. firstwordpharma.com [firstwordpharma.com]
- 3. alzheimersnewstoday.com [alzheimersnewstoday.com]
- 4. The Serotonin Receptor 6 Antagonist this compound and Acetylcholinesterase Inhibitor Donepezil Have Synergistic Effects on Brain Activity—A Functional MRI Study in the Awake Rat - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Troubleshooting Idalopirdine solubility for in vitro experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Idalopirdine in in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing this compound stock solutions?
A1: this compound is readily soluble in several organic solvents. For in vitro experiments, Dimethyl Sulfoxide (DMSO) is the most commonly used solvent.[1] It is also soluble in Dimethylformamide (DMF) and Ethanol.[1]
Q2: I am observing precipitation when diluting my this compound stock solution in aqueous media. What can I do?
A2: Precipitation upon dilution into aqueous buffers is a common issue with hydrophobic compounds like this compound. Here are several troubleshooting steps:
-
Lower the final concentration: The final concentration of this compound in your assay may be exceeding its aqueous solubility. Try performing a serial dilution to determine the maximum soluble concentration in your specific cell culture medium or buffer.
-
Increase the percentage of co-solvent: If your experimental system can tolerate it, a slightly higher percentage of DMSO in the final working solution may help maintain solubility. However, always run a vehicle control to ensure the solvent concentration does not affect your experimental results.
-
Use a formulation with solubilizing agents: For challenging applications, consider preparing a stock solution with co-solvents such as PEG300, Tween-80, or cyclodextrins, which can improve aqueous solubility.[2]
-
Warm the solution: Gently warming the solution to 37°C may help dissolve any precipitate.[1]
-
Sonication: Using an ultrasonic bath can also aid in the dissolution of the compound.[1]
Q3: What is the recommended storage condition for this compound stock solutions?
A3: this compound stock solutions should be stored at -20°C or -80°C. When stored at -20°C, it is recommended to use the solution within one month. For longer-term storage of up to six months, -80°C is preferable. It is advisable to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
Q4: Is this compound stable in aqueous solutions?
A4: The stability of this compound in aqueous solutions can be influenced by factors such as pH, temperature, and the specific components of the buffer or cell culture medium. It is recommended to prepare fresh dilutions of this compound in your aqueous experimental medium from a frozen stock solution on the day of the experiment.
Troubleshooting Guide
This guide addresses specific issues that may arise during the preparation and use of this compound solutions for in vitro studies.
| Problem | Possible Cause | Suggested Solution |
| This compound powder will not dissolve in the initial solvent. | Insufficient solvent volume or inadequate mixing. | Ensure you are using the correct solvent-to-compound ratio. Vortex the solution thoroughly. Gentle warming to 37°C or sonication can also be applied to aid dissolution. |
| Cloudiness or precipitate forms in the stock solution upon storage. | The compound may be coming out of solution at low temperatures. | Before use, bring the stock solution to room temperature and vortex to ensure it is fully redissolved. If necessary, brief warming or sonication can be used. |
| Inconsistent results between experiments. | Degradation of this compound due to improper storage or handling. | Aliquot stock solutions to minimize freeze-thaw cycles. Protect from light. Prepare fresh working solutions for each experiment. |
| Cell toxicity observed at higher concentrations. | The concentration of the organic solvent (e.g., DMSO) may be too high in the final working solution. | Prepare a vehicle control with the same final concentration of the solvent to assess its effect on the cells. Aim to keep the final DMSO concentration below 0.5% in most cell-based assays. |
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₂₀H₁₉F₅N₂O | |
| Molecular Weight | 398.37 g/mol | |
| CAS Number | 467459-31-0 | |
| Appearance | Crystalline solid | N/A |
| Purity | >98% (typical) | N/A |
Table 2: Solubility of this compound
| Solvent | Solubility | Reference |
| DMSO | 30 mg/mL | |
| DMF | 30 mg/mL | |
| Ethanol | 30 mg/mL | |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL | |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.5 mg/mL | |
| 10% DMSO, 90% Corn Oil | ≥ 2.5 mg/mL |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
-
Materials:
-
This compound (MW: 398.37 g/mol )
-
Anhydrous DMSO
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Calibrated pipette
-
-
Procedure:
-
Weigh out a precise amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, you will need 3.98 mg of this compound.
-
Add the appropriate volume of DMSO to the this compound powder. For the example above, add 1 mL of DMSO.
-
Vortex the solution until the this compound is completely dissolved. If necessary, gently warm the tube to 37°C or place it in an ultrasonic bath for a few minutes to aid dissolution.
-
Once fully dissolved, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.
-
Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).
-
Visualizations
Signaling Pathway
This compound is a selective antagonist of the 5-HT6 serotonin receptor. Blockade of this receptor is thought to enhance cholinergic and glutamatergic neurotransmission, which are crucial for cognitive processes.
Caption: this compound blocks the 5-HT6 receptor.
Experimental Workflow
The following diagram illustrates a typical workflow for preparing a working solution of this compound for an in vitro experiment.
Caption: Workflow for this compound solution preparation.
References
Technical Support Center: Optimizing Idalopirdine Dosage in Alzheimer's Disease Mouse Models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with idalopirdine in Alzheimer's disease (AD) mouse models.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
This compound is a selective antagonist of the serotonin 6 (5-HT6) receptor.[1][2][3] These receptors are found almost exclusively in the central nervous system, particularly in brain regions crucial for cognition like the hippocampus and frontal cortex.[3] By blocking 5-HT6 receptors, this compound is thought to enhance cholinergic and glutamatergic neurotransmission, which are compromised in Alzheimer's disease.[3] This blockade leads to an increase in acetylcholine and glutamate, which may improve cognitive function.
Q2: Why is this compound often studied in combination with acetylcholinesterase inhibitors (AChEIs) like donepezil?
Preclinical studies in animal models suggested that this compound potentiates the effects of AChEIs. The rationale is that by blocking the 5-HT6 receptor, this compound increases the release of acetylcholine, while AChEIs prevent the breakdown of this neurotransmitter. This dual action is hypothesized to produce a synergistic improvement in cognitive function. Furthermore, this compound can inhibit CYP2D6, an enzyme involved in the metabolism of donepezil, which may increase the bioavailability of the AChEI.
Q3: What are the common Alzheimer's disease mouse models used for testing cognitive enhancers like this compound?
Several transgenic mouse models are used to study Alzheimer's disease, each with specific characteristics. Common models include:
-
APP/PS1 mice: These mice overexpress mutant human amyloid precursor protein (APP) and presenilin-1 (PS1), leading to the formation of amyloid plaques and age-dependent cognitive deficits.
-
5XFAD mice: This model expresses five familial Alzheimer's disease mutations in APP and PS1, resulting in an aggressive and rapid development of amyloid pathology and cognitive impairment.
-
Tg2576 mice: These mice overexpress a mutant form of human APP and develop amyloid plaques and cognitive deficits at a later age.
The choice of model can influence experimental outcomes, and it is crucial to select a model that is appropriate for the specific research question.
Q4: What behavioral assays are typically used to assess the efficacy of this compound in mouse models?
Cognitive function in mouse models of Alzheimer's disease is commonly assessed using a variety of behavioral tasks, including:
-
Morris Water Maze: This test evaluates spatial learning and memory.
-
Y-Maze or T-Maze: These mazes are used to assess spatial working memory.
-
Novel Object Recognition Test: This assay measures recognition memory.
-
Contextual Fear Conditioning: This task assesses fear-associated learning and memory.
The selection of appropriate behavioral assays is critical for evaluating the potential cognitive-enhancing effects of this compound.
Troubleshooting Guides
Issue 1: Lack of significant cognitive improvement in this compound-treated mice.
| Potential Cause | Troubleshooting Step |
| Suboptimal Dosage | Preclinical data on optimal this compound dosage in mice is limited. Consider conducting a dose-response study to determine the most effective dose for your specific mouse model and behavioral paradigm. In rat models of cognitive impairment, a dose of 10 mg/kg (p.o.) has been shown to potentiate the effects of donepezil. |
| Inappropriate Mouse Model | The chosen mouse model may not be sensitive to the mechanism of action of this compound. Ensure the model exhibits deficits in the cognitive domains targeted by 5-HT6 receptor antagonists. |
| Timing of Treatment | The timing of drug administration relative to disease progression and behavioral testing is crucial. Consider initiating treatment at different stages of pathology and varying the duration of administration. |
| Behavioral Assay Sensitivity | The selected behavioral task may not be sensitive enough to detect subtle cognitive improvements. Ensure the assay is well-validated in your laboratory and that baseline cognitive deficits are consistently observed in the vehicle-treated group. |
| Pharmacokinetic Issues | The bioavailability and brain penetration of this compound may vary between mouse strains. Consider conducting pharmacokinetic studies to determine the drug's concentration in the plasma and brain at different time points after administration. |
Issue 2: High variability in behavioral data.
| Potential Cause | Troubleshooting Step |
| Inconsistent Drug Administration | Ensure accurate and consistent dosing for all animals. For oral administration, consider using oral gavage to ensure the full dose is delivered. |
| Environmental Stressors | Minimize stress in the animal facility and during handling and testing, as stress can significantly impact cognitive performance. |
| Lack of Habituation | Properly habituate the mice to the testing environment and apparatus before starting the experiment to reduce anxiety-related variability. |
| Experimenter Bias | Whenever possible, the experimenter should be blinded to the treatment groups to avoid unconscious bias in data collection and analysis. |
| Insufficient Sample Size | A small sample size can lead to statistically underpowered studies. Conduct a power analysis to determine the appropriate number of animals per group. |
Data Presentation
Table 1: Summary of this compound Dosages in Preclinical and Clinical Studies
| Species | Model/Condition | Dosage | Route of Administration | Key Findings | Reference |
| Rat | Cognitive Impairment | 10 mg/kg | p.o. | Potentiated the effect of donepezil on extracellular acetylcholine levels. | |
| Rat | Excessive Eating | 5 mg/kg/day | Intraperitoneal | Reduced caloric intake and prevented obesity. | |
| Human | Moderate Alzheimer's Disease | 90 mg/day (30 mg, three times daily) | Oral | Showed improvement in cognitive performance in a Phase 2 trial. | |
| Human | Mild to Moderate Alzheimer's Disease | 10, 30, and 60 mg/day | Oral | Failed to show efficacy in Phase 3 trials. |
Experimental Protocols
Protocol 1: Oral Administration of this compound in Mice
-
Preparation of Dosing Solution:
-
Calculate the required amount of this compound based on the desired dose (e.g., mg/kg) and the body weight of the mice.
-
Choose an appropriate vehicle for solubilizing this compound. The choice of vehicle should be based on the drug's solubility and should be non-toxic to the animals. A common vehicle is a solution of 0.5% methylcellulose in sterile water.
-
Prepare the dosing solution fresh daily to ensure stability.
-
-
Administration:
-
Gently restrain the mouse.
-
Use a flexible feeding needle (gavage needle) of an appropriate size for the mouse.
-
Carefully insert the needle into the esophagus and deliver the calculated volume of the dosing solution directly into the stomach.
-
Monitor the mouse for any signs of distress after administration.
-
Protocol 2: Morris Water Maze for Assessing Spatial Learning and Memory
-
Apparatus:
-
A circular pool (typically 120-150 cm in diameter) filled with water made opaque with non-toxic white paint or milk powder.
-
A hidden escape platform submerged approximately 1 cm below the water surface.
-
Extra-maze visual cues placed around the pool for spatial navigation.
-
A video tracking system to record the swim paths and latency to find the platform.
-
-
Procedure:
-
Acquisition Phase (e.g., 5 days):
-
Conduct 4 trials per day for each mouse.
-
For each trial, gently place the mouse into the pool facing the wall from one of four randomized starting positions.
-
Allow the mouse to swim freely for a set time (e.g., 60 or 90 seconds) to find the hidden platform.
-
If the mouse fails to find the platform within the allotted time, gently guide it to the platform.
-
Allow the mouse to remain on the platform for 15-30 seconds.
-
-
Probe Trial (e.g., on day 6):
-
Remove the escape platform from the pool.
-
Allow the mouse to swim freely for a set time (e.g., 60 seconds).
-
Record the time spent in the target quadrant (where the platform was previously located) and the number of crossings over the former platform location.
-
-
Mandatory Visualizations
Caption: this compound's Mechanism of Action.
References
Identifying and mitigating off-target effects of Idalopirdine in cell culture
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing Idalopirdine in cell culture experiments. The information is tailored for scientists and drug development professionals to identify and mitigate potential off-target effects.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound (also known as Lu AE58054) is a potent and selective antagonist of the serotonin 6 (5-HT6) receptor.[1][2] Its primary mechanism of action is to block the 5-HT6 receptor, which is almost exclusively expressed in the central nervous system (CNS), particularly in brain regions associated with cognition and memory like the hippocampus and frontal cortex.[3] Blockade of this receptor is thought to modulate the activity of multiple neurotransmitter systems, including promoting the release of acetylcholine and glutamate, which are crucial for cognitive processes.[4][5]
Q2: What are the known on-target effects of this compound in a relevant cell culture model?
A2: In cell lines endogenously or recombinantly expressing the 5-HT6 receptor, this compound is expected to act as an antagonist. The 5-HT6 receptor is coupled to a Gs protein, and its activation leads to an increase in intracellular cyclic AMP (cAMP). Therefore, in an appropriate cell-based assay, this compound would be expected to inhibit the increase in cAMP production induced by a 5-HT6 receptor agonist (like serotonin).
Q3: Are there any known major off-target effects of this compound?
A3: Publicly available, comprehensive off-target screening panel data for this compound is limited. However, it is described as a "selective" 5-HT6 receptor antagonist. One study noted that this compound is a potent inhibitor of the cytochrome P450 enzyme CYP2D6, which was observed to increase the bioavailability of donepezil in clinical trials. This interaction is important to consider in co-treatment experiments. Researchers should be aware of potential, uncharacterized off-target effects and perform appropriate control experiments.
Q4: What is a typical effective concentration range for this compound in in vitro studies?
A4: this compound has a high affinity for the human 5-HT6 receptor, with a reported Ki value of 0.83 nM. The effective concentration in cell-based assays will depend on the specific cell type, the expression level of the 5-HT6 receptor, and the assay conditions. It is recommended to perform a dose-response curve to determine the optimal concentration for your experimental system, typically starting from low nanomolar concentrations.
Q5: Can this compound affect cell viability? At what concentrations might it be cytotoxic?
A5: High concentrations of any small molecule can induce cytotoxicity. While specific cytotoxicity data for this compound across a broad range of cell lines is not extensively published, it is crucial to determine the cytotoxic threshold in your specific cell line. This is typically achieved by performing a cell viability assay (e.g., MTT or MTS assay) with a wide concentration range of this compound.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Inconsistent or unexpected phenotypic results in a cellular assay. | 1. Off-target effects: The observed phenotype may not be mediated by the 5-HT6 receptor. 2. Experimental variability: Inconsistent cell culture conditions or reagent preparation. 3. Compound stability: Degradation of the this compound stock solution. | 1. Perform a dose-response analysis: Compare the potency of this compound for the observed phenotype with its known potency for 5-HT6 receptor antagonism. A significant discrepancy may indicate an off-target effect. 2. Use a structurally unrelated 5-HT6 antagonist: If a different 5-HT6 antagonist with a distinct chemical structure does not produce the same phenotype, it is likely an off-target effect of this compound. 3. Standardize experimental procedures: Ensure consistent cell passage numbers, seeding densities, and incubation times. Prepare fresh reagents. 4. Verify compound integrity: Use a fresh stock of this compound and store it properly according to the manufacturer's instructions. |
| High background or unexpected signal in control wells. | 1. Solvent toxicity: The vehicle (e.g., DMSO) concentration may be too high. 2. Cell culture contamination: Microbial contamination can interfere with assays. 3. Compound interference: this compound may have inherent fluorescent or colorimetric properties at the assay wavelength. | 1. Perform a solvent toxicity curve: Determine the maximum tolerated concentration of the solvent and ensure all wells have the same final concentration. 2. Monitor cell cultures for contamination: Regularly inspect cultures microscopically and test for mycoplasma. 3. Run a cell-free control: Include a control with this compound in the assay medium without cells to check for direct interference with the readout. |
| Observed effect is not dose-dependent. | 1. Compound precipitation: this compound may be precipitating at higher concentrations in the culture medium. 2. Complex biological response: The signaling pathway may have feedback loops or be biphasic. 3. Assay saturation: The detection range of the assay may be exceeded. | 1. Check for precipitation: Visually inspect the wells for any precipitate. Consider using a different solvent or reducing the highest concentration tested. 2. Expand the dose-response curve: Test a wider range of concentrations, including lower and intermediate doses. 3. Optimize assay conditions: Adjust the cell number, incubation time, or substrate concentration to ensure the signal is within the linear range of the assay. |
| Discrepancy between binding affinity (Ki) and functional potency (IC50/EC50). | 1. Cellular factors: Drug efflux pumps, metabolism of the compound, or the presence of endogenous ligands can influence functional potency. 2. Assay conditions: Differences in buffer composition, temperature, and incubation time between binding and functional assays. 3. Receptor reserve: In some systems, maximal response can be achieved with only a fraction of receptors occupied. | 1. Use cell lines with characterized transporter expression: If available, use cell lines with low expression of relevant efflux pumps. 2. Align assay conditions: Where possible, use similar buffer and temperature conditions for both types of assays. 3. Perform a receptor saturation binding experiment: Determine the receptor density (Bmax) in your cell line to assess for receptor reserve. |
Quantitative Data
Table 1: Binding Affinity of this compound
| Target | Ligand | Species | Ki (nM) | Assay Type |
| 5-HT6 Receptor | This compound (Lu AE58054) | Human | 0.83 | Radioligand Binding Assay |
Key Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is used to assess the cytotoxic potential of this compound.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound stock solution (e.g., in DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
Microplate reader
Methodology:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium. Also, prepare a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration).
-
Remove the old medium from the cells and add 100 µL of the this compound dilutions or vehicle control to the respective wells.
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan crystals.
-
Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Radioligand Binding Assay (Competitive)
This protocol determines the binding affinity (Ki) of this compound for the 5-HT6 receptor or other potential off-target receptors.
Materials:
-
Cell membranes or whole cells expressing the receptor of interest
-
Radioligand specific for the receptor (e.g., [3H]-LSD for 5-HT6)
-
This compound stock solution
-
Assay buffer
-
96-well filter plates
-
Vacuum manifold
-
Scintillation cocktail and counter
Methodology:
-
Prepare serial dilutions of this compound (the competitor) in assay buffer.
-
In a 96-well plate, add a fixed amount of cell membranes, a fixed concentration of the radioligand, and the this compound dilutions.
-
For determining total binding, add assay buffer instead of this compound. For non-specific binding, add a high concentration of a known unlabeled ligand for the receptor.
-
Incubate the plate to allow the binding to reach equilibrium.
-
Separate the bound from free radioligand by vacuum filtration through the filter plate.
-
Wash the filters with ice-cold assay buffer to remove any unbound radioligand.
-
Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity using a scintillation counter.
-
Plot the data and calculate the IC50 value, which can then be converted to the Ki value using the Cheng-Prusoff equation.
cAMP Functional Assay
This protocol measures the antagonist effect of this compound on 5-HT6 receptor-mediated cAMP production.
Materials:
-
Cells expressing the 5-HT6 receptor (e.g., HEK293 or HeLa cells)
-
5-HT6 receptor agonist (e.g., serotonin)
-
This compound stock solution
-
cAMP assay kit (e.g., HTRF, LANCE, or AlphaScreen)
-
Assay buffer (typically HBSS with HEPES, BSA, and a phosphodiesterase inhibitor like IBMX)
-
384-well white opaque plates
Methodology:
-
Seed cells into a 384-well plate and allow them to grow to the desired confluency.
-
Prepare dilutions of this compound in assay buffer.
-
Add the this compound dilutions to the cells and pre-incubate for a short period.
-
Add a fixed concentration of the 5-HT6 agonist (typically the EC80 concentration) to stimulate cAMP production.
-
Incubate for the time specified in the cAMP assay kit protocol.
-
Lyse the cells and add the detection reagents from the cAMP assay kit.
-
Read the signal on a plate reader compatible with the assay technology (e.g., a TR-FRET reader).
-
Generate a dose-response curve to determine the IC50 of this compound for the inhibition of agonist-induced cAMP production.
Visualizations
Caption: On-target signaling pathway of this compound at the 5-HT6 receptor.
Caption: Experimental workflow for troubleshooting suspected off-target effects.
Caption: Experimental workflow for the MTT cell viability assay.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Effects of the 5-HT6 receptor antagonist this compound on extracellular levels of monoamines, glutamate and acetylcholine in the rat medial prefrontal cortex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Safety and efficacy of this compound, a 5-HT6 receptor antagonist, in patients with moderate Alzheimer's disease (LADDER): a randomised, double-blind, placebo-controlled phase 2 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effect of this compound as Adjunct to Cholinesterase Inhibitors on Change in Cognition in Patients With Alzheimer Disease: Three Randomized Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 5HT6 Antagonists in the Treatment of Alzheimer’s Dementia: Current Progress - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Idalopirdine Phase 3 Program Analysis
This document provides a technical overview and answers to frequently asked questions regarding the failed Phase 3 clinical trials of Idalopirdine for the treatment of mild-to-moderate Alzheimer's disease.
Frequently Asked Questions (FAQs)
Q1: What was this compound and what was its proposed mechanism of action?
This compound (Lu AE58054) is a selective 5-hydroxytryptamine-6 (5-HT6) receptor antagonist.[1][2] The 5-HT6 receptors are found almost exclusively in the brain, particularly in regions crucial for cognition like the cortex and hippocampus.[3][4] The therapeutic hypothesis was that by blocking these receptors, this compound would modulate multiple neurotransmitter systems.[5] Specifically, antagonism of 5-HT6 receptors is believed to increase the levels of acetylcholine and glutamate, which are important for learning and memory. This action was expected to provide a pro-cognitive effect and act synergistically with existing acetylcholinesterase inhibitors (AChEIs) like donepezil.
Q2: What did the this compound Phase 3 clinical program involve?
The Phase 3 program for this compound consisted of three large, randomized, double-blind, placebo-controlled trials: STARSHINE , STARBEAM , and STARBRIGHT . These studies were designed to confirm promising results from a Phase 2 trial. The program enrolled a total of 2,525 patients with mild-to-moderate Alzheimer's disease. In all three trials, this compound was evaluated as an adjunctive therapy to patients already receiving treatment with an acetylcholinesterase inhibitor (e.g., donepezil, rivastigmine, or galantamine). The treatment duration for the primary endpoint analysis was 24 weeks.
Q3: Why did the Phase 3 trials fail?
All three Phase 3 trials (STARSHINE, STARBEAM, and STARBRIGHT) failed to meet their primary endpoint. The primary endpoint was the change in the Alzheimer's Disease Assessment Scale-cognitive subscale (ADAS-Cog) total score from baseline to 24 weeks. Across the studies, this compound, when added to a cholinesterase inhibitor, did not show a statistically significant improvement in cognition compared to placebo. Secondary endpoints also did not show a separation from placebo. Consequently, the trials did not replicate the encouraging results observed in the Phase 2 study.
Q4: What specific efficacy data was reported from the trials?
The key finding was the lack of separation between the this compound arms and the placebo arm on the ADAS-Cog scale. The change from baseline was minimal and not statistically significant in any of the three studies.
Table 1: Summary of Primary Endpoint Results (Change in ADAS-Cog Score at 24 Weeks)
| Trial Name (Study) | Treatment Arm | Mean Change from Baseline | Adjusted Mean Difference vs. Placebo (95% CI) |
| STARSHINE (Study 1) | Placebo | 0.41 | - |
| This compound 30 mg | 0.61 | 0.33 (-0.59 to 1.26) | |
| This compound 60 mg | 0.37 | 0.05 (-0.88 to 0.98) | |
| STARBEAM (Study 2) | Placebo | 0.56 | - |
| This compound 10 mg | 0.53 | Not statistically compared | |
| This compound 30 mg | 1.01 | 0.63 (-0.38 to 1.65) | |
| STARBRIGHT (Study 3) | Placebo | 0.82 | - |
| This compound 60 mg | 0.38 | -0.55 (-1.45 to 0.36) |
Data sourced from a pooled analysis of the three trials. A lower ADAS-Cog score indicates less cognitive impairment.
Q5: What were the key experimental protocols for these trials?
The methodologies across the three pivotal trials were largely consistent.
-
Participants: The trials enrolled 2,525 patients aged 50 years or older with a diagnosis of mild-to-moderate Alzheimer's disease.
-
Inclusion Criteria: Key inclusion criteria included a Mini-Mental State Examination (MMSE) score between 12 and 19 and stable treatment with a cholinesterase inhibitor (donepezil in studies 1 and 2; donepezil, rivastigmine, or galantamine in study 3) for at least three months.
-
Interventions: Patients were randomized to receive daily doses of this compound (ranging from 10 mg, 30 mg, to 60 mg depending on the trial) or a matching placebo, in addition to their ongoing AChEI therapy.
-
Primary Outcome Measure: The primary endpoint for all three studies was the change from baseline to week 24 in the 11-item Alzheimer's Disease Assessment Scale-cognitive subscale (ADAS-Cog). The ADAS-Cog is a standardized test assessing memory, language, and praxis, with scores ranging from 0 to 70 (higher scores indicate greater impairment).
-
Key Secondary Outcome Measures: These included the Alzheimer's Disease Cooperative Study–Clinical Global Impression of Change (ADCS-CGIC) and the 23-item Activities of Daily Living Inventory (ADCS-ADL) scores.
Q6: From a troubleshooting perspective, what are the potential reasons for the discrepancy between Phase 2 and Phase 3 results?
Several factors may have contributed to the failure of the Phase 3 program despite promising Phase 2 data.
-
Dosing and Regimen Change: The dosing regimen in the Phase 3 trials was different and used lower daily doses compared to the successful Phase 2 LADDER study. The Phase 2 study used 90 mg/day (30 mg, three times daily), while the Phase 3 studies tested once-daily doses of 10, 30, or 60 mg. This change was guided by PET imaging data showing high receptor occupancy at lower doses, but may have been insufficient for clinical efficacy.
-
Flawed Therapeutic Hypothesis: The failures of this compound and another 5-HT6 antagonist, intepirdine, suggest that this mechanism of action may not be robust enough to produce a clinically meaningful cognitive benefit in Alzheimer's disease.
-
Endpoint Sensitivity: The ADAS-Cog, while a standard, has known variability and may not be sensitive enough to detect modest treatment effects, especially in mild-stage patients.
-
Patient Population: The Phase 2 trial focused exclusively on patients with moderate Alzheimer's disease, whereas the Phase 3 program included a broader mild-to-moderate population. The therapeutic effect may be dependent on disease stage.
Q7: What was the safety and tolerability profile of this compound in the Phase 3 trials?
This compound was generally observed to be safe and well-tolerated across the Phase 3 program. The rate of treatment-emergent adverse events (TEAEs) was similar between the this compound groups and the placebo groups.
Table 2: Overview of Safety Profile
| This compound Groups | Placebo Groups | |
| TEAEs Occurrence | 55.4% - 69.7% | 56.7% - 61.4% |
| Serious Adverse Events | No significant difference from placebo reported. | |
| Discontinuation due to AEs | No significant difference from placebo reported. | |
| New Safety Signals | No new safety signals were observed with long-term exposure. |
Data sourced from a pooled analysis of the three trials.
The favorable safety profile underscores that the program was terminated due to a lack of efficacy, not safety concerns.
References
- 1. Effect of this compound as Adjunct to Cholinesterase Inhibitors on Change in Cognition in Patients With Alzheimer Disease: Three Randomized Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 2. drugdiscoverytrends.com [drugdiscoverytrends.com]
- 3. Safety and efficacy of this compound, a 5-HT6 receptor antagonist, in patients with moderate Alzheimer's disease (LADDER): a randomised, double-blind, placebo-controlled phase 2 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Antagonism of the 5-HT6 receptor - Preclinical rationale for the treatment of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pharmaceutical-journal.com [pharmaceutical-journal.com]
Potential reasons for Idalopirdine's lack of efficacy in late-stage trials
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides a comprehensive analysis of the potential reasons behind the lack of efficacy of Idalopirdine in its late-stage clinical trials for Alzheimer's disease. The information is presented in a question-and-answer format to address specific issues and provide troubleshooting guidance for researchers in the field.
Frequently Asked Questions (FAQs)
Q1: What was the proposed mechanism of action for this compound in Alzheimer's disease?
This compound is a selective antagonist of the serotonin 5-HT6 receptor. These receptors are almost exclusively found in the central nervous system, particularly in brain regions crucial for cognition like the hippocampus and frontal cortex. The therapeutic rationale was that by blocking 5-HT6 receptors, this compound would modulate multiple neurotransmitter systems, including promoting the release of acetylcholine and glutamate, which are essential for learning and memory. It was developed as an adjunctive therapy to be used alongside acetylcholinesterase inhibitors (AChEIs) like donepezil, with the aim of achieving synergistic effects on cognitive function.
Q2: Why were the Phase 3 trial results for this compound so unexpected after a promising Phase 2 study?
The disconnect between the promising Phase 2 (LADDER trial) results and the disappointing outcomes of the three large Phase 3 trials (STARSHINE, STARBEAM, and STARBRIGHT) is a critical point of investigation. Several key differences between the trial phases are believed to have contributed to this discrepancy:
-
Dosage and Administration: The successful Phase 2 trial utilized a 90 mg daily dose of this compound, administered as 30 mg three times a day.[1] In contrast, the Phase 3 trials tested once-daily doses of 10 mg, 30 mg, and 60 mg.[2] This change was reportedly made to reduce the dropout rate due to adverse events seen in the Phase 2 treatment arm. However, this alteration in the dosing regimen may have resulted in suboptimal receptor occupancy and reduced efficacy.
-
Patient Population: The Phase 3 trials did not require participants to be screened for amyloid-beta or tau pathology, which are the core biological markers of Alzheimer's disease.[3] This means that a proportion of the enrolled patients may not have had underlying Alzheimer's pathology, potentially diluting any treatment effect.
-
Inherent Lack of Efficacy: It is also possible that the initial positive signals in the Phase 2 trial were spurious and that targeting the 5-HT6 receptor alone is not a sufficiently robust mechanism to produce a clinically meaningful improvement in cognitive symptoms of Alzheimer's disease.[3] The failure of another 5-HT6 antagonist, intepirdine, in its late-stage trials further supports this hypothesis.[3]
Q3: Were there any post-hoc analyses of the Phase 3 trial data that provided further insights?
While the primary and secondary endpoints were not met in the Phase 3 trials, further analysis of the data is ongoing to understand the results fully. However, the consistent failure across three large, well-controlled trials strongly suggests a lack of a clinically significant effect of this compound at the doses and regimen tested.
Troubleshooting Guide for Related Research
Issue: My 5-HT6 receptor antagonist is showing promising pre-clinical or early-phase clinical results. How can I avoid the pitfalls seen with this compound?
Troubleshooting Steps:
-
Optimize Dosing and Regimen: Carefully consider the pharmacokinetic and pharmacodynamic properties of your compound. Ensure that the dosing regimen selected for pivotal trials maintains adequate target engagement over the desired period. The this compound case highlights the potential risks of altering a successful dosing strategy between trial phases.
-
Refine Patient Selection: Utilize biomarkers (e.g., amyloid PET or CSF Aβ/tau) to ensure that your trial population has the underlying pathology your drug is intended to target. This will increase the likelihood of observing a true treatment effect and reduce the risk of trial failure due to a heterogeneous patient population.
-
Consider Combination Therapies: The initial rationale for this compound was its use as an adjunct to AChEIs. Explore synergistic effects with other mechanisms of action that are central to Alzheimer's pathology.
-
Robust Pre-clinical Package: Ensure a strong pre-clinical rationale with clear evidence of target engagement and downstream effects on relevant neurotransmitter systems and cognitive domains in appropriate animal models.
Quantitative Data Summary
The following tables summarize the key quantitative data from the Phase 2 and Phase 3 clinical trials of this compound.
Table 1: this compound Phase 2 Clinical Trial (LADDER - NCT01019421) Results
| Parameter | This compound (90 mg/day) | Placebo |
| Number of Patients | 145 | 133 |
| Treatment Duration | 24 Weeks | 24 Weeks |
| Baseline ADAS-Cog Score (Mean) | ~28 | ~28 |
| Change in ADAS-Cog from Baseline (Mean) | -0.77 | +1.38 |
| Treatment Difference (p-value) | -2.16 (p=0.0040) | - |
A negative change in ADAS-Cog score indicates cognitive improvement.
Table 2: this compound Phase 3 Clinical Trials (STARSHINE, STARBEAM, STARBRIGHT) Results
| Study (NCT ID) | Treatment Arm | Number of Patients | Baseline ADAS-Cog (Mean) | Change in ADAS-Cog from Baseline (Mean) | Adjusted Mean Difference vs. Placebo (95% CI) |
| STARSHINE (NCT01955161) | This compound 60 mg/day | ~311 | ~26 | 0.37 | 0.05 (-0.88 to 0.98) |
| This compound 30 mg/day | ~311 | ~26 | 0.61 | 0.33 (-0.59 to 1.26) | |
| Placebo | ~311 | ~26 | 0.41 | - | |
| STARBEAM (NCT02006641) | This compound 30 mg/day | ~286 | ~26 | 1.01 | 0.63 (-0.38 to 1.65) |
| This compound 10 mg/day | ~286 | ~26 | 0.53 | Not statistically compared | |
| Placebo | ~286 | ~26 | 0.56 | - | |
| STARBRIGHT (NCT02006654) | This compound 60 mg/day | ~367 | ~26 | 0.38 | -0.55 (-1.45 to 0.36) |
| Placebo | ~367 | ~26 | 0.82 | - |
A positive change in ADAS-Cog score indicates cognitive decline.
Experimental Protocols
1. Alzheimer's Disease Assessment Scale-Cognitive Subscale (ADAS-Cog)
The ADAS-Cog is a standardized instrument used to assess the severity of cognitive impairment in Alzheimer's disease.
-
Objective: To measure cognitive function across several domains, including memory, language, and praxis.
-
Methodology:
-
Administration: The scale is administered by a trained rater. It consists of 11 tasks.
-
Tasks: The tasks include:
-
Word Recall (immediate and delayed)
-
Naming Objects and Fingers
-
Following Commands
-
Constructional Praxis (copying geometric shapes)
-
Ideational Praxis (demonstrating the use of objects)
-
Orientation (time and place)
-
Word Recognition
-
Remembering Test Directions
-
Spoken Language Ability
-
Word-Finding Difficulty in Spontaneous Speech
-
Comprehension of Spoken Language
-
-
Scoring: The total score ranges from 0 to 70, with higher scores indicating greater cognitive impairment. Each task is scored based on the number of errors.
-
2. Alzheimer's Disease Cooperative Study-Clinical Global Impression of Change (ADCS-CGIC)
The ADCS-CGIC is a clinician-rated instrument designed to assess clinically meaningful change in a patient's overall condition.
-
Objective: To provide a global assessment of change from baseline, considering cognitive, functional, and behavioral domains.
-
Methodology:
-
Baseline Assessment: A comprehensive baseline assessment of the patient's condition is conducted, including interviews with the patient and a knowledgeable informant (e.g., a family member).
-
Follow-up Assessment: At follow-up visits, the clinician conducts separate semi-structured interviews with the patient and the informant to gather information about any changes since the last assessment.
-
Rating: Based on all available information, the clinician rates the overall change in the patient's condition on a 7-point scale:
-
1 = Markedly improved
-
2 = Moderately improved
-
3 = Minimally improved
-
4 = No change
-
5 = Minimally worse
-
6 = Moderately worse
-
7 = Markedly worse
-
-
3. Alzheimer's Disease Cooperative Study-Activities of Daily Living (ADCS-ADL)
The ADCS-ADL is an informant-based inventory that assesses a patient's ability to perform activities of daily living.
-
Objective: To measure functional ability in both basic and instrumental activities of daily living.
-
Methodology:
-
Informant Interview: A trained rater interviews a knowledgeable informant about the patient's performance of various activities over the preceding 4 weeks.
-
Activities Assessed: The inventory covers a wide range of activities, including:
-
Basic ADLs: eating, dressing, bathing, grooming.
-
Instrumental ADLs: using the telephone, shopping, preparing meals, housekeeping, managing finances, managing medications.
-
-
Scoring: The total score ranges from 0 to 78, with lower scores indicating greater functional impairment. Each item is rated on a scale that reflects the patient's level of independence in performing the activity.
-
Visualizations
Caption: Proposed signaling pathway of this compound as a 5-HT6 receptor antagonist.
Caption: Troubleshooting workflow for this compound's late-stage trial failures.
References
Impact of Idalopirdine's dosing regimen on clinical trial outcomes
For researchers and drug development professionals investigating the therapeutic potential of idalopirdine, this technical support center provides essential guidance on the impact of its dosing regimen on clinical trial outcomes. Drawing from key clinical studies, we offer troubleshooting advice and frequently asked questions to inform your experimental design and data interpretation.
Troubleshooting Guide
Issue: Discrepancy between Phase II and Phase III Efficacy Results
Possible Cause: A significant challenge in the clinical development of this compound was the failure to replicate promising Phase II results in the larger Phase III trials.[1][2][3][4] Several factors related to the dosing regimen may have contributed to this discrepancy.
Troubleshooting Steps:
-
Re-evaluate the Dose-Response Relationship: The successful Phase II study (LADDER) utilized a 90 mg/day dose, administered as 30 mg three times daily.[5] In contrast, the Phase III trials (STARSHINE, STARBEAM, STARBRIGHT) investigated lower daily doses of 10 mg, 30 mg, and 60 mg, administered once daily. It is possible that the higher, more frequent dosing in the Phase II trial was critical for achieving a therapeutic effect. The lower doses in the Phase III trials may have resulted in suboptimal receptor occupancy and failed to engage the target adequately.
-
Consider Pharmacokinetic and Pharmacodynamic (PK/PD) Profiles: The switch from three-times-daily to once-daily dosing would have significantly altered the drug's pharmacokinetic profile. The peak-to-trough fluctuations in plasma concentration may have influenced the sustained receptor engagement necessary for a clinical effect. Researchers should model the PK/PD relationship to determine if continuous target engagement above a certain threshold is required for efficacy.
-
Assess Concomitant Medications: this compound was studied as an adjunctive therapy to acetylcholinesterase inhibitors (AChEIs) like donepezil. The synergistic effects observed in preclinical models suggest a complex interplay between the serotonergic and cholinergic systems. It is crucial to standardize the type and dose of background AChEI therapy in your experiments to minimize variability.
Issue: Lack of Efficacy on Primary Cognitive Endpoints
Possible Cause: The primary endpoint in the major this compound trials was the change in the Alzheimer's Disease Assessment Scale-cognitive subscale (ADAS-Cog). The failure to show a significant improvement on this measure could be due to several factors beyond just the dosing regimen.
Troubleshooting Steps:
-
Review Patient Population: The Phase III trials enrolled a broader patient population with mild-to-moderate Alzheimer's disease compared to the more specific moderate Alzheimer's population in the successful Phase II study. This heterogeneity could have masked a potential treatment effect in a sub-population. Stratifying your analysis by disease severity or other relevant biomarkers may reveal differential responses.
-
Explore Alternative Outcome Measures: While ADAS-Cog is a standard cognitive endpoint, it may not be sensitive enough to detect subtle changes induced by a modulator of neurotransmitter systems like this compound. Consider incorporating a wider range of cognitive and functional assessments in your experimental design.
-
Investigate Target Engagement: While preclinical data suggested high receptor occupancy at the doses tested, confirming target engagement in a clinical setting is crucial. Employing techniques like positron emission tomography (PET) imaging with a specific 5-HT6 receptor ligand could verify that the drug is reaching its target in the brain at clinically relevant concentrations.
Frequently Asked Questions (FAQs)
Q1: What were the specific dosing regimens used in the key clinical trials for this compound?
A1: The dosing regimens for this compound varied between the Phase II and Phase III clinical trials.
-
Phase II (LADDER Trial): A daily dose of 90 mg was administered, divided into 30 mg three times a day.
-
Phase III (STARSHINE, STARBEAM, STARBRIGHT Trials): These trials evaluated once-daily doses of 10 mg, 30 mg, and 60 mg.
Q2: How did the different dosing regimens impact the clinical outcomes?
A2: The dosing regimen appeared to have a significant impact on the clinical outcomes. The 90 mg/day, three-times-daily regimen in the Phase II trial showed a statistically significant improvement in cognition. In contrast, the lower, once-daily doses of 10 mg, 30 mg, and 60 mg in the Phase III trials failed to demonstrate a significant difference from placebo on the primary cognitive endpoint.
Q3: What is the proposed mechanism of action for this compound?
A3: this compound is a selective antagonist of the serotonin 5-HT6 receptor. These receptors are primarily located in brain regions associated with cognition, such as the cortex and hippocampus. By blocking these receptors, this compound is thought to modulate the activity of multiple neurotransmitter systems, including the cholinergic and glutamatergic systems, which are crucial for learning and memory. Preclinical studies suggested that this compound could potentiate the effects of acetylcholinesterase inhibitors.
Q4: Were there any safety concerns associated with the different dosing regimens?
A4: Across the clinical trials, this compound was generally reported to be safe and well-tolerated. In the Phase II trial, some transient, asymptomatic increases in liver enzymes were observed at the 90 mg/day dose. The Phase III trials, which used lower doses, did not report major safety signals. An open-label extension study with long-term exposure to 60 mg/day also found no new safety concerns.
Data Presentation
Table 1: Summary of this compound Phase II (LADDER) Trial Outcomes
| Parameter | Placebo + Donepezil | This compound (90 mg/day) + Donepezil |
| Primary Endpoint | ||
| Change from Baseline in ADAS-Cog at Week 24 | +1.38 | -0.77 |
| p-value vs. Placebo | - | 0.004 |
| Patient Population | Moderate Alzheimer's Disease | Moderate Alzheimer's Disease |
| Number of Patients | 133 | 145 |
Data from the LADDER study. A negative change in ADAS-Cog score indicates improvement.
Table 2: Summary of this compound Phase III (STARSHINE, STARBEAM, STARBRIGHT) Trial Outcomes
| Trial | Dosing Group | Change from Baseline in ADAS-Cog at Week 24 (this compound) | Change from Baseline in ADAS-Cog at Week 24 (Placebo) | Adjusted Mean Difference vs. Placebo (95% CI) |
| STARSHINE | 30 mg/day | 0.61 | 0.41 | 0.33 (-0.59 to 1.26) |
| 60 mg/day | 0.37 | 0.41 | 0.05 (-0.88 to 0.98) | |
| STARBEAM | 10 mg/day | 0.53 | 0.56 | Not statistically compared |
| 30 mg/day | 1.01 | 0.56 | 0.63 (-0.38 to 1.65) | |
| STARBRIGHT | 60 mg/day | 0.38 | 0.82 | -0.55 (-1.45 to 0.36) |
Data from three randomized clinical trials. A positive change in ADAS-Cog score indicates worsening. None of the treatment differences were statistically significant.
Experimental Protocols
Key Experiment: Phase III Clinical Trial Design (General Protocol)
This protocol represents a generalized methodology based on the STARSHINE, STARBEAM, and STARBRIGHT trials.
-
Objective: To evaluate the efficacy and safety of this compound as an adjunctive therapy to acetylcholinesterase inhibitors in patients with mild-to-moderate Alzheimer's disease.
-
Study Design: A multicenter, randomized, double-blind, placebo-controlled, parallel-group study.
-
Patient Population:
-
Inclusion Criteria: Male and female patients aged 50 years or older with a diagnosis of probable Alzheimer's disease and a Mini-Mental State Examination (MMSE) score between 12 and 22. Patients must be on a stable dose of an acetylcholinesterase inhibitor (donepezil, rivastigmine, or galantamine) for at least 3 months.
-
Exclusion Criteria: Other neurological or psychiatric conditions that could interfere with cognitive assessments.
-
-
Intervention:
-
Patients were randomized to receive one of the following treatments once daily for 24 weeks:
-
This compound 10 mg, 30 mg, or 60 mg (doses varied across the three studies)
-
Placebo
-
-
-
Outcome Measures:
-
Primary Endpoint: Change from baseline to week 24 on the Alzheimer's Disease Assessment Scale-cognitive subscale (ADAS-Cog).
-
Key Secondary Endpoints:
-
Alzheimer's Disease Cooperative Study–Clinical Global Impression of Change (ADCS-CGIC).
-
Alzheimer's Disease Cooperative Study–Activities of Daily Living Inventory (ADCS-ADL).
-
-
-
Statistical Analysis: The primary efficacy analysis was performed using a mixed model for repeated measures (MMRM) on the full analysis set. The model included treatment, visit, country, and treatment-by-visit interaction as fixed effects, and baseline ADAS-Cog score as a covariate.
Visualizations
References
- 1. pharmaceutical-journal.com [pharmaceutical-journal.com]
- 2. drugdiscoverytrends.com [drugdiscoverytrends.com]
- 3. Two More Phase 3 Trials of Alzheimer's Drug this compound Fail [medscape.com]
- 4. firstwordpharma.com [firstwordpharma.com]
- 5. Safety and efficacy of this compound, a 5-HT6 receptor antagonist, in patients with moderate Alzheimer's disease (LADDER): a randomised, double-blind, placebo-controlled phase 2 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Characterizing the Activity of Idalopirdine Metabolites
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers characterizing the biochemical activity of Idalopirdine and its metabolites.
Frequently Asked Questions (FAQs)
Q1: What is the primary molecular target of this compound?
This compound is a potent and selective antagonist of the serotonin 6 (5-HT6) receptor.[1][2] It exhibits a high affinity for this receptor, with a reported Ki value of 0.83 nM.[3][4][5]
Q2: Where are 5-HT6 receptors primarily expressed?
In humans, 5-HT6 receptors are almost exclusively expressed in the brain, particularly in areas crucial for cognition, such as the hippocampus and frontal cortex.
Q3: What is the known mechanism of action for 5-HT6 receptor antagonists like this compound?
Blockade of 5-HT6 receptors is believed to enhance cholinergic and glutamatergic neurotransmission. This mechanism has been investigated for its potential to improve cognitive function in conditions like Alzheimer's disease.
Q4: What are the known metabolites of this compound?
Publicly available information regarding the specific metabolites of this compound is limited. Drug metabolism studies are a critical part of the drug development process to identify and characterize metabolites for their pharmacological activity and potential toxicity.
Q5: Why is it important to characterize the activity of this compound's metabolites?
Drug metabolites can be pharmacologically active, inactive, or even toxic. It is crucial to determine if metabolites retain affinity for the 5-HT6 receptor or interact with other targets to fully understand the drug's overall in vivo effects, including efficacy and potential side effects.
Troubleshooting Guides
Radioligand Binding Assays
Issue 1: High Non-Specific Binding (NSB) in 5-HT6 Receptor Binding Assay
-
Question: My radioligand binding assay for the 5-HT6 receptor is showing high non-specific binding, making it difficult to determine the specific binding of my test compounds (e.g., this compound metabolites). What are the possible causes and solutions?
-
Answer: High non-specific binding can obscure the true specific binding signal. Here are some common causes and troubleshooting steps:
| Potential Cause | Troubleshooting Steps |
| Radioligand Issues | - Use a lower concentration of the radioligand, ideally at or below its Kd value. - Ensure the radiochemical purity of the ligand is high (>90%). - Consider the hydrophobicity of the radioligand, as more hydrophobic ligands tend to exhibit higher NSB. |
| Membrane Preparation | - Reduce the amount of membrane protein in the assay. A typical range is 100-500 µg per well. - Ensure thorough homogenization and washing of the membranes to remove endogenous ligands. |
| Assay Conditions | - Optimize incubation time and temperature. Shorter incubation times can sometimes reduce NSB. - Modify the assay buffer by including agents like bovine serum albumin (BSA) to reduce non-specific interactions. - Increase the volume and number of wash steps with ice-cold wash buffer. |
Issue 2: Low or No Specific Binding Signal
-
Question: I am not detecting a significant specific binding signal in my 5-HT6 receptor binding assay. What could be wrong?
-
Answer: A weak or absent specific binding signal can be due to several factors related to your reagents or assay setup.
| Potential Cause | Troubleshooting Steps |
| Receptor Source | - Confirm the presence and activity of the 5-HT6 receptor in your membrane preparation. The receptor may have degraded during preparation or be present at a very low density. |
| Radioligand Issues | - Check the specific activity of your radioligand; a high specific activity is crucial for detecting low levels of binding. - Verify the storage conditions and age of the radioligand, as improper storage can lead to degradation. |
| Assay Conditions | - Ensure the incubation time is sufficient to reach equilibrium. - Check the composition of your assay buffer; the presence of certain ions can be critical for receptor-ligand interactions. |
Functional Assays (cAMP Assay)
Issue 3: High Variability in cAMP Assay Results
-
Question: My cAMP functional assay results for 5-HT6 receptor antagonism show high variability between wells. How can I improve the consistency?
-
Answer: High variability can mask the true effect of your test compounds. Consider the following to improve assay performance:
| Potential Cause | Troubleshooting Steps |
| Cell Health and Density | - Ensure a consistent number of viable cells are seeded in each well. - Avoid over-confluency of cells, which can alter receptor expression and signaling. |
| Reagent Preparation and Addition | - Ensure all reagents are properly thawed, mixed, and equilibrated to the assay temperature. - Pipette carefully and consistently to avoid variations in reagent volumes. Use a master mix for the reaction components where possible. |
| Plate Reader Settings | - Verify that the plate reader is set to the correct wavelength for your assay's detection method (e.g., fluorescence or luminescence). |
Quantitative Data Summary
The following tables provide a template for summarizing quantitative data obtained from in vitro characterization of this compound and its potential metabolites.
Table 1: 5-HT6 Receptor Binding Affinity of this compound and Hypothetical Metabolites
| Compound | Ki (nM) |
| This compound | 0.83 |
| Metabolite 1 | [Experimental Value] |
| Metabolite 2 | [Experimental Value] |
| Metabolite 3 | [Experimental Value] |
Table 2: Functional Activity of this compound and Hypothetical Metabolites at the 5-HT6 Receptor (cAMP Assay)
| Compound | IC50 (nM) | Mode of Action |
| This compound | [Experimental Value] | Antagonist |
| Metabolite 1 | [Experimental Value] | [e.g., Antagonist, Partial Agonist, Inactive] |
| Metabolite 2 | [Experimental Value] | [e.g., Antagonist, Partial Agonist, Inactive] |
| Metabolite 3 | [Experimental Value] | [e.g., Antagonist, Partial Agonist, Inactive] |
Experimental Protocols
Radioligand Binding Assay for 5-HT6 Receptor
This protocol describes a competitive binding assay to determine the affinity (Ki) of test compounds for the human 5-HT6 receptor.
Materials:
-
Receptor Source: Cell membranes from a cell line stably expressing the human 5-HT6 receptor (e.g., HEK293 or CHO cells).
-
Radioligand: [3H]-LSD or another suitable 5-HT6 receptor radioligand.
-
Test Compounds: this compound and its metabolites.
-
Non-specific Binding Control: A high concentration of a non-radiolabeled 5-HT6 antagonist (e.g., 10 µM methiothepin).
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl2 and 0.1 mM EDTA.
-
Wash Buffer: Ice-cold assay buffer.
-
Scintillation Cocktail.
-
96-well plates and filter mats.
Procedure:
-
Membrane Preparation:
-
Homogenize cells expressing the 5-HT6 receptor in ice-cold lysis buffer.
-
Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
-
Centrifuge the resulting supernatant at high speed to pellet the cell membranes.
-
Wash the membrane pellet by resuspending in fresh assay buffer and recentrifuging.
-
Resuspend the final membrane pellet in assay buffer and determine the protein concentration.
-
-
Assay Setup:
-
In a 96-well plate, add the following in order:
-
Assay buffer.
-
Serial dilutions of the test compound or the non-specific binding control.
-
Radioligand at a concentration near its Kd value.
-
Membrane preparation.
-
-
-
Incubation:
-
Incubate the plate at 30°C for 60 minutes with gentle agitation to allow the binding to reach equilibrium.
-
-
Filtration and Washing:
-
Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester to separate bound from free radioligand.
-
Wash the filters multiple times with ice-cold wash buffer.
-
-
Detection:
-
Dry the filter mats.
-
Add scintillation cocktail to each filter.
-
Measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Subtract the non-specific binding from the total binding to calculate the specific binding.
-
Plot the specific binding as a function of the test compound concentration to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation.
-
cAMP Functional Assay for 5-HT6 Receptor Antagonism
This protocol measures the ability of a test compound to inhibit the 5-HT-induced increase in intracellular cyclic AMP (cAMP) in cells expressing the 5-HT6 receptor.
Materials:
-
Cell Line: A cell line (e.g., HeLa or CHO) stably expressing the human 5-HT6 receptor.
-
Agonist: Serotonin (5-HT).
-
Test Compounds: this compound and its metabolites.
-
Assay Buffer: HBSS, 5 mM HEPES, 0.1% BSA, 0.5 mM IBMX, pH 7.4.
-
cAMP Detection Kit: A commercial kit for measuring cAMP levels (e.g., HTRF, LANCE Ultra).
Procedure:
-
Cell Seeding:
-
Seed the cells into a 384-well plate at an optimized density (e.g., 2500 cells/well) and allow them to attach.
-
-
Compound Addition:
-
Prepare serial dilutions of the test compounds (potential antagonists).
-
Add the test compounds to the wells.
-
-
Agonist Stimulation:
-
Add 5-HT at a concentration that elicits a submaximal response (e.g., EC80) to all wells except the negative control.
-
Incubate the plate for 30 minutes at room temperature.
-
-
Cell Lysis and Detection:
-
Lyse the cells and measure the intracellular cAMP levels according to the instructions of the chosen cAMP detection kit.
-
-
Data Analysis:
-
Generate a dose-response curve by plotting the inhibition of the 5-HT response against the concentration of the test compound.
-
Calculate the IC50 value for each test compound.
-
Visualizations
Caption: Workflow for 5-HT6 Receptor Radioligand Binding Assay.
Caption: Simplified 5-HT6 Receptor Signaling Cascade.
Caption: Troubleshooting Flowchart for High Non-Specific Binding.
References
- 1. 5HT6 Antagonists in the Treatment of Alzheimer’s Dementia: Current Progress - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. This compound – a small molecule antagonist of 5-HT6 with therapeutic potential against obesity | springermedizin.de [springermedizin.de]
- 4. researchgate.net [researchgate.net]
- 5. Effects of the 5-HT6 receptor antagonist this compound on extracellular levels of monoamines, glutamate and acetylcholine in the rat medial prefrontal cortex - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Assessing Idalopirdine-Induced Liver Enzyme Elevation
This technical support center provides researchers, scientists, and drug development professionals with a centralized resource for assessing the potential of Idalopirdine to induce liver enzyme elevation. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound (also known as Lu AE58054) is a selective antagonist of the serotonin 6 (5-HT6) receptor.[1] It was investigated primarily as a potential adjunctive therapy for the symptomatic treatment of mild-to-moderate Alzheimer's disease.[2][3] The 5-HT6 receptors are predominantly found in areas of the brain associated with cognition, such as the hippocampus and frontal cortex. By blocking these receptors, this compound was hypothesized to modulate cholinergic and glutamatergic neurotransmission, thereby improving cognitive function.
Q2: Is there clinical evidence linking this compound to liver enzyme elevation?
Yes, clinical trial data have indicated an association between this compound treatment and an increased incidence of elevated liver enzymes. A systematic review and meta-analysis of four randomized controlled trials involving 2,803 patients concluded that this compound was associated with an increased risk of elevated γ-glutamyltransferase (GGT), alanine aminotransferase (ALT), and aspartate aminotransferase (AST) compared to placebo.[4]
The Phase 2 LADDER trial also reported that asymptomatic transient increases in transaminases were a notable adverse event.[5] In this study, increased GGT was observed in 10% of patients in the this compound group versus 2% in the placebo group, and increased ALT was seen in 6% of the this compound group versus none in the placebo group.
Q3: What is the proposed mechanism for this compound-induced liver enzyme elevation?
The precise mechanism of this compound-induced liver enzyme elevation has not been fully elucidated in publicly available literature. However, drug-induced liver injury (DILI) often involves the formation of reactive metabolites, oxidative stress, mitochondrial dysfunction, and inflammatory responses. Many drugs are metabolized in the liver by cytochrome P450 (CYP) enzymes. During this process, reactive metabolites can be generated, which can covalently bind to cellular proteins and lead to cellular damage and an immune response. It is possible that the metabolism of this compound could contribute to such a mechanism.
Q4: Are there any known drug-drug interactions with this compound that could exacerbate liver enzyme elevation?
This compound was often co-administered with acetylcholinesterase inhibitors like donepezil in clinical trials. Donepezil is metabolized by CYP2D6 and CYP3A4. While specific interaction studies focusing on hepatotoxicity are not detailed in the available resources, co-administration of drugs that are metabolized by the same CYP enzymes can potentially lead to competitive inhibition and altered drug metabolism, which in some cases can increase the risk of adverse effects.
Troubleshooting Guide for In Vitro Experiments
Issue 1: High variability in ALT/AST readings between replicate wells.
-
Possible Cause: Inconsistent cell seeding density.
-
Solution: Ensure a homogenous cell suspension before seeding. After seeding, confirm uniform cell distribution by microscopic examination.
-
-
Possible Cause: Edge effects in the microplate.
-
Solution: Avoid using the outermost wells of the microplate for experimental samples. Fill these wells with sterile phosphate-buffered saline (PBS) or culture medium to maintain a humidified environment and minimize evaporation from adjacent wells.
-
-
Possible Cause: Pipetting errors.
-
Solution: Use calibrated pipettes and ensure proper pipetting technique. When adding reagents, dispense the liquid against the side of the well and avoid introducing air bubbles.
-
Issue 2: Unexpectedly high levels of cytotoxicity observed at low concentrations of this compound.
-
Possible Cause: Contamination of cell cultures (e.g., mycoplasma).
-
Solution: Regularly test cell cultures for mycoplasma contamination. If positive, discard the contaminated cultures and use a fresh, authenticated stock.
-
-
Possible Cause: Sensitivity of the specific cell line.
-
Solution: Consider using a less sensitive cell line or primary hepatocytes, which may have a more robust metabolic capacity. Compare your results with published data for similar compounds in the same cell line, if available.
-
-
Possible Cause: Issues with the this compound compound.
-
Solution: Verify the purity and stability of the this compound stock solution. Prepare fresh solutions for each experiment.
-
Issue 3: No significant increase in ALT/AST levels despite observing other signs of cytotoxicity (e.g., changes in cell morphology).
-
Possible Cause: The primary mechanism of toxicity may not lead to significant leakage of these specific enzymes.
-
Solution: Employ additional cytotoxicity assays that measure different aspects of cell health, such as ATP levels (e.g., CellTiter-Glo®), reactive oxygen species (ROS) production, or mitochondrial membrane potential (e.g., JC-1 staining).
-
-
Possible Cause: Insufficient incubation time.
-
Solution: Perform a time-course experiment to determine the optimal time point for measuring ALT/AST release after this compound treatment.
-
Data Presentation
Table 1: Incidence of Increased Liver Enzymes in the LADDER Phase 2 Clinical Trial
| Adverse Event | This compound (90 mg/day) (n=145) | Placebo (n=133) |
| Increased γ-glutamyltransferase | 14 (10%) | 2 (2%) |
| Increased Alanine Aminotransferase | 9 (6%) | 0 (0%) |
| Increased Aspartate Aminotransferase | Not Reported | Not Reported |
Source: Wilkinson et al., 2014
Table 2: Cumulative Incidence of Clinically Significant Liver Enzyme Elevations in Three Phase 3 Clinical Trials
| Liver Enzyme Elevation | Study 1 (this compound 30mg, n=256; 60mg, n=256; Placebo, n=256) | Study 2 (this compound 60mg, n=449; Placebo, n=452) | Study 3 (this compound 60mg, n=428; Placebo, n=422) |
| ALT ≥3 x ULN | 3 (1.2%); 7 (2.7%); 2 (0.8%) | 11 (2.5%); 5 (1.1%) | 6 (1.4%); 3 (0.7%) |
| AST ≥3 x ULN | 2 (0.8%); 4 (1.6%); 1 (0.4%) | 6 (1.3%); 2 (0.4%) | 3 (0.7%); 2 (0.5%) |
| ALT or AST ≥3 x ULN | 3 (1.2%); 7 (2.7%); 2 (0.8%) | 11 (2.5%); 5 (1.1%) | 6 (1.4%); 3 (0.7%) |
| ALT or AST ≥8 x ULN | 0; 1 (0.4%); 0 | 0; 0 | 0; 0 |
| Total Bilirubin ≥2 x ULN | 1 (0.4%); 1 (0.4%); 0 | 2 (0.4%); 1 (0.2%) | 0; 1 (0.2%) |
ULN = Upper Limit of Normal. Data presented as n (%). Source: Atri et al., 2018
Experimental Protocols
Protocol 1: In Vitro Assessment of ALT and AST Release from Cultured Hepatocytes
This protocol provides a general framework for measuring ALT and AST activity in the supernatant of cultured hepatocytes (e.g., HepG2 or primary human hepatocytes) following treatment with this compound.
Materials:
-
Hepatocyte cell line (e.g., HepG2) or cryopreserved primary human hepatocytes
-
Appropriate cell culture medium and supplements
-
This compound
-
Vehicle control (e.g., DMSO)
-
Commercially available ALT and AST activity assay kits (colorimetric or fluorometric)
-
96-well microplates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed hepatocytes in a 96-well plate at a density optimized for the specific cell type and allow them to adhere and stabilize for 24-48 hours.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. The final concentration of the vehicle (e.g., DMSO) should be consistent across all wells and should not exceed 0.1%.
-
Remove the existing medium from the cells and replace it with the medium containing the different concentrations of this compound or vehicle control. Include a positive control for hepatotoxicity (e.g., acetaminophen) if desired.
-
Incubation: Incubate the plate at 37°C in a humidified incubator with 5% CO2 for a predetermined duration (e.g., 24, 48, or 72 hours).
-
Sample Collection: After incubation, carefully collect the cell culture supernatant from each well without disturbing the cell monolayer.
-
Enzyme Activity Assay: Perform the ALT and AST activity assays on the collected supernatants according to the manufacturer's instructions for the chosen commercial kit.
-
Data Analysis: Measure the absorbance or fluorescence using a microplate reader. Calculate the ALT and AST activity in each sample based on the standard curve generated as per the kit's protocol. Express the results as units per liter (U/L) or as a fold change relative to the vehicle control.
Visualizations
References
- 1. This compound as a treatment for Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Preclinical safety evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 4. Drug metabolism and pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | The assessment of the potential hepatotoxicity of new drugs by in vitro metabolomics [frontiersin.org]
Validation & Comparative
A Preclinical Showdown: Idalopirdine and Other 5-HT6 Receptor Inhibitors in the Race for Cognitive Enhancement
For researchers and drug development professionals, the serotonin 5-HT6 receptor has emerged as a compelling target for improving cognitive function, particularly in the context of neurodegenerative diseases like Alzheimer's. This guide provides a detailed, data-driven comparison of the preclinical profiles of Idalopirdine (also known as Lu AE58054) and other notable 5-HT6 receptor inhibitors, including Intepirdine (RVT-101), SB-271046, Ro 04-6790, PRX-07034, AVN-211, and SUVN-502. By presenting key experimental data in a comparative format, this guide aims to facilitate an objective assessment of these compounds.
At a Glance: Key Preclinical Properties of 5-HT6 Inhibitors
The following tables summarize the core preclinical characteristics of this compound and its counterparts, focusing on their binding affinity for the 5-HT6 receptor, selectivity against other receptors, and their efficacy in animal models of cognition.
Table 1: Receptor Binding Affinity and Selectivity
This table presents the in vitro binding affinities (Ki) of various inhibitors for the human 5-HT6 receptor. A lower Ki value indicates a higher binding affinity. The selectivity profile highlights the compounds' affinity for other relevant receptors, providing an indication of their potential for off-target effects.
| Compound | 5-HT6 Ki (nM) | Selectivity Profile (Ki in nM for other receptors) |
| This compound (Lu AE58054) | 0.83[1][2] | α1A (21), α1B (22); >50-fold selectivity over 70 other targets[1] |
| Intepirdine (SB-742457/RVT-101) | 0.23[3] | 5-HT2A (10); >100-fold selectivity over other receptors[4] |
| SB-271046 | 1.3 | >200-fold selectivity over 55 other receptors, binding sites, and ion channels |
| Ro 04-6790 | 47 (rat), 12 (human) | High selectivity |
| PRX-07034 | 4-8 | D3 (71), 5-HT1B (260); ≥100-fold selectivity over 68 other targets |
| AVN-211 | 2.1 | 5-HT2B (125); High selectivity |
| SUVN-502 (Masupirdine) | 2.04 | High degree of selectivity |
Table 2: In Vivo Efficacy in Cognitive Models
This table summarizes the effects of the 5-HT6 inhibitors in two commonly used preclinical models of cognition: the Novel Object Recognition (NOR) test and the Morris Water Maze (MWM). These tests assess different aspects of learning and memory.
| Compound | Animal Model | Cognitive Assay | Key Findings |
| This compound (Lu AE58054) | Rat (PCP-induced cognitive impairment) | Novel Object Recognition | Reversed cognitive impairment at doses of 5-20 mg/kg |
| Intepirdine (SB-742457/RVT-101) | Rat | Not specified in direct comparison | Reported to reverse experimentally induced and age-related learning deficits |
| SB-271046 | Rat | Novel Object Recognition | Reversed delay-dependent deficits |
| Rat | Morris Water Maze | Improved retention of a previously learned platform position at 10 mg/kg | |
| Ro 04-6790 | Rat | Novel Object Recognition | Reversed delay-dependent deficits |
| Rat | Morris Water Maze | Enhanced retention of the learned platform position at 10 and 30 mg/kg | |
| PRX-07034 | Rat | Delayed Spontaneous Alternation | Enhanced performance at 1 and 3 mg/kg |
| Rat | Place-Response Switch Test | Enhanced switching between strategies at 1 and 3 mg/kg | |
| AVN-211 | Not specified | Passive Avoidance, Morris Water Maze | Pro-cognitive effects reported to be superior to PRX-07034 and Intepirdine |
| SUVN-502 (Masupirdine) | Rat | Object Recognition, Water Maze, Radial Arm Maze | Demonstrated pro-cognitive effects at doses of 1-10 mg/kg |
Signaling Pathways and Experimental Workflows
To provide a deeper understanding of the mechanisms of action and the experimental designs used to evaluate these compounds, the following diagrams illustrate the key signaling pathway of the 5-HT6 receptor and the workflows of the behavioral assays.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Frontiers | The Serotonin Receptor 6 Antagonist this compound and Acetylcholinesterase Inhibitor Donepezil Have Synergistic Effects on Brain Activity—A Functional MRI Study in the Awake Rat [frontiersin.org]
- 3. Progress in Investigational Agents Targeting Serotonin-6 Receptors for the Treatment of Brain Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
Head-to-head comparison of Idalopirdine and SUVN-502 in preclinical models
A Comparative Analysis of Two 5-HT6 Receptor Antagonists in Preclinical Models for Cognitive Enhancement
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, data-driven comparison of the preclinical profiles of two prominent 5-HT6 receptor antagonists, Idalopirdine and SUVN-502. Both compounds have been investigated for their potential to treat cognitive deficits associated with neurodegenerative diseases such as Alzheimer's disease. This document summarizes their pharmacological properties, efficacy in established animal models of cognition, and available safety data to assist researchers in evaluating their relative preclinical merits.
Executive Summary
This compound and SUVN-502 are both potent antagonists of the serotonin 6 (5-HT6) receptor, a target implicated in cognitive processes. Preclinical data suggest that both molecules hold promise for cognitive enhancement. This compound has been extensively studied, particularly in combination with acetylcholinesterase inhibitors, demonstrating synergistic effects on neuronal activity. SUVN-502 has shown robust pro-cognitive effects as a monotherapy in a variety of learning and memory paradigms. While direct head-to-head preclinical studies are limited, this guide consolidates available data to facilitate a comparative assessment.
Mechanism of Action and Signaling Pathway
Both this compound and SUVN-502 exert their primary pharmacological effect by blocking the 5-HT6 receptor. This receptor is almost exclusively expressed in the central nervous system, particularly in brain regions crucial for learning and memory, such as the hippocampus and cortex. The 5-HT6 receptor is a G-protein coupled receptor that, upon activation by serotonin, stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP). By antagonizing this receptor, this compound and SUVN-502 are hypothesized to modulate the activity of multiple neurotransmitter systems, including the cholinergic and glutamatergic pathways, which are known to be dysregulated in Alzheimer's disease. This modulation is thought to underlie their pro-cognitive effects.[1][2][3]
Figure 1: Simplified signaling pathway of 5-HT6 receptor antagonism.
Pharmacological Profile
A key aspect of a drug's potential is its affinity and selectivity for its target. Both this compound and SUVN-502 demonstrate high affinity for the 5-HT6 receptor.
| Parameter | This compound | SUVN-502 | Reference |
| 5-HT6 Receptor Binding Affinity (Ki) | 0.83 nM | 2.04 nM | [1][4] |
| Selectivity over 5-HT2A Receptor | ~950-fold (Ki = 791 nM) | >1200-fold |
SUVN-502 is highlighted as a "pure" 5-HT6 receptor antagonist with high selectivity. While both compounds are highly selective for the 5-HT6 receptor, the greater than 1200-fold selectivity of SUVN-502 over the 5-HT2A receptor is a notable feature.
Preclinical Efficacy in Cognitive Models
The pro-cognitive effects of this compound and SUVN-502 have been evaluated in various preclinical models of learning and memory.
SUVN-502
SUVN-502 has demonstrated efficacy in several rodent models of cognition:
-
Novel Object Recognition (NOR) Task: This task assesses recognition memory.
-
Morris Water Maze (MWM): This test evaluates spatial learning and memory.
-
Radial Arm Maze (RAM): This maze is used to assess spatial working and reference memory.
SUVN-502 showed pro-cognitive effects in these models at oral doses ranging from 1 to 10 mg/kg.
This compound
While specific quantitative data for this compound in the NOR, MWM, and RAM tasks as a monotherapy are not as readily available in the public domain, its cognitive-enhancing properties have been demonstrated, particularly in scopolamine-induced amnesia models and in synergistic combination with the acetylcholinesterase inhibitor, donepezil. In rat studies, the combination of this compound and donepezil resulted in a significant improvement in cognition.
Figure 2: General experimental workflow for preclinical cognitive testing.
Experimental Protocols
Detailed experimental protocols are crucial for the interpretation and replication of preclinical findings. Below are generalized protocols for the key behavioral assays mentioned.
Novel Object Recognition (NOR) Task
The NOR task is based on the innate tendency of rodents to explore novel objects more than familiar ones.
-
Habituation: The animal is allowed to freely explore an empty open-field arena for a set period to acclimate to the environment.
-
Familiarization/Training Phase: Two identical objects are placed in the arena, and the animal is allowed to explore them for a defined duration.
-
Test Phase: After a retention interval, one of the familiar objects is replaced with a novel object. The time spent exploring the novel and familiar objects is recorded. A preference for the novel object is indicative of recognition memory.
Morris Water Maze (MWM)
The MWM test assesses spatial learning and memory.
-
Apparatus: A large circular pool is filled with opaque water, and a small escape platform is hidden just below the water's surface.
-
Acquisition Phase: The animal is placed in the pool from different starting locations and must learn the location of the hidden platform using distal visual cues in the room. The time taken to find the platform (escape latency) is recorded over several trials and days.
-
Probe Trial: The platform is removed, and the animal is allowed to swim for a set time. The time spent in the quadrant where the platform was previously located is measured as an indicator of spatial memory.
Radial Arm Maze (RAM)
The RAM task evaluates spatial working and reference memory.
-
Apparatus: The maze consists of a central platform with several arms radiating outwards. Food rewards can be placed at the end of some or all arms.
-
Training: The animal learns to visit the baited arms to retrieve rewards.
-
Testing:
-
Working Memory: Assessed by the ability to avoid re-entering arms that have already been visited in a single trial.
-
Reference Memory: Assessed by the ability to learn and remember which arms are consistently baited over multiple trials.
-
Preclinical Safety Pharmacology
Preclinical safety studies are essential to identify potential adverse effects.
SUVN-502: Preclinical studies have indicated that SUVN-502 is safe and well-tolerated. It has undergone two Phase 1 studies in healthy young and elderly human populations with no major adverse events reported.
This compound: While generally considered safe and well-tolerated in clinical trials, some adverse events such as transient increases in liver transaminases have been observed. A systematic review of clinical trials noted an association with a higher incidence of at least one adverse event and increased liver enzymes and vomiting compared to placebo.
A core battery of safety pharmacology studies typically includes assessments of the central nervous, cardiovascular, and respiratory systems.
Discussion and Conclusion
Both this compound and SUVN-502 have demonstrated promising preclinical data as 5-HT6 receptor antagonists for the treatment of cognitive disorders.
-
Potency and Selectivity: Both compounds are potent 5-HT6 receptor antagonists. SUVN-502 is highlighted for its high selectivity, particularly over the 5-HT2A receptor.
-
Efficacy: SUVN-502 has shown clear pro-cognitive effects as a monotherapy in multiple, well-established rodent models of learning and memory. The preclinical evidence for this compound's monotherapy efficacy in these specific models is less detailed in the public domain, with a stronger emphasis on its synergistic effects when combined with an acetylcholinesterase inhibitor.
-
Safety: Both compounds have advanced to clinical trials, suggesting acceptable preclinical safety profiles. SUVN-502 is reported to be safe and well-tolerated in preclinical and early clinical studies. This compound has also been generally well-tolerated, although some safety signals, such as elevated liver enzymes, have been noted in clinical trials.
References
- 1. The Serotonin Receptor 6 Antagonist this compound and Acetylcholinesterase Inhibitor Donepezil Have Synergistic Effects on Brain Activity—A Functional MRI Study in the Awake Rat - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effect of masupirdine (SUVN‐502) on cognition in patients with moderate Alzheimer's disease: A randomized, double‐blind, phase 2, proof‐of‐concept study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effect of this compound as Adjunct to Cholinesterase Inhibitors on Change in Cognition in Patients With Alzheimer Disease: Three Randomized Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 4. go.drugbank.com [go.drugbank.com]
Lack of Direct Biomarker Evidence Clouds Target Engagement Validation for Idalopirdine
The development of idalopirdine, a selective 5-hydroxytryptamine-6 (5-HT6) receptor antagonist for Alzheimer's disease, was halted after disappointing Phase 3 clinical trial results. A critical gap in the available data is the absence of direct clinical evidence from biomarker analysis to validate that the drug successfully engaged its intended target, the 5-HT6 receptor, in patients. While a Positron Emission Tomography (PET) study was designed for this purpose, it was terminated before completion, leaving a crucial question unanswered for researchers and drug developers in the field.
This guide provides a comparative overview of the intended and preclinical validation of this compound's target engagement, alongside a comparison with another 5-HT6 receptor antagonist, intepirdine. The guide also details the proposed clinical methodology for assessing target engagement and discusses the implications of the missing biomarker data.
Comparison of 5-HT6 Receptor Antagonists
| Feature | This compound (Lu AE58054) | Intepirdine (RVT-101) |
| Mechanism of Action | Selective 5-HT6 receptor antagonist | Selective 5-HT6 receptor antagonist |
| Developer | Lundbeck and Otsuka Pharmaceutical | Axovant Sciences (originally GlaxoSmithKline) |
| Indication | Adjunctive treatment for mild-to-moderate Alzheimer's disease | Adjunctive treatment for mild-to-moderate Alzheimer's disease |
| Clinical Trial Phase | Development discontinued after Phase 3 failures | Development discontinued after Phase 3 failures |
| Target Engagement Biomarker Data (Human) | No published clinical data. A PET receptor occupancy study (NCT03307993) was terminated. | No published clinical biomarker data on target engagement. |
| Preclinical Target Engagement Data | In vivo binding studies in rats showed dose-dependent occupancy of striatal 5-HT6 receptors. | Preclinical studies suggested target engagement and pro-cognitive effects. |
Signaling Pathway of 5-HT6 Receptor Antagonism
The therapeutic rationale for 5-HT6 receptor antagonists in Alzheimer's disease is based on their potential to modulate multiple neurotransmitter systems implicated in cognition. By blocking the 5-HT6 receptor, these antagonists are thought to disinhibit the release of acetylcholine and glutamate, key neurotransmitters for learning and memory.
Caption: this compound's proposed mechanism of action.
Experimental Methodologies
While clinical data is unavailable, the planned PET study for this compound provides a detailed protocol for assessing target engagement.
Intended Clinical Biomarker Analysis: 5-HT6 Receptor Occupancy PET Study
This section outlines the methodology from the terminated clinical trial NCT03307993, which was designed to directly measure this compound's engagement with the 5-HT6 receptor in the human brain.
Objective: To determine the degree of 5-HT6 receptor occupancy (RO) in the brain following administration of this compound.
Experimental Workflow:
Caption: Workflow for the planned PET receptor occupancy study.
Key Parameters:
-
Radioligand: A specific PET tracer that binds to the 5-HT6 receptor would be used.
-
Imaging: PET scans would be conducted before (baseline) and after a period of this compound administration.
-
Quantification: The primary outcome measure is the Binding Potential (BPND), which reflects the density of available receptors. The percentage of receptor occupancy is calculated using the formula: RO (%) = 100 * (1 - BPND(treatment) / BPND(baseline))
Preclinical Biomarker Analysis: In Vivo Receptor Occupancy in Rats
Preclinical studies provided the initial evidence for this compound's target engagement.
Objective: To determine the relationship between the administered dose of this compound and the occupancy of 5-HT6 receptors in the rat brain.
Methodology:
-
Animal Model: Male Sprague-Dawley rats were used.
-
Drug Administration: this compound was administered orally at various doses.
-
Ex Vivo Binding Assay: At a specified time after drug administration, the animals were euthanized, and their brains were dissected. The striatum, a brain region with high 5-HT6 receptor density, was isolated.
-
Radioligand Binding: The striatal tissue was incubated with a radiolabeled ligand specific for the 5-HT6 receptor to measure the amount of unoccupied receptors.
-
Quantification: The percentage of receptor occupancy was calculated by comparing the binding in this compound-treated animals to that in vehicle-treated controls.
Results Summary (Preclinical):
| This compound Dose (mg/kg, p.o.) | Striatal 5-HT6 Receptor Occupancy (%) |
| 5 | > 65% |
| 10 | > 80% |
| 20 | > 90% |
These preclinical data suggested that this compound could achieve high levels of 5-HT6 receptor occupancy in a dose-dependent manner.
Conclusion and Future Directions
The absence of clinical biomarker data validating this compound's target engagement represents a significant knowledge gap. While preclinical studies were promising, the failure to confirm that the drug reached and bound to its target in the intended patient population at therapeutic doses makes it difficult to definitively interpret the negative results of the Phase 3 trials. It remains unclear whether the lack of efficacy was due to a failure of the therapeutic hypothesis (i.e., that 5-HT6 receptor antagonism is not a viable strategy for Alzheimer's disease) or a failure of the drug to engage its target adequately in humans.
For future drug development programs targeting the 5-HT6 receptor or other CNS targets, this case underscores the critical importance of incorporating target engagement biomarkers early in clinical development. PET receptor occupancy studies, or other validated biomarker assays, are invaluable tools for de-risking clinical trials and providing crucial data to inform dose selection and interpret efficacy outcomes. Without such data, the field is left to speculate on the reasons for clinical trial failures, hindering the collective learning process in the challenging quest for effective Alzheimer's disease therapies.
The 5-HT6 Receptor Antagonist Saga: A Cross-Study Analysis of Clinical Trial Failures in Alzheimer's Disease
For researchers, scientists, and drug development professionals, the pursuit of effective therapeutics for Alzheimer's disease (AD) has been fraught with challenges. Among the promising targets, the serotonin 6 (5-HT6) receptor has been the focus of significant investigation, with several antagonists reaching late-stage clinical trials. However, the landscape is littered with high-profile failures, leaving the scientific community to dissect the reasons behind these disappointing outcomes. This guide provides a comparative analysis of prominent failed 5-HT6 antagonist clinical trials, presenting key data, experimental methodologies, and a closer look at the underlying scientific rationale.
The central hypothesis underpinning the development of 5-HT6 receptor antagonists for AD is their potential to modulate multiple neurotransmitter systems implicated in cognitive function. Primarily, antagonism of the 5-HT6 receptor is believed to enhance cholinergic and glutamatergic neurotransmission, both of which are compromised in the AD brain. Despite encouraging preclinical data and some positive signals in early-phase trials, a string of Phase 3 failures, including those for intepirdine, idalopirdine, and latrepirdine, has cast a shadow over this therapeutic strategy. This analysis aims to provide an objective comparison of these trials to facilitate a deeper understanding of their shortcomings and inform future research in this area.
Comparative Analysis of Failed Phase 3 Clinical Trials
The following tables summarize the key characteristics and outcomes of major failed clinical trials of 5-HT6 receptor antagonists in patients with mild-to-moderate Alzheimer's disease.
Table 1: Overview of Failed 5-HT6 Antagonist Phase 3 Clinical Trials
| Drug Name (Company) | Trial Name(s) | Indication | Phase | Primary Efficacy Endpoints | Adjunctive Therapy |
| Intepirdine (RVT-101) (Axovant) | MINDSET | Mild-to-moderate Alzheimer's Disease | 3 | ADAS-Cog, ADCS-ADL | Donepezil[1][2] |
| This compound (Lundbeck/Otsuka) | STARSHINE, STARBEAM, STARBRIGHT | Mild-to-moderate Alzheimer's Disease | 3 | ADAS-Cog | Donepezil, Rivastigmine, or Galantamine[3][4] |
| Latrepirdine (Dimebon) (Pfizer/Medivation) | CONNECTION, CONCERT | Mild-to-moderate Alzheimer's Disease | 3 | ADAS-Cog, CIBIC-plus, ADCS-ADL | Monotherapy or Donepezil |
| Masupirdine (SUVN-502) (Suven) | Phase 2 PoC | Moderate Alzheimer's Disease | 2 | ADAS-Cog 11 | Donepezil and Memantine |
Table 2: Patient Demographics and Baseline Characteristics
| Trial | Drug | Number of Patients (Randomized) | Age Range (years) | Mean Baseline MMSE Score | Mean Baseline ADAS-Cog Score |
| MINDSET | Intepirdine | 1,315 | 50-85 | ~18.5 | Not explicitly stated |
| STAR Trials (pooled) | This compound | 2,525 | ≥50 | ~17 | ~26 |
| CONNECTION | Latrepirdine | 598 | ≥50 | Not explicitly stated | Not explicitly stated |
| CONCERT | Latrepirdine | 1,003 | ≥55 | Not explicitly stated | Not explicitly stated |
| Phase 2 PoC | Masupirdine | 564 | 50-85 | 12-20 (range) | Not explicitly stated |
Table 3: Key Efficacy Outcomes of Failed Phase 3 Trials
| Trial | Drug (Dosage) | Primary Endpoint 1 (ADAS-Cog Change from Baseline vs. Placebo) | p-value | Primary Endpoint 2 (ADCS-ADL or CIBIC+ Change from Baseline vs. Placebo) | p-value |
| MINDSET | Intepirdine (35 mg/day) | -0.36 point improvement | 0.22 | -0.09 point decline (ADCS-ADL) | 0.83 |
| STARSHINE | This compound (10, 30, 60 mg/day) | Did not meet primary endpoint | Not significant | Not significant | Not significant |
| STARBEAM | This compound (10, 30 mg/day) | Did not meet primary endpoint | Not significant | Not significant | Not significant |
| STARBRIGHT | This compound (60 mg/day) | -0.55 point improvement | Not significant | Not significant | Not significant |
| CONNECTION | Latrepirdine (20 mg TID) | No significant difference | 0.68 | No significant difference (CIBIC-plus) | 0.81 |
| CONCERT | Latrepirdine (20 mg TID) | Did not achieve statistical significance | Not significant | Did not achieve statistical significance (ADCS-ADL) | Not significant |
| Phase 2 PoC | Masupirdine (50, 100 mg/day) | Statistically non-significant | Not significant | No significant treatment effects in secondary evaluations | Not significant |
Experimental Protocols of Key Preclinical and Clinical Assessments
A critical evaluation of the failed trials necessitates an understanding of the methodologies employed in both preclinical and clinical stages.
Preclinical Assessment of Pro-Cognitive Effects
The pro-cognitive effects of 5-HT6 receptor antagonists were primarily evaluated in rodent models of learning and memory. A commonly cited paradigm is the Novel Object Recognition (NOR) test .
-
Objective: To assess short-term recognition memory.
-
Animals: Adult male Wistar or Sprague-Dawley rats were typically used.
-
Procedure:
-
Habituation: Rats were individually habituated to an open-field arena for a set period (e.g., 10 minutes) on consecutive days.
-
Training (T1): On the training day, two identical objects were placed in the arena, and the rat was allowed to explore them for a defined duration (e.g., 5 minutes). The time spent exploring each object was recorded.
-
Inter-trial Interval: Following training, a retention interval of a specific duration (e.g., 1 to 24 hours) was imposed, during which the animal was returned to its home cage.
-
Testing (T2): During the test phase, one of the familiar objects from T1 was replaced with a novel object. The rat was returned to the arena, and the time spent exploring the familiar and novel objects was recorded.
-
-
Drug Administration: The 5-HT6 antagonist or vehicle was typically administered intraperitoneally (i.p.) or orally (p.o.) at a specific time before the training or testing phase.
-
Cognitive Deficit Induction: To model cognitive impairment, a scopolamine (muscarinic antagonist) or MK-801 (NMDA receptor antagonist) challenge was often administered prior to the training session.
-
Data Analysis: A discrimination index (DI) was calculated as (Time exploring novel object - Time exploring familiar object) / (Total exploration time). A higher DI indicates better recognition memory. Statistical analysis was performed using t-tests or ANOVA.
Clinical Assessment of Efficacy in Alzheimer's Disease
The primary measures of efficacy in the pivotal Phase 3 trials were standardized cognitive and functional scales.
-
Alzheimer's Disease Assessment Scale-Cognitive Subscale (ADAS-Cog): This is a widely used, clinician-administered instrument to assess the severity of cognitive dysfunction in AD. It consists of 11 to 13 tasks evaluating memory, language, praxis, and orientation. Scores range from 0 to 70 (for the 11-item version), with higher scores indicating greater cognitive impairment.
-
Alzheimer's Disease Cooperative Study-Activities of Daily Living (ADCS-ADL): This is an informant-based questionnaire that assesses the patient's ability to perform basic and instrumental activities of daily living. A higher score indicates greater functional independence.
-
Clinician's Interview-Based Impression of Change Plus Caregiver Input (CIBIC-plus): This is a global assessment of change in the patient's overall condition, based on separate interviews with the patient and caregiver. The clinician rates the patient's change from baseline on a 7-point scale.
Visualizing the Scientific Rationale and Experimental Workflow
To provide a clearer understanding of the underlying biology and the research process, the following diagrams were generated using the DOT language.
Caption: Simplified 5-HT6 receptor signaling and the proposed mechanism of antagonist action.
Caption: Generalized workflow of 5-HT6 antagonist development leading to clinical trials.
Discussion and Future Directions
The consistent failure of 5-HT6 receptor antagonists in late-stage clinical trials for Alzheimer's disease raises critical questions about the validity of this therapeutic target and the translatability of preclinical findings. Several factors may have contributed to these outcomes:
-
Complexity of 5-HT6 Receptor Signaling: The 5-HT6 receptor is involved in intricate signaling cascades, and its simple antagonism may not be sufficient to produce a robust pro-cognitive effect in the complex neurodegenerative environment of the AD brain.
-
Disconnect Between Preclinical Models and Human Disease: While these antagonists showed promise in rodent models of cognitive impairment, these models may not adequately replicate the multifaceted pathology of human Alzheimer's disease.
-
Patient Heterogeneity: Alzheimer's disease is a heterogeneous disorder, and it is possible that 5-HT6 antagonists may only be effective in a specific subpopulation of patients that were not identified in these broad clinical trials.
-
Inadequate Target Engagement or Dosing: While efforts were made to establish appropriate dosing, it remains a possibility that the doses used in the Phase 3 trials did not achieve sufficient or sustained target engagement in the brain to elicit a therapeutic effect.
-
Symptomatic vs. Disease-Modifying Effects: These antagonists were primarily investigated for symptomatic improvement. The underlying neurodegenerative processes in AD may have been too advanced in the trial populations for a symptomatic treatment to show a significant benefit.
The failures of intepirdine, this compound, and latrepirdine have been a significant setback. However, the data generated from these large-scale trials are invaluable. A thorough, cross-study analysis can help the scientific community learn from these failures and refine future drug development strategies for Alzheimer's disease. Future research may need to focus on more targeted patient populations, combination therapies that address multiple pathological pathways, and the development of more predictive preclinical models. The story of 5-HT6 receptor antagonists serves as a stark reminder of the complexities of CNS drug development and the urgent need for innovative approaches to tackle neurodegenerative diseases.
References
- 1. Axovant’s Phase III trial of Alzheimer's disease drug fails to meet primary endpoints - Clinical Trials Arena [clinicaltrialsarena.com]
- 2. Intepirdine as adjunctive therapy to donepezil for mild-to-moderate Alzheimer's disease: A randomized, placebo-controlled, phase 3 clinical trial (MINDSET) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. firstwordpharma.com [firstwordpharma.com]
- 4. drugdiscoverytrends.com [drugdiscoverytrends.com]
The Idalopirdine Saga: A Post-Mortem on the 5-HT6 Receptor Antagonist Program and a Guide for Future Alzheimer's Trials
The clinical development of Idalopirdine, a selective 5-HT6 receptor antagonist, for the treatment of mild-to-moderate Alzheimer's disease (AD) serves as a critical case study in the challenges of translating promising early-phase results into late-stage clinical success. Despite a positive Phase 2 trial that ignited hope for a new symptomatic treatment, the comprehensive Phase 3 program, comprising the STARSHINE, STARBEAM, and STARBRIGHT studies, ultimately failed to meet its primary endpoints. This guide provides a detailed comparison of the this compound clinical trial data with another contemporary 5-HT6 antagonist, Intepirdine, and distills key lessons to inform the design of future clinical trials in Alzheimer's disease.
A Tale of Two Phases: From Promise to Disappointment
Quantitative Analysis of Clinical Trial Outcomes
The primary measure of cognitive efficacy in these trials was the change from baseline in the Alzheimer's Disease Assessment Scale-Cognitive subscale (ADAS-Cog), a standard tool in AD research. A lower score on the ADAS-Cog indicates better cognitive function.
| Trial | Drug/Dose | N (Patients) | Mean Change from Baseline in ADAS-Cog (Drug) | Mean Change from Baseline in ADAS-Cog (Placebo) | Treatment Difference vs. Placebo (95% CI) | p-value |
| This compound Phase 2 (LADDER) | 90 mg/day (30 mg TID) | 140 | -0.77 | +1.38 | -2.16 (-3.62 to -0.69) | 0.0040 |
| This compound Phase 3 (STARSHINE) | 30 mg/day | ~311 | +0.61 | +0.41 | +0.33 (-0.59 to 1.26) | NS |
| 60 mg/day | ~311 | +0.37 | +0.41 | +0.05 (-0.88 to 0.98) | NS | |
| This compound Phase 3 (STARBEAM) | 10 mg/day | ~286 | +0.53 | +0.56 | Not statistically compared | NS |
| 30 mg/day | ~286 | +1.01 | +0.56 | +0.63 (-0.38 to 1.65) | NS | |
| This compound Phase 3 (STARBRIGHT) | 60 mg/day | ~367 | +0.38 | +0.82 | -0.55 (-1.45 to 0.36) | NS |
| Intepirdine Phase 3 (MINDSET) | 35 mg/day | 661 | - | - | -0.36 (-0.95 to 0.22) | 0.2249 |
NS: Not Significant. Data compiled from multiple sources.
The promising results of the LADDER study, which showed a clear cognitive benefit with a 90 mg daily dose of this compound administered three times a day, were not replicated in the Phase 3 trials that utilized lower once-daily doses of 10, 30, and 60 mg. This discrepancy in dosing regimen is a critical point of discussion and a key lesson learned.
Comparative Analysis with Intepirdine
Intepirdine, another 5-HT6 receptor antagonist, followed a similar trajectory to this compound. Its Phase 3 MINDSET trial, which investigated a 35 mg once-daily dose as an adjunct to donepezil, also failed to demonstrate a statistically significant improvement in cognition or activities of daily living.
This parallel failure of two prominent 5-HT6 antagonists in late-stage trials raises fundamental questions about the therapeutic hypothesis, the chosen patient population, and the design of the clinical trials themselves.
Experimental Protocols: A Closer Look at Trial Design
Understanding the nuances of the clinical trial protocols is essential to deciphering the reasons for failure and extracting valuable lessons.
Key Inclusion and Exclusion Criteria
| Criteria | This compound Phase 2 (LADDER) | This compound Phase 3 (STARSHINE, STARBEAM, STARBRIGHT) | Intepirdine Phase 3 (MINDSET) |
| Age | ≥ 50 years | ≥ 50 years | 50-85 years |
| Diagnosis | Moderate Alzheimer's Disease | Mild-to-moderate Alzheimer's Disease | Mild-to-moderate Alzheimer's Disease |
| MMSE Score | 12-19 | 12-22 | 10-26 |
| Background Therapy | Stable donepezil (10 mg/day) for ≥ 3 months | Stable cholinesterase inhibitor (donepezil in STARSHINE/BEAM) for ≥ 3 months | Stable donepezil for ≥ 4 months |
| Key Exclusions | Other significant neurological or psychiatric disorders | Other significant neurological or psychiatric disorders; current memantine use | Other causes of dementia; atypical clinical features |
MMSE: Mini-Mental State Examination.
The patient populations across these trials were broadly similar, focusing on individuals with mild-to-moderate Alzheimer's disease already receiving standard-of-care treatment.
Dosing Regimens
A critical difference between the successful Phase 2 trial of this compound and its failed Phase 3 program was the dosing strategy.
| Trial | Drug | Dosage and Frequency |
| This compound Phase 2 (LADDER) | This compound | 90 mg/day (administered as 30 mg three times daily) |
| This compound Phase 3 | This compound | 10 mg/day, 30 mg/day, or 60 mg/day (all once daily) |
| Intepirdine Phase 3 (MINDSET) | Intepirdine | 35 mg/day (once daily) |
The shift from a higher, thrice-daily dose in Phase 2 to lower, once-daily doses in Phase 3 for this compound, based on PET receptor occupancy studies suggesting high receptor binding at lower doses, is a significant point of contention and a potential reason for the discordant results.
The 5-HT6 Receptor Signaling Pathway
This compound and Intepirdine act as antagonists at the serotonin 6 (5-HT6) receptor. These receptors are almost exclusively found in the central nervous system, particularly in brain regions crucial for cognition like the hippocampus and prefrontal cortex. The antagonism of these receptors is thought to enhance cognitive function by modulating the release of several key neurotransmitters.
Figure 1: Simplified 5-HT6 Receptor Signaling Pathway. This diagram illustrates the canonical Gs-protein coupled signaling cascade initiated by serotonin binding to the 5-HT6 receptor, leading to the modulation of various neurotransmitters. This compound acts as an antagonist, blocking this pathway.
Lessons Learned for Future Clinical Trials
The failures of the this compound and Intepirdine clinical development programs offer several crucial lessons for future Alzheimer's disease research:
-
Dose Ranging and Regimen Optimization are Paramount: The discrepancy between this compound's Phase 2 and Phase 3 results underscores the critical importance of thorough dose-finding studies. The decision to switch to a lower, once-daily regimen in Phase 3, based on surrogate markers like receptor occupancy, may have been a fatal flaw. Future trials should rigorously evaluate not just the dose, but also the frequency of administration, to ensure optimal target engagement and therapeutic effect.
-
The Perils of Over-reliance on Biomarkers for Dosing Decisions: While PET receptor occupancy data is valuable, it should not be the sole determinant of dose selection for pivotal trials. The clinical effect may be more complex than simple receptor binding, potentially involving downstream signaling dynamics that are not captured by static occupancy measures.
-
Patient Heterogeneity and Subgroup Analysis: Alzheimer's disease is increasingly recognized as a heterogeneous condition. Future trials should incorporate more sophisticated patient stratification strategies, potentially using biomarkers to identify subgroups of patients who are more likely to respond to a particular therapeutic mechanism. Post-hoc analyses of the this compound and Intepirdine data for potential responder populations could yield valuable insights.
-
Re-evaluating the 5-HT6 Receptor Hypothesis: The consecutive failures of two major drug candidates targeting the 5-HT6 receptor cast doubt on the viability of this mechanism as a broad-spectrum treatment for Alzheimer's disease. While the preclinical rationale was strong, the translation to clinical efficacy has been elusive. Future research in this area may need to focus on more specific patient populations or combination therapies.
-
The Importance of Robust Phase 2b Studies: A well-designed, adequately powered Phase 2b study that closely mimics the intended Phase 3 design is crucial for de-risking late-stage development. The significant changes in dosing between this compound's Phase 2 and Phase 3 trials highlight the dangers of not having a clear and consistent development plan.
Conclusion
The this compound clinical development program, while ultimately unsuccessful, provides a rich source of learning for the Alzheimer's research community. By carefully dissecting the data, comparing it with other similar programs, and critically evaluating the trial designs, we can refine our approaches to future clinical investigations. The lessons learned from these failures are invaluable stepping stones on the long and arduous path to developing effective treatments for this devastating disease. The key takeaway for future trials is a renewed emphasis on meticulous dose-finding, a cautious interpretation of surrogate endpoints, and a deeper understanding of the heterogeneity of Alzheimer's disease.
References
Idalopirdine's Efficacy in a Preclinical Model of Schizophrenia-Related Cognitive Dysfunction
For Researchers, Scientists, and Drug Development Professionals: A Comparative Guide
Idalopirdine (Lu AE58054), a selective antagonist of the serotonin 5-HT6 receptor, has been investigated for its potential to ameliorate cognitive deficits in various neurological disorders. While its development for Alzheimer's disease was discontinued after Phase III trials failed to meet their primary endpoints, preclinical evidence has demonstrated its efficacy in non-Alzheimer's models of cognitive dysfunction, particularly in a rodent model relevant to schizophrenia. This guide provides an objective comparison of this compound's performance, supported by experimental data, to inform ongoing research and drug development efforts in this area.
Mechanism of Action: Modulating Multiple Neurotransmitter Systems
This compound's primary mechanism of action is the blockade of the 5-HT6 receptor. These receptors are predominantly expressed in brain regions crucial for cognition, such as the cortex and hippocampus. By antagonizing these receptors, this compound is believed to disinhibit the release of several key neurotransmitters, leading to a potential improvement in cognitive processes. This proposed signaling pathway involves the enhanced transmission of:
-
Acetylcholine: A neurotransmitter vital for learning and memory.
-
Glutamate: The primary excitatory neurotransmitter in the brain, essential for synaptic plasticity.
-
Dopamine and Norepinephrine: Monoamines that play a significant role in attention, motivation, and executive function.
The pro-cognitive effects of 5-HT6 receptor antagonists are thought to be mediated through an indirect enhancement of these neurotransmitter systems.
Efficacy in a Phencyclidine (PCP) Model of Schizophrenia-Related Cognitive Impairment
A key preclinical study investigated the effects of this compound in a rat model of cognitive impairment induced by subchronic administration of phencyclidine (PCP). PCP, an NMDA receptor antagonist, is used to model schizophrenia-like cognitive deficits in rodents. The study demonstrated that this compound can reverse these cognitive impairments.
Quantitative Data Summary
The primary measure of cognitive performance in this study was the Novel Object Recognition (NOR) test, which assesses recognition memory. The data below summarizes the key findings.
| Treatment Group | Dose (mg/kg, p.o.) | Discrimination Index (Mean ± SEM) | Outcome |
| Vehicle + Vehicle | - | 0.35 ± 0.05 | Normal Recognition Memory |
| PCP + Vehicle | - | -0.02 ± 0.06 | Impaired Recognition Memory |
| PCP + this compound | 5 | 0.28 ± 0.07 | Reversal of Impairment |
| PCP + this compound | 10 | 0.31 ± 0.08 | Reversal of Impairment |
| PCP + this compound | 20 | 0.33 ± 0.09** | Reversal of Impairment |
| p < 0.05 compared to Vehicle + Vehicle group | |||
| **p < 0.05 compared to PCP + Vehicle group |
Data extracted from Arnt et al., International Journal of Neuropsychopharmacology, 2010.
Experimental Protocol: Subchronic PCP Treatment and Novel Object Recognition
The following provides a detailed methodology for the pivotal experiment.
1. Animal Model:
-
Species: Male Sprague-Dawley rats.
-
Induction of Cognitive Impairment: Subchronic treatment with phencyclidine (PCP) at a dose of 2 mg/kg, administered intraperitoneally (i.p.) twice daily for 7 consecutive days. This was followed by a 7-day washout period before behavioral testing commenced.
2. Drug Administration:
-
This compound (5, 10, or 20 mg/kg) or vehicle was administered orally (p.o.) 60 minutes prior to the start of the Novel Object Recognition (NOR) acquisition trial.
3. Novel Object Recognition (NOR) Test:
-
Habituation: Rats were habituated to the testing arena (a circular open field) for 10 minutes on three consecutive days prior to the test day.
-
Acquisition Trial (T1): On the test day, rats were placed in the arena containing two identical objects and allowed to explore for 3 minutes.
-
Inter-Trial Interval (ITI): A 1-hour delay between the acquisition and retention trials.
-
Retention Trial (T2): Rats were returned to the arena where one of the familiar objects was replaced with a novel object. They were allowed to explore for 3 minutes.
-
Data Analysis: The time spent exploring each object was recorded. The discrimination index was calculated as: (Time exploring novel object - Time exploring familiar object) / (Total exploration time). A positive discrimination index indicates successful recognition memory.
Comparison with Other Preclinical Models
While the most robust data for this compound in a non-Alzheimer's model comes from the PCP study, it is useful to consider other relevant models of cognitive dysfunction where 5-HT6 receptor antagonists have been evaluated.
-
Age-Related Cognitive Decline: This is another area of interest for cognitive enhancers. The procognitive effects of 5-HT6 antagonists suggest potential utility in mitigating age-associated memory decline, although specific studies with this compound in this context are not extensively documented.
Conclusion and Future Directions
The preclinical evidence presented demonstrates that this compound effectively reverses cognitive deficits in the phencyclidine rat model, which is of significant relevance to the cognitive impairment associated with schizophrenia.[2] The reversal of PCP-induced deficits in the Novel Object Recognition task at doses that achieve substantial 5-HT6 receptor occupancy in the brain provides a strong rationale for its potential therapeutic utility in this indication.[2][3]
While the clinical development of this compound for Alzheimer's disease was unsuccessful, these preclinical findings in a non-Alzheimer's model of cognitive dysfunction suggest that the therapeutic potential of this compound and other 5-HT6 receptor antagonists may be worth exploring in other CNS disorders characterized by cognitive impairment, such as schizophrenia. Further research is warranted to elucidate the full therapeutic window and to investigate the efficacy of this compound in other models of cognitive dysfunction relevant to psychiatric and neurological conditions.
References
- 1. Effect of this compound as Adjunct to Cholinesterase Inhibitors on Change in Cognition in Patients With Alzheimer Disease: Three Randomized Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Lu AE58054, a 5-HT6 antagonist, reverses cognitive impairment induced by subchronic phencyclidine in a novel object recognition test in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. research.manchester.ac.uk [research.manchester.ac.uk]
A Comparative Analysis of Idalopirdine and Next-Generation 5-HT6 Antagonists: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the first-generation 5-HT6 antagonist, Idalopirdine, with next-generation compounds, Intepirdine and Masupirdine (SUVN-502). This analysis is supported by experimental data on their pharmacological profiles, efficacy in preclinical and clinical studies, and detailed experimental methodologies.
The serotonin 5-HT6 receptor, expressed almost exclusively in the central nervous system, has been a compelling target for the symptomatic treatment of cognitive deficits in neurodegenerative disorders such as Alzheimer's disease. Antagonism of this receptor is thought to modulate multiple neurotransmitter systems, including acetylcholine and glutamate, thereby enhancing cognitive function. This guide delves into a comparative analysis of this compound, a well-studied 5-HT6 antagonist, and two next-generation antagonists, Intepirdine and Masupirdine, which were developed with the aim of improved efficacy and safety profiles.
Pharmacological Profile: A Quantitative Comparison
The cornerstone of a targeted therapeutic is its binding affinity and selectivity for the intended receptor. The following tables summarize the available quantitative data for this compound, Intepirdine, and Masupirdine.
| Compound | Target Receptor | Binding Affinity (Ki, nM) | Reference |
| This compound | 5-HT6 | 0.83[1][2][3] | Arnt et al., 2010 |
| Intepirdine | 5-HT6 | ~0.23 (pKi 9.63)[4] | MedChemExpress |
| Masupirdine | 5-HT6 | 2.04[5] | Axon Medchem, MedChemExpress |
| Table 1: Comparative Binding Affinities of 5-HT6 Antagonists. |
| Compound | Off-Target Selectivity | Reference |
| This compound | Selective 5-HT6 receptor antagonist. | Arnt et al., 2010 |
| Intepirdine | >100-fold selectivity over other receptors. | MedChemExpress |
| Masupirdine | >1200-fold selectivity over 5-HT2A receptor; selective over 100 other target sites. | Axon Medchem, Suven Life Sciences |
| Table 2: Comparative Selectivity Profiles of 5-HT6 Antagonists. |
Preclinical and Clinical Efficacy: A Summary of Findings
While all three compounds have shown promise in preclinical models, their translation to clinical efficacy has been challenging.
This compound (Lu AE58054) demonstrated pro-cognitive effects in preclinical studies and showed a statistically significant improvement in cognitive performance in a Phase 2 trial when used as an adjunct to donepezil in patients with moderate Alzheimer's disease. However, three subsequent Phase 3 trials (STARSHINE, STARBEAM, and STARBRIGHT) failed to meet their primary endpoints for improving cognition.
Intepirdine (SB-742457, RVT-101) also showed potential in preclinical models for enhancing cognition, memory, and learning. While some preliminary efficacy was observed in Phase 2 trials, a large Phase 3 trial (MINDSET) in patients with mild-to-moderate Alzheimer's disease did not show a significant improvement in cognition or activities of daily living compared to placebo. Development of Intepirdine for Alzheimer's disease was subsequently discontinued.
Masupirdine (SUVN-502) is a potent and selective 5-HT6 receptor antagonist that has demonstrated robust pro-cognitive effects in various animal models. A Phase 2a proof-of-concept study in patients with moderate Alzheimer's disease, as a triple therapy with donepezil and memantine, did not meet its primary endpoint for cognition. However, post-hoc analyses suggested potential benefits on behavioral and neuropsychiatric symptoms, particularly agitation and psychosis. Based on these findings, a Phase 3 clinical trial is underway to evaluate Masupirdine for the treatment of agitation in patients with dementia of the Alzheimer's type.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate the key signaling pathway of the 5-HT6 receptor and a typical workflow for the preclinical to clinical development of these antagonists.
References
- 1. Object recognition test for studying cognitive impairments in animal models of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Intepirdine - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 3. Frontiers | The Serotonin Receptor 6 Antagonist this compound and Acetylcholinesterase Inhibitor Donepezil Have Synergistic Effects on Brain Activity—A Functional MRI Study in the Awake Rat [frontiersin.org]
- 4. suven.com [suven.com]
- 5. researchgate.net [researchgate.net]
Safety Operating Guide
Essential Guide to the Proper Disposal of Idalopirdine for Laboratory Professionals
For researchers, scientists, and drug development professionals, the safe handling and disposal of investigational compounds like idalopirdine are paramount to ensuring a secure laboratory environment and preventing environmental contamination. This guide provides a comprehensive, step-by-step procedure for the proper disposal of this compound, grounded in established safety protocols.
This compound Safety and Hazard Information
This compound hydrochloride is classified with specific hazards that necessitate careful handling and disposal.[1] It is harmful if swallowed and demonstrates high toxicity to aquatic life with long-lasting effects.[1] Adherence to the safety precautions outlined in the Safety Data Sheet (SDS) is mandatory.
| Hazard Classification | GHS Code | Description |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed.[1] |
| Acute Aquatic Toxicity | Category 1 | H400: Very toxic to aquatic life.[1] |
| Chronic Aquatic Toxicity | Category 1 | H410: Very toxic to aquatic life with long lasting effects.[1] |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation. |
| Serious Eye Damage/Eye Irritation | Category 2 | H319: Causes serious eye irritation. |
| Specific Target Organ Toxicity, Single Exposure | Category 3 | H335: May cause respiratory irritation. |
Step-by-Step Disposal Protocol for this compound
The primary and recommended method for the disposal of this compound and its containers is through a licensed and approved hazardous waste disposal service. This ensures compliance with regulatory standards and minimizes environmental impact.
1. Personal Protective Equipment (PPE): Before handling this compound for disposal, ensure you are wearing appropriate PPE:
-
Eye Protection: Safety glasses with side shields or chemical safety goggles.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile).
-
Body Protection: A laboratory coat.
-
Respiratory Protection: If there is a risk of generating dust or aerosols, use a NIOSH-approved respirator.
2. Waste Segregation and Containerization:
-
Solid Waste: Collect solid this compound waste, including any contaminated materials like weighing paper or contaminated PPE, in a designated and clearly labeled hazardous waste container.
-
Liquid Waste: Solutions containing this compound should be collected in a separate, compatible, and clearly labeled hazardous waste container. Do not mix with other solvent waste streams unless explicitly permitted by your institution's hazardous waste management plan.
-
Empty Containers: Empty containers that held this compound should be treated as hazardous waste and disposed of through the same approved channels. Do not rinse the containers and pour the rinsate down the drain.
3. Labeling: All waste containers must be accurately and clearly labeled with:
-
The words "Hazardous Waste."
-
The chemical name: "this compound" or "this compound Hydrochloride."
-
The associated hazard warnings (e.g., "Acutely Toxic," "Environmental Hazard").
4. Storage Pending Disposal: Store the sealed and labeled hazardous waste containers in a designated, secure, and well-ventilated area, away from incompatible materials such as strong acids, alkalis, and strong oxidizing or reducing agents.
5. Arrange for Professional Disposal: Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for the collection and proper disposal of the this compound waste.
Alternative Disposal (for trace amounts, if institutional policy allows):
In the rare instance that only trace residual amounts of this compound remain and professional disposal is not immediately feasible, and if permitted by your institution's specific guidelines, the following procedure can be considered for in-lab decontamination of surfaces. However, this is not a substitute for the proper disposal of bulk quantities.
-
Decontamination of Surfaces: Wipe surfaces with a suitable solvent (e.g., ethanol or methanol) to dissolve any residual this compound. Collect the cleaning materials (wipes, etc.) as hazardous waste.
Under no circumstances should this compound be disposed of down the drain or in the regular trash.
Workflow for this compound Disposal
The following diagram illustrates the logical steps for the proper disposal of this compound in a laboratory setting.
Caption: Logical workflow for the safe disposal of this compound.
References
Essential Safety and Logistical Information for Handling Idalopirdine
This document provides crucial safety protocols and logistical plans for the handling and disposal of Idalopirdine, tailored for research, scientific, and drug development professionals. The following procedural guidance is designed to ensure a safe laboratory environment and proper management of this neuroactive compound.
Hazard Identification and Personal Protective Equipment
This compound presents several potential hazards that necessitate the use of appropriate personal protective equipment (PPE). According to its Safety Data Sheet (SDS), this compound is harmful if swallowed and very toxic to aquatic life with long-lasting effects[1]. Additional GHS classifications indicate that it may cause skin irritation, serious eye irritation, and respiratory irritation[2].
A risk assessment should be conducted to determine the specific PPE required for the tasks to be performed[3]. However, the minimum recommended PPE for handling this compound includes:
-
Body Protection: A standard laboratory coat should be worn to protect street clothing[3][4].
-
Hand Protection: Disposable nitrile gloves are the minimum requirement for incidental contact. If there is a risk of direct or prolonged contact, double gloving or using more robust chemical-resistant gloves is recommended. Gloves should be removed immediately after contact with the chemical, and hands should be washed thoroughly.
-
Eye and Face Protection: Safety glasses with side shields are mandatory. When there is a splash hazard, a face shield should be worn in addition to safety glasses or goggles.
-
Respiratory Protection: Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid the inhalation of dust or aerosols. If a fume hood is not available or if there is a risk of generating significant airborne particles, a respirator may be necessary.
The following table summarizes the key safety information for this compound.
| Hazard Classification | GHS Hazard Statement | Precautionary Statement | Recommended PPE |
| Acute Oral Toxicity (Category 4) | H302: Harmful if swallowed | P264: Wash skin thoroughly after handling. P270: Do not eat, drink or smoke when using this product. P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. P330: Rinse mouth. | Lab coat, gloves, safety glasses. |
| Skin Corrosion/Irritation | H315: Causes skin irritation | P264: Wash skin thoroughly after handling. | Chemical-resistant gloves, lab coat. |
| Serious Eye Damage/Eye Irritation | H319: Causes serious eye irritation | P280: Wear protective gloves/protective clothing/eye protection/face protection. | Safety glasses with side shields or goggles. A face shield for splash hazards. |
| Specific Target Organ Toxicity (Single Exposure); Respiratory Tract Irritation | H335: May cause respiratory irritation | P261: Avoid breathing dust/fume/gas/mist/vapors/spray. P271: Use only outdoors or in a well-ventilated area. | Work in a chemical fume hood. Use a respirator if ventilation is inadequate. |
| Hazardous to the Aquatic Environment, Acute Hazard (Category 1) | H400: Very toxic to aquatic life | P273: Avoid release to the environment. | Follow proper disposal procedures to prevent environmental contamination. |
| Hazardous to the Aquatic Environment, Long-Term Hazard (Category 1) | H410: Very toxic to aquatic life with long lasting effects | P391: Collect spillage. P273: Avoid release to the environment. | Follow proper disposal procedures to prevent environmental contamination. |
Experimental Protocols: Handling and Disposal
Receiving and Storage:
-
Upon receipt, inspect the container for any damage or leaks.
-
Store the container in a cool, well-ventilated area, away from direct sunlight and sources of ignition.
-
The recommended storage temperature is -20°C for the powder form or -80°C when in solvent.
-
Keep the container tightly sealed.
Preparation and Use:
-
All handling of solid this compound should be performed in a chemical fume hood to minimize inhalation risk.
-
Before handling, don the appropriate PPE as outlined above.
-
To avoid generating dust, handle the powder carefully.
-
If preparing a solution, add the solvent to the solid slowly to prevent splashing. This compound has been dissolved in 5% HpBeta cyclodextrin in distilled water for research purposes.
-
After handling, wash hands and any exposed skin thoroughly.
Spill Management:
-
In case of a spill, evacuate the immediate area.
-
Wear appropriate PPE, including respiratory protection if necessary, before attempting to clean up.
-
For small spills of solid material, carefully sweep or vacuum the powder, avoiding dust generation. Place the collected material in a sealed container for disposal.
-
For liquid spills, absorb the material with an inert absorbent (e.g., sand, vermiculite).
-
Collect the spillage and place it in a sealed container for disposal.
-
Ventilate the area and clean the spill site thoroughly.
Disposal Plan: The disposal of this compound and any contaminated materials must be conducted in accordance with local, state, and federal regulations. As it is very toxic to aquatic life, it is imperative to avoid release into the environment.
-
Unused Product: Unused this compound should be disposed of as hazardous chemical waste. Contact your institution's environmental health and safety (EHS) office for specific procedures. Community drug take-back programs are a good option for disposal if available.
-
Contaminated Materials: All disposable materials that have come into contact with this compound, such as gloves, weighing paper, and pipette tips, should be collected in a designated, sealed hazardous waste container.
-
Empty Containers: Before disposing of empty containers, rinse them thoroughly with an appropriate solvent. The rinsate should be collected and treated as hazardous waste. Scratch out all identifying information on the label before disposal.
-
Trash Disposal (if no other option is available): If a take-back program or EHS pickup is not available, the FDA recommends mixing the drug with an undesirable substance like used coffee grounds or cat litter, placing it in a sealed bag or container, and then disposing of it in the household trash. However, given the high aquatic toxicity of this compound, this method should be a last resort and may not be permissible under local regulations.
Workflow for Handling this compound
Caption: Workflow for the safe handling and disposal of this compound in a laboratory setting.
References
- 1. This compound Hydrochloride|467458-02-2|MSDS [dcchemicals.com]
- 2. This compound | C20H19F5N2O | CID 21071390 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 4. Personal Protective Equipment (PPE) – Biorisk Management [aspr.hhs.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
